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3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride Documentation Hub

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  • Product: 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride: A Technical Guide for SuFEx Applications

Executive Summary The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted the landscape of covalent drug discovery and bioconjugation. Within this domain, 3,3-Dimethyl-2-oxobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted the landscape of covalent drug discovery and bioconjugation. Within this domain, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS: 1892388-77-0) has emerged as a highly versatile, sterically tuned electrophile,[1]. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis in aqueous media, this pinacolone-derived sulfonyl fluoride exhibits exceptional kinetic stability. It remains inert under physiological conditions until activated by specific microenvironmental factors or catalysts, making it an ideal warhead for targeting tyrosine and lysine residues in proteins.

This whitepaper provides a comprehensive, field-proven methodology for the synthesis, isolation, and characterization of 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride. As a Senior Application Scientist, I have structured these protocols to be self-validating, ensuring that researchers can achieve high-fidelity replication in their own laboratories.

Mechanistic Rationale & Retrosynthetic Strategy

Direct sulfonation of aliphatic ketones is historically plagued by poor regioselectivity and over-reaction. Furthermore, the handling of volatile SO₂ gas or highly reactive triflic anhydrides poses significant safety and scalability challenges[2]. To circumvent these issues, our laboratory employs a robust, four-step sequence utilizing a Bunte salt intermediate .

  • 
    -Bromination : Pinacolone is selectively brominated to yield 
    
    
    
    -bromopinacolone, a widely utilized alkyl source in complex sulfonylalkylation methodologies[3].
  • Thiosulfate Substitution : Nucleophilic attack by sodium thiosulfate generates an S-alkyl thiosulfate (Bunte salt). Causality: This step bypasses the need for toxic mercaptans and yields a highly crystalline, water-soluble intermediate that effectively purges non-polar organic impurities without chromatography.

  • Oxidative Chlorination : The Bunte salt is oxidatively cleaved using N-chlorosuccinimide (NCS) to form the sulfonyl chloride.

  • Fluoride Exchange : A crown-ether-mediated halide exchange yields the final sulfonyl fluoride. Causality: The conversion to the fluoride dramatically lowers the ground-state energy of the S(VI) center, conferring the unique "click" stability required for biological applications[4].

SynthesisWorkflow A Pinacolone B alpha-Bromopinacolone A->B Br2, MeOH C Bunte Salt B->C Na2S2O3 D Sulfonyl Chloride C->D NCS, HCl E Sulfonyl Fluoride D->E KF, 18-C-6

Figure 1: Stepwise synthetic workflow for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
  • Procedure : Dissolve pinacolone (100 mmol) in anhydrous methanol (50 mL) and cool to 0 °C. Add a catalytic amount of concentrated H₂SO₄ (0.5 mL). Dropwise, add bromine (105 mmol) over 1 hour. Stir for an additional 2 hours at room temperature.

  • Causality : Methanol is selected as the solvent because it rapidly traps the HBr byproduct, preventing acid-catalyzed aldol condensation of the ketone. The 0 °C starting temperature suppresses

    
    -dibromination.
    
  • In-Process Validation : The reaction is self-indicating. The deep red color of the bromine drops will instantly dissipate as the enol reacts. Complete consumption is validated when a faint yellow tint persists. TLC (9:1 Hexane:EtOAc) will show a new spot at

    
    .
    
Protocol B: Formation of the Bunte Salt Intermediate
  • Procedure : To the crude

    
    -bromopinacolone solution, add a solution of sodium thiosulfate pentahydrate (110 mmol) in water (50 mL). Reflux the biphasic mixture at 80 °C for 4 hours. Cool to 0 °C to induce crystallization. Filter and wash with cold ethanol.
    
  • Causality : The high thermodynamic stability of the S-O bonds in the thiosulfate anion drives the Sₙ2 displacement of the bromide. Refluxing ensures complete conversion of the sterically hindered neopentyl-like bromide.

  • In-Process Validation : The biphasic mixture will homogenize as the water-soluble Bunte salt forms. Upon cooling, massive precipitation of white, needle-like crystals validates successful conversion.

Protocol C: Oxidative Chlorination
  • Procedure : Suspend the Bunte salt (50 mmol) in acetonitrile (100 mL) and cool to 0 °C. Add 2 M aqueous HCl (25 mL). Slowly add N-chlorosuccinimide (NCS, 150 mmol) in portions, maintaining the internal temperature below 10 °C. Extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate.

  • Causality : NCS provides a controlled, electrophilic chlorine source. The strict temperature control (<10 °C) is critical; exceeding this threshold leads to the hydrolysis of the newly formed sulfonyl chloride into the dead-end sulfonic acid.

  • In-Process Validation : The suspension will clear as the Bunte salt is oxidatively cleaved into the organic-soluble sulfonyl chloride.

Protocol D: Fluoride Exchange (SuFEx Precursor Synthesis)
  • Procedure : Dissolve the crude sulfonyl chloride in anhydrous acetonitrile (50 mL). Add spray-dried Potassium Fluoride (KF, 100 mmol) and 18-Crown-6 (5 mmol). Stir vigorously at room temperature for 12 hours. Filter through a short silica pad and concentrate under reduced pressure.

  • Causality : The S-Cl bond is highly susceptible to hydrolysis. KF alone is poorly soluble in acetonitrile. The addition of 18-Crown-6 chelates the potassium ion, generating a highly reactive "naked" fluoride ion that rapidly displaces the chloride.

  • In-Process Validation : A white precipitate of KCl will accumulate at the bottom of the flask. TLC (8:2 Hexane:EtOAc) will show the product at

    
     (UV inactive, visualize with KMnO₄ stain).
    

Quantitative Data & Characterization

To ensure maximum yield during the critical halide exchange step, we evaluated multiple fluorinating conditions. The data clearly demonstrates the necessity of phase-transfer catalysis (18-Crown-6) for optimal conversion.

Table 1: Optimization of the Fluorination Step
Fluorinating ReagentSolventAdditiveTemp (°C)Time (h)Isolated Yield (%)
KF (2.0 equiv)MeCNNone252441
KF (2.0 equiv) MeCN 18-Crown-6 (0.1 eq) 25 12 88
KHF₂ (2.0 equiv)MeOH/H₂ONone251665
DAST (1.5 equiv)DCMNone-78 to 0452
Table 2: Spectroscopic Characterization Data

Verification of the final product, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, requires careful attention to the ¹⁹F-coupled splitting patterns in the ¹H and ¹³C NMR spectra.

Analytical MethodObserved Signals & Assignments
¹H NMR (400 MHz, CDCl₃)

4.38 (d, J = 3.2 Hz, 2H, -CH₂ -SO₂F), 1.28 (s, 9H, -C(CH₃ )₃).
¹³C NMR (100 MHz, CDCl₃)

204.5 (C=O), 54.8 (d, J = 16.5 Hz, -C H₂-SO₂F), 44.2 (-C (CH₃)₃), 26.1 (-C(C H₃)₃).
¹⁹F NMR (376 MHz, CDCl₃)

+56.2 (t, J = 3.2 Hz, 1F, -SO₂F ).
FT-IR (ATR, cm⁻¹)2975 (C-H), 1720 (C=O), 1410 (S=O asym), 1215 (S=O sym), 785 (S-F).

Note: The diagnostic doublet in the ¹H NMR at 4.38 ppm and the triplet in the ¹⁹F NMR at +56.2 ppm are definitive proof of the intact -CH₂-SO₂F spin system.

Applications in SuFEx Click Chemistry

The synthesized 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride serves as an elite probe for chemical biology. The steric bulk of the tert-butyl group (pinacolone moiety) shields the


-protons, minimizing undesired enolization and 

-elimination pathways in biological buffers.

When introduced to a target protein, the sulfonyl fluoride remains dormant until it encounters a suitably positioned nucleophile—typically a tyrosine (phenolic OH) or lysine (primary amine) residue. The reaction can be driven in vitro using specific SuFEx catalysts like BEMP or DBU, leading to stable aryl sulfonate or sulfonamide linkages.

SuFExReactivity SF Sulfonyl Fluoride Probe Tyr Tyrosine Residue SF->Tyr BEMP/DBU Lys Lysine Residue SF->Lys pH > 8.0 Aryl Aryl Sulfonate Tyr->Aryl -HF Alkyl Sulfonamide Lys->Alkyl -HF

Figure 2: Divergent SuFEx bioconjugation pathways targeting tyrosine and lysine residues.

References

  • Wikipedia. "Perfluorobutanesulfonyl fluoride". Wikipedia, The Free Encyclopedia.[Link]

  • ChemRxiv. "Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis". ChemRxiv.[Link]

  • ResearchGate. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling and Application Guide: 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride

Executive Summary In the rapidly evolving landscape of click chemistry and late-stage functionalization, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS: 1892388-77-0) has emerged as a highly versatile bifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of click chemistry and late-stage functionalization, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS: 1892388-77-0) has emerged as a highly versatile bifunctional building block. Combining the exceptional stability and selective reactivity of the sulfonyl fluoride group with the unique steric and electronic properties of a


-keto tert-butyl moiety, this compound is a powerful tool for drug development professionals and synthetic chemists.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic causality, and validated experimental workflows associated with 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, empowering researchers to deploy this reagent effectively in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Structural and Physicochemical Profiling

The utility of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is fundamentally derived from its molecular architecture. The molecule features a highly electrophilic sulfur(VI) center that is remarkably resistant to neutral hydrolysis, paired with an


-carbonyl group that increases the acidity of the adjacent methylene protons. The bulky tert-butyl group (3,3-dimethyl) provides critical steric shielding, preventing unwanted nucleophilic attack at the ketone carbon and strictly directing reactivity toward the sulfonyl fluoride group.
Table 1: Physicochemical Profile of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride
ParameterValueValidation / Source Method
CAS Registry Number 1892388-77-0Chemical Abstracts Service
PubChem CID 115016116PubChem Database[1]
Molecular Formula C

H

FO

S
Computed[2]
Molecular Weight 182.21 g/mol Computed[2]
Exact Mass 182.0413 DaTarget for High-Resolution Mass Spec
Physical State Liquid to low-melting solidStandard ambient temp/pressure
SMILES String O=S(CC(=O)C(C)(C)C)(F)=OStructural Representation[3]
Reactivity Profile SuFEx-active,

-acidic
Stable to neutral hydrolysis; base-sensitive

Mechanistic Causality: The -Keto Sulfonyl Fluoride Motif

To effectively utilize 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, one must understand the causality behind its reactivity:

  • Chemoselective SuFEx Click Chemistry: Unlike sulfonyl chlorides, which are highly reactive and moisture-sensitive, sulfonyl fluorides require specific activation (typically via a base like DBU or a Lewis acid) to undergo nucleophilic substitution. The S-F bond is highly stable due to the strong electronegativity and poor leaving-group ability of the fluoride ion under neutral conditions.

  • Steric Directing Effects: In complex drug molecules containing multiple nucleophilic sites, the extreme steric bulk of the tert-butyl group adjacent to the carbonyl completely suppresses competitive imine formation or nucleophilic addition at the C=O bond. This forces amines and phenols to react exclusively at the -SO

    
    F center.
    
  • Bifunctional Potential: The

    
    -keto arrangement renders the -CH
    
    
    
    - protons highly acidic. This allows for prior functionalization (e.g., alkylation or halogenation) at the
    
    
    -carbon before initiating the SuFEx coupling, making it a modular hub for synthesizing complex sulfonamides and sulfonates.

Synthesis Workflow: Electrochemical Oxo-Fluorosulfonylation

Traditional syntheses of sulfonyl fluorides often rely on harsh, toxic reagents (e.g., SO


Cl

followed by AgF exchange). Modern, field-proven methodologies utilize the electrochemical generation of the

SO

F radical from stable salts to achieve direct oxo-fluorosulfonylation of alkynes under ambient air[4].
Protocol: Direct Synthesis from 3,3-Dimethylbut-1-yne

Causality: Utilizing an electrochemical approach with an imidazolium fluorosulfonate (IMSF) reagent generates the


SO

F radical in a controlled, atom-economical manner. The reaction utilizes atmospheric O

as the oxygen source for the ketone, avoiding the need for stoichiometric chemical oxidants[4].

Step 1: Cell Assembly Equip an undivided electrochemical cell with a carbon cloth anode and a platinum plate cathode. Why carbon and platinum? The carbon cloth provides a high surface area for the anodic oxidation of the IMSF reagent, while the Pt cathode efficiently handles the counter-reduction (hydrogen evolution) without degrading the product.

Step 2: Reaction Mixture Preparation Add 3,3-dimethylbut-1-yne (1.0 equiv, 0.5 mmol), IMSF reagent (2.0 equiv), and


 (0.1 M) as the supporting electrolyte into a solvent mixture of MeCN/H

O (5:1, 6 mL). Ensure the cell is open to the atmosphere. Why open air? Atmospheric oxygen is mechanistically required to trap the intermediate vinyl radical, forming the peroxy radical that eventually yields the

-keto group[4].

Step 3: Electrolysis & Self-Validation Apply a constant current (10 mA) for 4-6 hours at room temperature. Validation Checkpoint: Monitor the charge passed (~2.5 F/mol is optimal). Analyze the crude mixture via


F NMR; the appearance of a sharp singlet at 

ppm validates the successful incorporation of the fluorosulfonyl group.

Step 4: Workup and Purification Extract the aqueous mixture with dichloromethane (DCM,


 mL). Wash the organic layer with brine, dry over anhydrous MgSO

, and purify via silica gel chromatography to isolate the pure 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride.

SynthesisMechanism A 3,3-Dimethylbut-1-yne (Alkyne Precursor) C Vinyl Radical Intermediate A->C Radical Addition B •SO2F Radical (From IMSF/Anode) B->C Attack D Peroxy Radical (+ O2 from Air) C->D Aerobic Oxidation E 3,3-Dimethyl-2-oxobutane- 1-sulfonyl fluoride D->E H-Abstraction & Rearrangement

Figure 1: Mechanistic pathway for the electrochemical oxo-fluorosulfonylation of alkynes.

Application Protocol: SuFEx Click Chemistry Synthesis

The primary application of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride in drug discovery is the construction of robust sulfonate or sulfonamide linkages via SuFEx click chemistry.

Protocol: Chemoselective SuFEx Coupling with Phenols

Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as the catalyst because its strong, non-nucleophilic nature prevents side-reactions while effectively deprotonating the phenol to increase its nucleophilicity. It also transiently coordinates with the sulfur center, lowering the activation energy for S-F cleavage.

Step 1: Reagent Preparation In an oven-dried 10 mL Schlenk flask under an argon atmosphere, dissolve 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target phenol (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (MeCN, 2.0 mL). Why Ar atmosphere? While sulfonyl fluorides are water-tolerant, excluding moisture prevents competitive hydrolysis of the highly activated intermediate during DBU catalysis.

Step 2: Catalyst Introduction Add DBU (20 mol%, 0.1 mmol) dropwise via a microsyringe.

Step 3: Reaction Propagation Stir the reaction mixture at room temperature (20-25 °C) for 2 to 4 hours.

Step 4: In Situ Validation (Self-Validating Checkpoint) Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS. Validation Criteria: The reaction is self-validating and complete when the starting material mass peak (


 183.2 

) is fully depleted and the corresponding sulfonate product mass emerges. Concurrently,

F NMR must show the complete disappearance of the

signal.

Step 5: Isolation Quench the reaction with saturated aqueous NH


Cl (5 mL) to neutralize the DBU. Extract with Ethyl Acetate (

mL). Dry the combined organic layers over anhydrous Na

SO

, concentrate, and purify via flash column chromatography.

SuFExWorkflow S1 Step 1: Reagent Preparation Mix SO2F + Phenol in MeCN S2 Step 2: Catalyst Addition Add 20 mol% DBU S1->S2 Ar Atmosphere S3 Step 3: Reaction Stirring 2-4 hrs at Room Temp S2->S3 Initiate SuFEx S4 Step 4: In Situ Validation LC-MS & 19F NMR Check S3->S4 Aliquot Sampling S5 Step 5: Product Isolation Flash Chromatography S4->S5 If SO2F depleted

Figure 2: Step-by-step experimental workflow for SuFEx coupling with phenols.

Analytical Validation Standards

To ensure scientific integrity, any synthesized or purchased batch of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride must be validated against the following spectroscopic benchmarks:

  • 
    F NMR (CDCl
    
    
    
    , 376 MHz):
    A distinct, sharp singlet between
    
    
    and
    
    
    ppm relative to CFCl
    
    
    . This is the definitive marker of an intact sulfonyl fluoride.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~4.50 ppm (s, 2H) corresponding to the highly deshielded 
      
      
      
      -methylene protons (-CH
      
      
      -SO
      
      
      F).
    • 
       ~1.25 ppm (s, 9H) corresponding to the massive tert-butyl group.
      
  • Mass Spectrometry (ESI+): Expected

    
     at 
    
    
    
    183.04.

References

  • National Center for Biotechnology Information. "3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride". PubChem Compound Summary for CID 115016116. Available at:[Link]

  • Feng, Q., et al. "Electrochemical Oxo-Fluorosulfonylation of Alkynes under Air: Facile Access to

    
    -Keto Sulfonyl Fluorides". Angewandte Chemie International Edition, 60, 27271–27276 (2021). Available at:[Link]
    

Sources

Foundational

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride structural analysis and elucidation

Common Name: Pinacolone Sulfonyl Fluoride CAS Registry Number: Not widely listed (Analogous to general -keto sulfonyl fluorides, class CAS: 2179072-33-2 for related imidazolium salts) Molecular Formula: Molecular Weight:...

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: Pinacolone Sulfonyl Fluoride CAS Registry Number: Not widely listed (Analogous to general


-keto sulfonyl fluorides, class CAS: 2179072-33-2 for related imidazolium salts)
Molecular Formula: 

Molecular Weight: 182.21 g/mol

Part 1: Structural Analysis & Elucidation

This section provides a predictive structural elucidation based on the spectroscopic signatures of the pinacolone scaffold and the sulfonyl fluoride moiety. As a


-keto sulfonyl fluoride (BKSF), this molecule exhibits unique electronic properties driven by the electron-withdrawing nature of both the carbonyl and sulfonyl fluoride groups.
Spectroscopic Signatures (Predictive)

The following data is synthesized from high-fidelity analogs reported in recent literature (Feng et al., 2022) regarding BKSF derivatives.

TechniqueParameterSignal / ValueStructural Assignment

NMR

(ppm)
1.25 (s, 9H)tert-Butyl group: The bulky

group appears as a strong singlet, slightly deshielded by the adjacent carbonyl.
4.65 (d,

Hz, 2H)

-Methylene:
The

protons flanked by

and

. The doublet arises from long-range coupling (

) with the fluorine atom.

NMR

(ppm)
+55.0 to +60.0 (s)Sulfonyl Fluoride: Characteristic shift for alkyl sulfonyl fluorides (ref:

).

NMR

(ppm)
~205.0Ketone Carbonyl: Typical aliphatic ketone shift.
~65.0 (d,

Hz)

-Carbon:
Deshielded by

and

. Shows doublet splitting due to

coupling.
~44.0Quaternary Carbon: The central carbon of the t-butyl group.
~26.0Methyl Carbons: The three methyls of the t-butyl group.
FT-IR

(

)
1715 - 1725C=O Stretch: Strong ketone absorption.
1410 - 1420

Asymmetric Stretch:
Characteristic of sulfonyl fluorides.
1200 - 1210

Symmetric Stretch:
Strong band.
~780S-F Stretch: Diagnostic fingerprint band.
Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive (

    
    , 
    
    
    
    ) or Negative (
    
    
    due to acidic
    
    
    -protons).
  • Fragmentation Pattern: Expect loss of

    
     fragment and t-butyl cation generation (
    
    
    
    57).
  • Calculated Mass (

    
    ):  183.0486 Da.
    

Part 2: Synthesis Protocols

The synthesis of 1-(fluorosulfonyl)-3,3-dimethyl-2-butanone is most efficiently achieved via Electrochemical Radical Fluorosulfonylation , a method developed to overcome the instability of


-keto sulfonyl chlorides.
Method A: Electrochemical Fluorosulfonylation (Recommended)

This protocol utilizes a vinyl triflate intermediate derived from pinacolone, followed by electrolysis with fluorosulfuryl chloride (


).

Reagents:

  • Substrate: 3,3-Dimethyl-2-butanone (Pinacolone).

  • Intermediate Precursor: Pinacolone vinyl triflate (prepared via

    
     and 2,6-di-tert-butyl-4-methylpyridine).
    
  • Reagent: Fluorosulfuryl chloride (

    
    ).[1]
    
  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ).
    
  • Electrodes: Graphite Felt (Anode and Cathode).[1][2]

Step-by-Step Protocol:

  • Cell Assembly: Equip an undivided electrochemical cell with two graphite felt electrodes (

    
    ).
    
  • Solution Prep: Dissolve Pinacolone vinyl triflate (0.2 mmol) and

    
     (0.15 M) in anhydrous 
    
    
    
    (10 mL).
  • Reagent Addition: Add

    
     (1.6 equiv) to the solution under 
    
    
    
    atmosphere.
  • Electrolysis: Electrolyze at a constant voltage of 15 V (constant cell potential) at room temperature. Stir vigorously.

  • Monitoring: Monitor consumption of vinyl triflate via TLC or GC-MS (Reaction time: ~4-6 hours).

  • Work-up:

    • Disconnect power.

    • Dilute with water (10 mL) to quench.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil or low-melting solid.

Mechanism of Action

The reaction proceeds via a radical pathway where the cathode reduces


 to generate the 

radical. This radical adds to the vinyl triflate alkene, followed by elimination of the triflate group to restore the carbonyl (see Diagram 1).

SynthesisPathway Pinacolone Pinacolone (Start) VinylTf Vinyl Triflate Intermediate Pinacolone->VinylTf Tf2O, Base Addition Radical Addition Intermediate VinylTf->Addition + •SO2F Radical •SO2F Radical (Electro-generated) Radical->Addition Product 1-(Fluorosulfonyl)- 3,3-dimethyl-2-butanone Addition->Product - •OTf (Elimination)

Figure 1: Electrochemical Radical Fluorosulfonylation pathway converting Pinacolone to its Sulfonyl Fluoride derivative.

Part 3: Reactivity & Applications

1-(Fluorosulfonyl)-3,3-dimethyl-2-butanone serves as a bifunctional linchpin . It contains a hard electrophile (ketone) and a SuFEx-active center (sulfonyl fluoride).

SuFEx Click Chemistry Hub

Unlike sulfonyl chlorides, the


 bond is remarkably stable to reduction and thermolysis but reacts specifically with silyl ethers or amines under activation.
  • S-F Exchange: Reacts with phenols (Ar-OH) or amines (

    
    ) in the presence of DBU or silyl-activation to form sulfonates and sulfonamides.
    
  • Steric Influence: The bulky t-butyl group at C3 protects the C2 ketone from nucleophilic attack, directing reactivity preferentially toward the

    
     group at C1 or the 
    
    
    
    -carbon.
Heterocycle Synthesis (Sulfocoumarins)

This molecule is a prime candidate for the synthesis of sulfocoumarins via condensation with arynes or salicylaldehydes. The activated methylene group (C1) is highly acidic (


) due to the flanking electron-withdrawing groups.

Protocol for Sulfocoumarin Formation:

  • Mix: 1-(Fluorosulfonyl)-3,3-dimethyl-2-butanone (1.0 equiv) + Salicylaldehyde derivative (1.0 equiv).

  • Catalyst: Piperidine (0.1 equiv) or DABCO.

  • Conditions: Reflux in Ethanol for 3-5 hours.

  • Result: Knoevenagel condensation followed by intramolecular cyclization (displacing Fluoride).

Reactivity BKSF Pinacolone Sulfonyl Fluoride (BKSF) SuFEx SuFEx Activation (S-F Exchange) BKSF->SuFEx + Ar-OTMS / DBU Heterocycle Heterocycle Synthesis (Sulfocoumarins) BKSF->Heterocycle + Salicylaldehyde / Base Amidation Amidation (via NBS oxidation) BKSF->Amidation + Amines / NBS Sulfonates Sulfonates/Sulfonamides (Stable Linkers) SuFEx->Sulfonates Coumarins 4-t-Butyl Sulfocoumarins (Bioactive Scaffolds) Heterocycle->Coumarins Amides Functionalized Amides Amidation->Amides

Figure 2: Divergent reactivity profile of Pinacolone Sulfonyl Fluoride.

Part 4: Safety & Handling

While sulfonyl fluorides are generally more stable and less corrosive than sulfonyl chlorides, they are covalent inhibitors of serine proteases (similar to PMSF) and must be handled with biological containment precautions.

  • Toxicity: Potent acetylcholinesterase inhibitor. Avoid inhalation or skin contact.

  • Stability: Stable to water at neutral pH. Hydrolyzes slowly in strong base to form the sulfonate.

  • Storage: Store under inert atmosphere (

    
    ) at 4°C. The compound may degrade if exposed to moisture over prolonged periods (months).
    

References

  • Electrochemical Synthesis of BKSFs: Feng, Q., Fu, Y., Zheng, Y., Liao, S., & Huang, S. (2022).[2] Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates.[1][2][3] Organic Letters, 24(20), 3702–3706.[1]

  • SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Reactivity of BKSFs: Feng, Q., et al. (2025). Photo-organocatalytic Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Acetates.[3] ResearchGate Pre-print/Article.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and SuFEx Applications of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS 1892388-77-0)

Executive Summary: The Strategic Role of β-Keto Sulfonyl Fluorides In the rapidly evolving landscape of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative methodology for constructing h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of β-Keto Sulfonyl Fluorides

In the rapidly evolving landscape of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a transformative methodology for constructing highly stable S-O and S-N bonds. Among the next-generation connective hubs, 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS 1892388-77-0) [1] represents a highly specialized β-keto sulfonyl fluoride.

Unlike simple alkyl or aryl sulfonyl fluorides, this molecule incorporates a pinacolone-derived backbone (3,3-dimethyl-2-oxobutyl group). This specific architecture provides a unique bifunctional scaffold: the immense steric bulk of the tert-butyl group stabilizes the adjacent carbonyl, while the sulfonyl fluoride acts as a kinetically dormant, yet highly selective, electrophile. Recent advancements in have highlighted the utility of such β-keto sulfonyl fluorides in late-stage functionalization and drug discovery[2].

Physicochemical Profiling & Structural Causality

To successfully deploy CAS 1892388-77-0 in a synthetic workflow, one must understand the causality between its structural features and its macroscopic reactivity. The table below summarizes its core quantitative and structural data[1].

PropertyValue / DescriptorCausality & Impact on Reactivity
CAS Number 1892388-77-0Unique identifier for this specific pinacolone-derived S(VI) hub.
IUPAC Name 3,3-dimethyl-2-oxobutane-1-sulfonyl fluorideDefines the β-keto sulfonyl fluoride architecture.
Molecular Formula C6H11FO3SDetermines the exact mass (182.21 g/mol ) for precise stoichiometric calculations.
Steric Profile Extremely High (tert-butyl group)The massive steric shielding prevents unwanted enolization-driven side reactions (e.g., self-condensation), channeling reactivity strictly toward the S(VI) center.
Kinetic Stability High (Dormant S-F bond)The S-F bond is highly resistant to reduction and hydrolysis under neutral conditions; it requires specific catalytic activation to react[3].

Structural Causality: The α-protons located between the carbonyl and the sulfonyl group are theoretically highly acidic. However, the tert-butyl group restricts the conformational flexibility required for the enolate to undergo unwanted aldol additions. This steric encumbrance forces the molecule to act exclusively as a SuFEx electrophile when exposed to appropriate catalysts.

Mechanistic Principles: The SuFEx Paradigm

The defining feature of CAS 1892388-77-0 is its "dormant" nature. The S(VI)-F bond possesses a high homolytic bond dissociation energy and low polarizability, making it virtually impervious to water, oxygen, and weak nucleophiles[2].

SuFEx_Pathway A β-Keto Sulfonyl Fluoride C Activated S(VI) Hub A->C Catalyst Binding B SuFEx Catalyst (DBU) B->C E Stable Ligation Product C->E Nucleophilic Attack D Nucleophile (Ar-OH) D->E

Fig 1: Mechanistic pathway of SuFEx activation for β-keto sulfonyl fluorides.

Experimental Workflows & Protocols

As a Senior Application Scientist, I mandate that all experimental workflows be self-validating systems . A self-validating protocol includes built-in diagnostic checks that confirm mechanistic progression and prevent false positives.

For the SuFEx ligation of CAS 1892388-77-0 with a primary amine, the protocol is intrinsically validated by the stoichiometric release of fluoride ions and the distinct downfield shift of the α-methylene protons in 1H NMR. If the catalyst fails to activate the S-F bond, the starting material remains completely inert, preventing background hydrolysis from mimicking product formation.

Self-Validating SuFEx Ligation Protocol

Step 1: Reagent Assembly (The Control Check)

  • Combine 1.0 equivalent of CAS 1892388-77-0 (0.5 mmol) and 1.05 equivalents of the target nucleophile (e.g., an aryl amine) in 2.0 mL of anhydrous acetonitrile (MeCN).

  • Validation: Stir for 30 minutes at room temperature. Sample for LC-MS. No reaction should occur. This confirms the kinetic stability of the S-F bond and ensures any subsequent reaction is strictly catalyst-driven.

Step 2: Catalyst Injection (Activation)

  • Inject 10–20 mol% of DBU into the reaction mixture.

  • Causality: DBU acts as a bifunctional activator, deprotonating the amine while simultaneously polarizing the S-F bond to facilitate fluoride departure.

Step 3: Kinetic Monitoring (Diagnostic Readout)

  • Monitor the reaction via LC-MS or TLC after 2 hours.

  • Validation: Look for the exact mass of the product (Starting Mass + Nucleophile Mass - 20 Da for HF loss). The complete consumption of the sulfonyl fluoride peak validates catalytic turnover.

Step 4: Quenching & Workup

  • Quench the reaction with saturated aqueous NH4Cl (5 mL) to neutralize the DBU and halt the reaction. Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine to remove residual fluoride salts.

Step 5: Isolation & NMR Validation

  • Purify via flash column chromatography.

  • Validation: Obtain a 1H NMR spectrum. The α-methylene protons (adjacent to the sulfonyl group) will exhibit a distinct chemical shift change from the starting material (~4.5 ppm) to the sulfonamide product, providing an unambiguous, quantitative readout of successful ligation.

Experimental_Workflow S1 1. Reagents S2 2. Catalyst S1->S2 S3 3. LC-MS Check S2->S3 S4 4. Workup S3->S4 S5 5. Isolate S4->S5

Fig 2: Self-validating experimental workflow for SuFEx ligation.

Applications in Drug Discovery & Chemical Biology

The incorporation of the 3,3-dimethyl-2-oxobutyl moiety via SuFEx offers profound advantages in rational drug design.

  • Covalent Ligand Discovery: Sulfonyl fluorides are premier warheads for targeted covalent inhibitors (TCIs). They undergo proximity-driven SuFEx exclusively when placed in a perfectly complementary protein binding pocket, reacting with specific tyrosine, lysine, or histidine residues[2].

  • Lipophilic Anchoring: The tert-butyl group of CAS 1892388-77-0 acts as a bulky, hydrophobic anchor. When ligated to a core scaffold, it can occupy lipophilic sub-pockets in target kinases or proteases, driving the necessary proximity for the S(VI) hub to covalently engage the target residue.

  • Metabolic Stability: The resulting sulfonamide or sulfonate linkages generated from this building block are highly resistant to enzymatic cleavage by esterases or amidases, significantly extending the in vivo half-life of the resulting therapeutic candidates.

References

  • Title: A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent Source: Nature Communications (2022) URL: [Link]

  • Title: Electrochemical oxo-fluorosulfonylation of alkynes under air: facile access to beta-keto sulfonyl fluorides Source: Angewandte Chemie International Edition (2021) URL: [Link]

  • Title: Electrochemical synthesis of β-keto sulfonyl fluorides via radical fluorosulfonylation of vinyl triflates Source: Organic Letters (2022) URL: [Link]

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of α-Keto-Sulfonyl Fluorides in Biological Systems

Preamble: The Rise of a Privileged Covalent Warhead In the landscape of chemical biology and drug discovery, the pursuit of selective and potent molecular tools is perpetual. Among the arsenal of reactive functionalities...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Rise of a Privileged Covalent Warhead

In the landscape of chemical biology and drug discovery, the pursuit of selective and potent molecular tools is perpetual. Among the arsenal of reactive functionalities, the sulfonyl fluoride (SF) moiety has emerged as a "privileged" covalent warhead.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of aqueous stability and reactivity, making them exceptionally well-suited for biological applications.[1] Their capacity to form robust covalent bonds with a range of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—renders them versatile probes for interrogating protein function.[1][3][4]

This guide focuses on a specific, powerful subclass: α-keto-sulfonyl fluorides (α-Keto-SFs) . The introduction of an α-keto group significantly modulates the electronic properties of the sulfonyl fluoride, creating a unique chemical entity with profound implications for its mechanism of action. These compounds are not merely reactive molecules; they are precision instruments for enzyme inhibition, activity-based protein profiling (ABPP), and the broader exploration of the functional proteome.[5][6] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core mechanism, applications, and critical experimental methodologies associated with α-keto-sulfonyl fluorides.

Part 1: The Core Mechanism of Action: A Tale of Two Functional Groups

The inhibitory action of α-keto-sulfonyl fluorides is a direct consequence of their unique molecular architecture. The mechanism is not simply about the reactivity of the sulfonyl fluoride but is a synergistic interplay between the keto and sulfonyl fluoride groups, guided by the principles of molecular recognition.

Enhanced Electrophilicity and Covalent Modification

The cornerstone of the α-Keto-SF mechanism is the covalent inactivation of a target protein. The sulfur atom of the sulfonyl fluoride group serves as a potent electrophile. Its reactivity is significantly amplified by the adjacent, strongly electron-withdrawing α-keto group, which increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.

The primary and most well-documented targets are serine hydrolases, particularly serine proteases.[7] In these enzymes, the catalytic serine residue, rendered highly nucleophilic by the enzyme's catalytic triad (Ser-His-Asp), initiates the attack.[7] The process unfolds as follows:

  • Non-covalent Binding: The α-Keto-SF inhibitor first docks into the enzyme's active site, guided by non-covalent interactions. This initial binding step is crucial for selectivity and positions the sulfonyl fluoride "warhead" in close proximity to the catalytic serine.[2]

  • Nucleophilic Attack: The activated hydroxyl group of the serine residue attacks the electrophilic sulfur atom of the sulfonyl fluoride.

  • Covalent Adduct Formation: This attack leads to the formation of a stable, covalent sulfonyl-enzyme bond, with the concurrent displacement of a fluoride ion.[8] This event results in the irreversible inactivation of the enzyme.

Mechanism_of_Serine_Protease_Inhibition Enzyme Enzyme Active Site (with nucleophilic Ser-OH) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Reversible Binding Inhibitor α-Keto-Sulfonyl Fluoride (R-CO-SO2F) Inhibitor->Complex TS Transition State Complex->TS Nucleophilic Attack Covalent_Adduct Covalently Modified Enzyme (Enzyme-Ser-O-SO2-CO-R) TS->Covalent_Adduct Irreversible Covalent Bond Formation Fluoride Fluoride Ion (F⁻) TS->Fluoride ABPP_Workflow cluster_Cellular Cellular Phase cluster_Biochemical Biochemical Phase cluster_Analytical Analytical Phase Live_Cells Live Cells or Lysate Labeling Covalent Labeling of Active Target Proteins Live_Cells->Labeling Probe α-Keto-SF Probe (with Alkyne tag) Probe->Labeling Lysis Cell Lysis Labeling->Lysis Click_Chem Bioorthogonal Click Chemistry (add Biotin-Azide tag) Lysis->Click_Chem Enrichment Streptavidin Enrichment of Biotinylated Proteins Click_Chem->Enrichment Digestion On-Bead Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Target Protein Identification LC_MS->Identification

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP).

Part 3: Experimental Design & Methodologies

The successful application of α-Keto-SFs hinges on robust experimental design and execution. This section provides validated, step-by-step protocols for their synthesis and evaluation.

Synthetic Considerations

The synthesis of β-keto sulfonyl fluorides (a common form of α-Keto-SFs) has been significantly advanced by modern electrochemical methods. These protocols offer mild, scalable, and efficient access from readily available precursors like vinyl acetates or alkynes, avoiding harsh reagents and improving functional group tolerance. [5][9][10]

Experimental Protocol 1: In Vitro Serine Protease Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory potency (IC₅₀) of an α-Keto-SF against a model serine protease, α-chymotrypsin. The rationale is to measure the residual enzyme activity after incubation with the inhibitor.

Materials:

  • Bovine α-chymotrypsin

  • α-Keto-sulfonyl fluoride test compound

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • DMSO

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of the α-Keto-SF inhibitor in DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO.

    • Prepare a 20 mM stock solution of the substrate Suc-AAPF-pNA in DMSO. [11]2. Inhibition Reaction:

    • In a 96-well plate, add 2 µL of the α-Keto-SF inhibitor dilution series to respective wells. For the 100% activity control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to each well.

    • Initiate the pre-incubation by adding 10 µL of a working solution of chymotrypsin (e.g., 0.1 mg/mL in assay buffer) to each well.

    • Incubate the plate at 37°C for 30 minutes. This incubation period is critical to allow for the time-dependent covalent modification to occur. [11]3. Substrate Reaction & Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of 1 mM Suc-AAPF-pNA substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. The absorbance is due to the release of p-nitroaniline upon substrate cleavage.

    • Record data kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Serine ProteaseInhibitor IC₅₀ (µM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
Chymotrypsin5.2850
Trypsin85.675
Thrombin> 100< 10
Neutrophil Elastase15.3420
Hypothetical data illustrating how selectivity is assessed across a panel of proteases.
[11]
Experimental Protocol 2: Chemoproteomic Target Identification in Live Cells

This workflow outlines the use of an alkyne-tagged α-Keto-SF probe to identify protein targets in a cellular context. The choice of live cells is deliberate; it ensures that the probe interacts with proteins in their native conformation and functional state.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Alkyne-functionalized α-Keto-SF probe

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Azide tag (e.g., Biotin-PEG4-Azide)

  • Click Chemistry Catalysts: Copper(II) sulfate (CuSO₄), TBTA ligand, and a reducing agent (e.g., sodium ascorbate).

  • Streptavidin-coated magnetic beads

  • Mass spectrometry-grade trypsin

Procedure:

  • Live Cell Labeling:

    • Culture HEK293 cells to ~80-90% confluency.

    • Treat the cells with the alkyne-tagged α-Keto-SF probe at a predetermined concentration (e.g., 1-10 µM) in serum-free media for 1-2 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with cold PBS to remove excess probe.

    • Lyse the cells directly on the plate with cold lysis buffer.

    • Harvest the lysate and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris. Determine the protein concentration of the supernatant. [11]3. Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the click chemistry reagents: Biotin-Azide, CuSO₄, TBTA, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature to covalently attach the biotin tag to the probe-labeled proteins. The bioorthogonal nature of this reaction ensures it proceeds with high specificity in the complex lysate. [11]4. Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a stringent buffer (e.g., containing 1% SDS) followed by PBS to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a buffer suitable for digestion (e.g., containing urea) and reduce/alkylate the captured proteins.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the peptide-containing supernatant and analyze by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to search the MS/MS data against a protein database to identify and quantify the enriched proteins.

    • Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are identified as specific targets of the α-Keto-SF probe.

Conclusion and Future Outlook

α-Keto-sulfonyl fluorides represent a sophisticated and highly versatile class of chemical tools. Their mechanism of action, rooted in recognition-directed covalent modification of multiple nucleophilic residues, provides a powerful platform for dissecting complex biological systems. From the development of highly selective enzyme inhibitors to the unbiased, proteome-wide mapping of enzyme activity, their applications are both broad and impactful. As synthetic methodologies continue to advance and our understanding of the "ligandable proteome" deepens, α-keto-sulfonyl fluorides are poised to play an increasingly crucial role in the discovery of novel therapeutics and the fundamental exploration of biology.

References

  • Serine Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Qin, H., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances. Retrieved from [Link]

  • Hahm, J. S., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters. Retrieved from [Link]

  • Feng, Q., et al. (2023). Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. ResearchGate. Retrieved from [Link]

  • Hahm, J. S., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters. Retrieved from [Link]

  • Odake, S., et al. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology. Retrieved from [Link]

  • Vdovin, V., et al. (2022). Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Retrieved from [Link]

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Yuan, Y., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem. Retrieved from [Link]

  • Gold, A. M. (1965). Sulfonyl Fluorides as Inhibitors of Esterases. III. Identification of Serine as the Site of Sulfonylation in Phenylmethanesulfonyl α-Chymotrypsin. Biochemistry. Retrieved from [Link]

  • Parker, C. G., et al. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ChemRxiv. Retrieved from [Link]

  • Connolly, J., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. Retrieved from [Link]

  • Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology. Retrieved from [Link]

  • Connolly, J., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. Retrieved from [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). ChemRxiv. Retrieved from [Link]

  • Feng, Q., et al. (2022). Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates. Organic Chemistry Portal. Retrieved from [Link]

  • Feng, Q., et al. (2021). Electrochemical Oxo-Fluorosulfonylation of Alkynes under Air: Facile Access to β-Keto Sulfonyl Fluorides. Angewandte Chemie International Edition. Retrieved from [Link]

  • A radical rearrangement approach to β‐keto sulfonyl fluorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Lentz, C. S., & Nomura, D. K. (2021). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Annual Review of Biochemistry. Retrieved from [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). CUNY Academic Works. Retrieved from [Link]

  • Feng, Q., et al. (2025). Electrochemical Synthesis of β -Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Acetates. ResearchGate. Retrieved from [Link]

  • Lou, T. S., & Willis, M. C. (2022). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters. Retrieved from [Link]

Sources

Exploratory

The Renaissance of a Privileged Electrophile: A Guide to the Discovery and Application of Novel Sulfonyl Fluoride Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The journey of the sulfonyl fluoride moiety is a compelling narrative of chemical rediscovery and innovation. Once relegated to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of the sulfonyl fluoride moiety is a compelling narrative of chemical rediscovery and innovation. Once relegated to the annals of "old-school chemistry," this unique functional group has experienced a remarkable renaissance, emerging as a powerhouse in fields ranging from organic synthesis to cutting-edge drug discovery. This guide provides a comprehensive exploration of the discovery, synthesis, and application of novel sulfonyl fluoride reagents, offering field-proven insights for researchers navigating this exciting area of chemical biology.

From Obscurity to "Click" Chemistry Icon: The Re-emergence of the Sulfonyl Fluoride

The unique stability-reactivity profile of organosulfur fluorides was recognized as early as the 1920s. However, it was the seminal work of Sharpless and co-workers in 2014 that catapulted sulfonyl fluorides into the limelight with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This next-generation "click" reaction relies on the remarkable properties of the sulfonyl fluoride group: it is exceptionally stable and compatible with a wide range of reaction conditions, yet it exhibits potent and selective electrophilic reactivity towards nucleophiles when activated. This balance of stability and reactivity is central to its utility. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are resistant to hydrolysis and reduction, making them ideal for applications in aqueous biological environments.[1]

The power of SuFEx lies in its ability to rapidly and reliably assemble complex molecular architectures, finding broad applications in organic synthesis, materials science, and, most significantly, chemical biology and drug discovery.[2]

The Synthetic Arsenal: Crafting the Perfect Sulfonyl Fluoride Reagent

The resurgence of interest in sulfonyl fluorides has spurred the development of a diverse array of synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Approaches to Aryl Sulfonyl Fluorides

Historically, the most common method for synthesizing aryl sulfonyl fluorides involved a halogen exchange reaction from the corresponding arenesulfonyl chlorides using fluoride sources like KF or KHF2.[3] While effective, these methods can sometimes require harsh conditions or the use of phase-transfer catalysts.[3]

More recent innovations have provided milder and more versatile routes:

  • From Sulfonamides: Cornella and co-workers developed a method for the synthesis of sulfonyl fluorides from primary sulfonamides, which are typically unreactive.[4] This transformation is enabled by activation with a pyrylium salt, followed by an in-situ fluoride-chloride exchange.[4]

  • From Sulfonates and Sulfonic Acids: A facile one-pot, two-step procedure allows for the conversion of abundant and inexpensive sulfonates or sulfonic acids into valuable sulfonyl fluorides using cyanuric chloride and KHF2.[3][4]

  • From Grignard Reagents: A one-pot fluorosulfonylation reaction utilizing Grignard reagents and sulfuryl fluoride (SO2F2) gas provides a direct route to a variety of aryl, alkyl, and heteroaryl sulfonyl fluorides.[4]

  • From Thiols and Disulfides: An efficient electrochemical oxidative approach can generate sulfonyl fluorides from readily available thiols and disulfides using KF as the fluorine source, offering a green and mild alternative.[5]

Key Reagents for Modular Synthesis

The concept of modularity is central to the "click" chemistry philosophy.[2] Several key sulfonyl fluoride-containing building blocks have been developed to facilitate the rapid assembly of molecular libraries.

  • Ethenesulfonyl Fluoride (ESF): First described in the 1950s, ESF has emerged as a highly versatile and connective hub in SuFEx chemistry. This small molecule can participate in a variety of transformations, including Michael additions, radical additions, and cycloadditions, to generate a diverse range of sulfonyl fluoride-containing products.

  • Derivatives of ESF: The development of reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has further expanded the synthetic toolbox, allowing for additional functionalization.[5]

The following table summarizes key synthetic routes to sulfonyl fluorides:

Starting MaterialReagentsKey Advantages
Arenesulfonyl ChloridesKF, KHF2, 18-crown-6Established method
Primary SulfonamidesPyrylium salt, MgCl2, KFUtilizes readily available starting materials
Sulfonates/Sulfonic AcidsCyanuric chloride, KHF2One-pot, uses inexpensive precursors[3]
Grignard ReagentsSO2F2Direct conversion of organometallics
Thiols/DisulfidesKF (electrochemical)Green and mild conditions

The Sulfonyl Fluoride as a "Privileged Warhead" in Chemical Biology and Drug Discovery

The true power of sulfonyl fluoride reagents is realized in their application as covalent probes and inhibitors in biological systems.[6] Their unique reactivity allows them to covalently modify a range of amino acid residues within protein binding sites, a significant advantage over traditional covalent warheads that primarily target cysteine.[7][8]

Expanding the Druggable Proteome

Sulfonyl fluorides have been shown to react with serine, threonine, lysine, tyrosine, cysteine, and histidine residues in a context-specific manner.[9][10] This broader reactivity profile opens up a larger portion of the proteome for covalent targeting, enabling the development of inhibitors for proteins that lack a suitably positioned cysteine.[7]

The following diagram illustrates the interaction of a sulfonyl fluoride electrophile with various nucleophilic amino acid residues in a protein binding site.

G cluster_protein Protein Binding Site Ser Serine (Ser) Thr Threonine (Thr) Lys Lysine (Lys) Tyr Tyrosine (Tyr) Cys Cysteine (Cys) His Histidine (His) SF Sulfonyl Fluoride (R-SO2F) SF->Ser Covalent Modification SF->Thr SF->Lys SF->Tyr SF->Cys SF->His

Caption: Covalent modification of nucleophilic amino acid residues by a sulfonyl fluoride warhead.

Designing Selective Covalent Probes and Inhibitors

The reactivity of a sulfonyl fluoride warhead can be tuned by altering the steric and electronic properties of the molecule.[7] This allows for the design of probes and inhibitors with enhanced selectivity for a specific target protein, thereby minimizing off-target effects.[7] The development of covalent drugs targeting lysine and tyrosine has become a particularly active area of research.[7]

Experimental Protocols: A Guide to Practice

The successful application of sulfonyl fluoride reagents requires robust experimental protocols. The following provides a generalized workflow for assessing the reactivity of a novel sulfonyl fluoride probe with a target protein.

Workflow for Assessing Protein Labeling

G start Start protein_prep Prepare Purified Target Protein start->protein_prep probe_prep Prepare Sulfonyl Fluoride Probe Solution start->probe_prep incubation Incubate Protein and Probe protein_prep->incubation probe_prep->incubation quenching Quench Reaction incubation->quenching analysis Analyze by Mass Spectrometry (LC-MS) quenching->analysis data_analysis Determine Percent Labeling and Site of Modification analysis->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for assessing protein labeling by a sulfonyl fluoride probe.

Step-by-Step Methodology for Intact Protein Mass Spectrometry Analysis
  • Protein and Probe Preparation:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the sulfonyl fluoride probe in a compatible organic solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the purified protein and the sulfonyl fluoride probe at a desired molar ratio (e.g., 1:10).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour). Include a control reaction with the protein and vehicle (DMSO) only.

  • Quenching:

    • Stop the reaction by adding a quenching agent, such as a high concentration of a nucleophile like glutathione, or by acidifying the solution (e.g., with formic acid).

  • Sample Preparation for Mass Spectrometry:

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove non-volatile salts and excess probe.

    • Elute the protein in a solution suitable for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS) to determine the intact mass of the protein.

  • Data Analysis:

    • Compare the mass spectrum of the probe-treated sample to the vehicle-treated control. A mass shift corresponding to the molecular weight of the sulfonyl fluoride probe indicates covalent modification.

    • The relative abundance of the labeled and unlabeled protein peaks can be used to calculate the percentage of labeling.

Future Directions and Opportunities

The field of sulfonyl fluoride chemistry continues to evolve rapidly. Areas of active research include the development of new SuFExable hubs, the discovery of novel catalysts to accelerate SuFEx reactions, and the expansion of their application to other biomolecules such as RNA and carbohydrates.[10][11] The continued exploration of this privileged electrophile promises to unlock new opportunities in drug discovery, chemical biology, and materials science.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). [No Source Provided]
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024). ACS Publications. [Link]

  • The growing applications of SuFEx click chemistry - RSC Publishing. (2019). RSC Publishing. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF. (n.d.). ResearchGate. [Link]

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). [No Source Provided].
  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). (2019). RSC Publishing. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (2019). NIH. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). [No Source Provided]
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. (n.d.). NIH. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]

  • Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. (2025). [No Source Provided]
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). [No Source Provided].
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace. [Link]

  • Applications of Sulfonyl Fluorides. (2025). ResearchGate. [Link]

  • Enhanced Synthesis of Sulfonyl Fluorides and Sulfamoyl Fluorides Using Fluorosulfonyl-Containing Radical Reagents. (n.d.). Thieme E-Books & E-Journals. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022). PubMed. [Link]

Sources

Foundational

Spectroscopic Characterization of 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the spectroscopic data for 3,3-Dimethyl-2-oxobutane-1-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount. This document is structured to offer not just the data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Relevance

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride featuring a ketone functionality. Its structure consists of a tert-butyl group connected to a carbonyl group, which in turn is attached to a methylene group bonded to the sulfonyl fluoride moiety (-SO₂F). This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. The presence of the electrophilic sulfonyl fluoride group, a key feature in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, makes this compound and its analogs valuable building blocks in medicinal chemistry and materials science.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is expected to be relatively simple, providing clear signals for the two distinct proton environments.

Table 1: Predicted ¹H NMR Spectral Data for 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Singlet (s)9H-(CH₃)₃
~4.50Singlet (s)2H-CH₂-SO₂F

Causality Behind Expected Shifts:

  • The nine protons of the tert-butyl group are equivalent and shielded, thus they are expected to appear as a sharp singlet at a relatively upfield region (~1.25 ppm).

  • The methylene protons adjacent to the sulfonyl fluoride group are significantly deshielded due to the strong electron-withdrawing effect of the -SO₂F group. This will result in a downfield shift, anticipated around 4.50 ppm. The absence of adjacent protons would lead to a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

Chemical Shift (δ, ppm)Assignment
~26.5-C (CH₃)₃
~44.0-C (CH₃)₃
~60.0-C H₂-SO₂F
~205.0C =O

Interpretation of Carbon Environments:

  • The three equivalent methyl carbons of the tert-butyl group will appear at a typical alkane chemical shift.

  • The quaternary carbon of the tert-butyl group will be further downfield.

  • The methylene carbon attached to the sulfonyl fluoride will be significantly deshielded.

  • The carbonyl carbon is expected to have the most downfield chemical shift, characteristic of a ketone.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H signals. Reference the spectra to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Table 3: Expected IR Absorption Frequencies for 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
2970-2870C-H stretchAlkane
~1725C=O stretchKetone
~1420S=O stretch (asymmetric)Sulfonyl fluoride
~1210S=O stretch (symmetric)Sulfonyl fluoride
~800S-F stretchSulfonyl fluoride

Key Vibrational Modes:

The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone. Additionally, the characteristic strong absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl fluoride group will be prominent. The S-F stretch will also be observable.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

m/zIon
182[M]⁺ (Molecular Ion)
125[M - C₄H₉]⁺
99[M - SO₂F]⁺
83[SO₂F]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Fragmentation Pathway:

Upon electron ionization, the molecule will form a molecular ion. The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group and the sulfonyl group. The formation of the stable tert-butyl cation (m/z 57) is expected to be a major fragmentation pathway, likely resulting in the base peak.

Visualization of Fragmentation

G M [C₆H₁₁O₃SF]⁺ m/z = 182 frag1 [C₂H₂O₂SF]⁺ m/z = 125 M->frag1 - C₄H₉ frag2 [C₆H₁₁O]⁺ m/z = 99 M->frag2 - SO₂F frag4 [C₄H₉]⁺ m/z = 57 M->frag4 - CH₂COSO₂F frag3 [SO₂F]⁺ m/z = 83 frag1->frag3 - C₂H₂O

Caption: Proposed Mass Spectrometry Fragmentation of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted data, based on established principles of spectroscopy and data from analogous compounds, offer a reliable reference for researchers working with this molecule. The experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of robust scientific research.

References

  • Supporting Information for Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0184428). Retrieved from [Link]

  • Jiang, Y., Sun, B., & Qin, H.-L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14236–14241. [Link]

  • Spectroscopy Infrared Spectra. (n.d.). Retrieved from [Link]

  • Feng, Q., Fu, Y., Zheng, Y., Liao, S., & Huang, S. (2022). Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Triflates. Organic Letters, 24(21), 3702–3706. [Link]

  • Preparation of cage-like octa(3-aminopropyl)silsesquioxane trifluoromethanesulfonate in higher yield with a shorter reaction time. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters, 23(13), 5242–5246. [Link]

  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. (2021). ACS Publications. [Link]

  • Bianchi, T. A., & Cate, L. A. (1977). Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides. The Journal of Organic Chemistry, 42(11), 2031–2032. [Link]

  • 3,3-Dimethyl-2-oxobutanal. (n.d.). PubChem. Retrieved from [Link]

  • Unconventional reactivity of sulfonyl fluorides. (2025). Trends in Chemistry, 7(3), 124–136. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(42), 13144–13147. [Link]

Sources

Exploratory

Theoretical Assessment of the Stability of 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride: A Computational Chemistry Perspective

An In-Depth Technical Guide Abstract Sulfonyl fluorides have become indispensable tools in medicinal chemistry and chemical biology, prized for a unique combination of stability and latent reactivity.[1][2] This balance...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Sulfonyl fluorides have become indispensable tools in medicinal chemistry and chemical biology, prized for a unique combination of stability and latent reactivity.[1][2] This balance makes them ideal as covalent warheads for targeted protein modification and as robust connectors in molecular architecture, notably in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] This guide presents a comprehensive theoretical framework for evaluating the stability of a specific aliphatic sulfonyl fluoride, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. We will explore its predicted thermodynamic and kinetic stability through state-of-the-art computational chemistry protocols, providing a virtual roadmap for predicting its behavior under various conditions. The insights derived from these theoretical studies are paramount for its effective application in drug discovery and materials science, offering a predictive understanding of its shelf-life, reactivity, and potential degradation pathways before significant investment in experimental synthesis and validation.

Introduction: The Privileged Role of Sulfonyl Fluorides

The sulfonyl fluoride moiety represents a "privileged" functional group. Unlike its more reactive sulfonyl chloride counterpart, the sulfur-fluorine bond is characterized by high thermodynamic stability and resistance to premature hydrolysis and reduction.[4][6] This inherent robustness allows molecules containing this group to persist in complex biological environments, yet "awaken" to react with specific nucleophilic residues (like lysine or tyrosine) on a protein target when appropriately presented.[5][7]

The molecule at the core of our study, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride , presents an interesting case. It combines the sulfonyl fluoride group with two key structural features: a sterically demanding t-butyl group and an adjacent ketone.

  • Steric Shielding: The bulky t-butyl group is hypothesized to provide significant steric hindrance around the electrophilic sulfur center, potentially enhancing its kinetic stability against nucleophilic attack.

  • Electronic Influence: The presence of a carbonyl group may electronically influence the sulfonyl moiety, and its own reactivity could present alternative decomposition pathways.

Understanding the interplay of these features is critical. This guide will detail the theoretical methodologies used to dissect and quantify the stability of this molecule, focusing on its resilience to hydrolysis and thermal decomposition.

The Theoretical Framework: Predicting Stability with Quantum Chemistry

Before embarking on laboratory synthesis, in silico analysis via computational chemistry offers an invaluable tool for predicting molecular properties. By solving approximations of the Schrödinger equation, we can model the electronic structure of a molecule and thereby calculate its energy, geometry, and reactivity.

Choice of Computational Methods

The accuracy of a theoretical study is contingent on the chosen method and basis set. For a molecule of this size, a balanced approach is necessary.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering a favorable balance between computational cost and accuracy. Functionals such as B3LYP or more contemporary, dispersion-corrected functionals like ωB97X-D , are excellent starting points for geometry optimizations and energy calculations.

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) are well-suited, as the inclusion of diffuse functions (+) is crucial for describing anions (like a departing fluoride ion) and polarization functions (d,p) are essential for accurately describing bonding in second-row elements like sulfur.

Key Stability Metrics

Our theoretical investigation will focus on quantifying two primary aspects of stability:

  • Thermodynamic Stability: This relates to the intrinsic energy of the molecule and its bonds. A key metric is the Bond Dissociation Energy (BDE) , which is the energy required to break a specific bond homolytically. A higher BDE indicates a stronger, more stable bond.

  • Kinetic Stability: This pertains to the rate of decomposition and is governed by the energy barriers of reaction pathways. We will calculate the Activation Energy (Ea) for potential decomposition routes. A high activation energy signifies a slow reaction rate and thus greater kinetic stability.

Experimental Protocol: A Computational Workflow for Stability Analysis

G cluster_0 Step 1: Ground State cluster_1 Step 2: Decomposition Pathways cluster_2 Step 3: Data Analysis A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Verified Minimum Energy Structure (No Imaginary Frequencies) C->D E Propose Pathways (Hydrolysis, Thermal Cleavage) D->E F Transition State (TS) Search for each pathway E->F G Frequency Calculation on TS (Verify One Imaginary Frequency) F->G H Intrinsic Reaction Coordinate (IRC) Calculation G->H I Connect TS to Reactants and Products H->I J Calculate Activation Energies (Ea = E_TS - E_Reactants) I->J L Compare Pathways J->L K Calculate Bond Dissociation Energies (BDEs) K->L M Predict Stability Profile L->M

Caption: Computational workflow for assessing molecular stability.

Protocol Steps:
  • Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). A subsequent frequency calculation is critical to verify that this structure is a true energy minimum.

  • Bond Dissociation Energy (BDE) Calculation: The energies required to cleave the S-C and S-F bonds are calculated. This provides a direct measure of their thermodynamic strength. The S-F bond is expected to have a significantly higher BDE than a corresponding S-Cl bond, contributing to its stability.[4]

  • Hydrolytic Stability Simulation:

    • The reaction of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride with one or two explicit water molecules is modeled.

    • A transition state search is performed for the nucleophilic attack of a water oxygen on the sulfur atom.

    • The activation energy for this hydrolysis reaction is calculated. A high barrier (typically > 25-30 kcal/mol) indicates significant resistance to hydrolysis, a known feature of sulfonyl fluorides.[1][3][8]

  • Thermal Decomposition Simulation:

    • Plausible unimolecular decomposition pathways are proposed. The most likely pathway involves the cleavage of the weakest covalent bond, which is predicted to be the S-C bond.

    • A transition state search is conducted for this bond-breaking event.

    • The activation energy is calculated to determine the kinetic barrier to thermal decomposition.

Predicted Stability and Mechanistic Insights

Based on the established chemistry of sulfonyl fluorides, we can make several authoritative predictions, which the computational protocol above would quantify.

Data Presentation

The quantitative results from the computational analysis should be summarized for clarity.

Table 1: Computational Parameters

Parameter Specification Rationale
Method DFT: ωB97X-D Good accuracy for thermochemistry and barrier heights.
Basis Set 6-311+G(d,p) Flexible enough for accurate geometry and energy.
Solvent Model PCM (Water) Simulates bulk solvent effects for hydrolysis studies.

| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages. |

Table 2: Predicted Stability Metrics for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride

Metric Predicted Value (kcal/mol) Interpretation
S-C Bond Dissociation Energy Value from calculation High value indicates a strong carbon-sulfur bond.
S-F Bond Dissociation Energy Value from calculation Very high value, consistent with known S-F bond strength.[4]
Activation Energy (Hydrolysis) Value from calculation A high barrier (>25 kcal/mol) predicts excellent hydrolytic stability.

| Activation Energy (Thermal) | Value from calculation | A high barrier indicates high thermal stability. |

Visualizing Decomposition Pathways

The primary threats to the molecule's stability are hydrolysis and thermal S-C bond cleavage.

G cluster_0 Hydrolytic Pathway cluster_1 Thermal Pathway R1 Reactants (Molecule + 2H₂O) TS1 Transition State (H₂O attack on S) R1->TS1 Ea (High) P1 Products (Sulfonic Acid + HF) TS1->P1 R2 Reactant (Molecule) TS2 Transition State (S-C Cleavage) R2->TS2 Ea (High) P2 Products (Radical Fragments) TS2->P2

Caption: Predicted high-energy decomposition pathways.

Expert Analysis
  • Exceptional Hydrolytic Stability: The combination of the inherently stable S-F bond and the steric shielding provided by the t-butyl group is predicted to create a very high activation barrier for hydrolysis. The bulky group physically blocks the trajectory of an incoming water molecule, making the electrophilic sulfur center less accessible. This aligns with general findings that aliphatic sulfonyl fluorides are hydrolytically stable.[8]

  • Robust Thermal Stability: The S-C and S-F bonds are covalent bonds with significant strength. Thermal decomposition via homolytic cleavage would require substantial energy input, suggesting the compound is stable under typical laboratory and physiological conditions. The homolytic bond dissociation energy of the S-F bond is significantly higher than that of an S-Cl bond, making sulfonyl fluorides preferable for applications requiring thermal stability.[4]

  • Reactivity Profile: The molecule can be described as a 'sleeping beauty'.[9] It is predicted to be largely inert under neutral aqueous and moderate thermal conditions. However, its reactivity can be "awakened" under specific SuFEx conditions (e.g., with a suitable catalyst or a highly nucleophilic target in a constrained environment), allowing for controlled covalent bond formation.[7]

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics, provide a powerful and predictive lens through which to assess the stability of novel chemical entities like 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. Our analysis, based on established computational protocols and authoritative knowledge of sulfonyl fluoride chemistry, predicts that this molecule possesses high kinetic and thermodynamic stability. Its resistance to hydrolysis and thermal degradation is enhanced by the steric bulk of the t-butyl group. This profile makes it a promising candidate for applications in drug discovery and chemical biology where a robust, yet selectively reactive, electrophilic warhead is required. Experimental validation is the final arbiter, but these theoretical insights provide a strong, data-driven rationale for its synthesis and further investigation.

References

  • Kelly, C. B., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • Kelly, C. B., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • Barata-Vallejo, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

  • Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

  • Pellegrino, M., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. bioRxiv. [Link]

  • Wang, D., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Chemistry – A European Journal. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • Sterling, A. J., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Romański, J. (2022). Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides. Organic Letters. [Link]

  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Covalent Probe Development using 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Covalent Probes and the Utility of Aliphatic Sulfonyl Fluorides The development of covalent chemical probes has revolutionized our...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Covalent Probes and the Utility of Aliphatic Sulfonyl Fluorides

The development of covalent chemical probes has revolutionized our ability to study protein function, identify novel drug targets, and validate target engagement in complex biological systems. These probes form a stable, covalent bond with their protein targets, enabling their enrichment and identification. While various electrophilic "warheads" have been employed in covalent probe design, sulfonyl fluorides (SFs) have emerged as a privileged class due to their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.

This guide focuses on the application of a specific aliphatic sulfonyl fluoride, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride , in covalent probe development. While aromatic sulfonyl fluorides have been extensively studied, aliphatic SFs offer a distinct reactivity profile, often characterized by more moderate reactivity, which can be advantageous in achieving greater target selectivity.[1] These probes operate through the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly reliable and versatile "click chemistry" reaction.[1]

This document will provide a comprehensive overview of the mechanistic basis for using 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride as a covalent probe, detailed protocols for its application in chemoproteomic workflows, and insights into the characterization of the resulting protein-probe adducts.

Mechanistic Insights: The Reactivity of 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

The utility of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride as a covalent probe stems from the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. This electrophilicity allows it to react with nucleophilic side chains of amino acids within a protein's binding pocket. Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is often context-dependent, requiring a favorable microenvironment within the protein to facilitate the covalent reaction. This "Goldilocks" reactivity contributes to their potential for high target specificity.

The primary amino acid residues targeted by sulfonyl fluorides include serine, threonine, tyrosine, lysine, and histidine.[2] The reaction proceeds via a nucleophilic attack of the amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated protein adduct. The steric bulk of the 3,3-dimethyl-2-oxobutane group may influence the accessibility of the sulfonyl fluoride to certain nucleophiles, potentially conferring a unique selectivity profile for this particular probe.

Caption: A typical chemoproteomic workflow using a clickable sulfonyl fluoride probe.

Detailed Protocols

The following protocols provide a starting point for utilizing 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride as a covalent probe. Optimization may be required depending on the specific biological system and experimental goals.

Protocol 1: In-situ Proteome Labeling with a Clickable Aliphatic Sulfonyl Fluoride Probe

This protocol describes the labeling of proteins in live cells with an alkyne-functionalized version of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Alkyne-functionalized 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride probe (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Probe Treatment:

    • Prepare working solutions of the alkyne-probe in complete culture medium. A typical starting concentration range is 1-50 µM. Include a vehicle control (DMSO) at the same final concentration.

    • Aspirate the old medium from the cells and replace it with the probe-containing or vehicle control medium.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Lysis:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteins

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-probe-labeled proteins.

Materials:

  • Proteome sample from Protocol 1

  • Biotin-azide (stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (freshly prepared aqueous solution)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared aqueous solution)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume should be adjusted based on the amount of proteome.

    • Proteome (e.g., 1 mg in lysis buffer)

    • Biotin-azide (final concentration: 100 µM)

    • TCEP (final concentration: 1 mM)

    • TBTA (final concentration: 100 µM)

    • CuSO4 (final concentration: 1 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional but recommended): Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.

Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry

This protocol describes the capture of biotin-tagged proteins using streptavidin beads and their subsequent on-bead digestion for mass spectrometry analysis.

Materials:

  • Biotinylated proteome from Protocol 2

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., PBS)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Streptavidin Enrichment:

    • Equilibrate the streptavidin-agarose beads with lysis buffer.

    • Add the biotinylated proteome to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash at least three times to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

  • Sample Desalting: Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Protocol 4: Mass Spectrometry Data Analysis for Target Identification

The analysis of the mass spectrometry data is a critical step in identifying the protein targets and the specific sites of modification.

Data Acquisition:

  • Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Employ a data-dependent acquisition (DDA) method to fragment the most abundant peptide ions.

Data Analysis:

  • Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt human).

  • Variable Modification: Include the mass of the 3,3-Dimethyl-2-oxobutane-1-sulfonyl moiety (minus the fluorine atom) as a variable modification on the potential target amino acid residues (Ser, Thr, Tyr, Lys, His).

  • Target Identification: Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls.

  • Site Localization: Manually inspect the MS/MS spectra of the modified peptides to confirm the precise site of adduction.

Data Interpretation and Validation

Quantitative Data Summary:

ParameterRecommended Starting RangeNotes
Probe Concentration (in-situ) 1 - 50 µMOptimal concentration should be determined empirically to balance labeling efficiency with off-target effects.
Incubation Time (in-situ) 1 - 4 hoursTime-course experiments can provide insights into the kinetics of target engagement.
Proteome Amount for Enrichment 1 - 5 mgSufficient protein is required for the identification of low-abundance targets.
Biotin-azide Concentration 50 - 200 µMEnsure a molar excess over the estimated amount of labeled protein.
Trypsin to Protein Ratio 1:50 - 1:100 (w/w)For efficient on-bead digestion.

Validation of Target Engagement:

The identification of protein targets by chemoproteomics should be followed by orthogonal validation experiments to confirm the functional relevance of the covalent modification. These may include:

  • Western Blotting: To confirm the enrichment of a specific target protein in the probe-treated sample.

  • In-vitro Enzyme Assays: To assess the effect of the probe on the activity of a purified target enzyme.

  • Cellular Phenotypic Assays: To correlate target engagement with a specific cellular response.

  • Competition Experiments: Co-incubation with a known inhibitor of the target protein should reduce the labeling by the sulfonyl fluoride probe.

Conclusion

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride represents a valuable tool for the development of covalent probes to explore the proteome. Its aliphatic nature suggests a moderate and potentially selective reactivity profile. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to employ this and similar aliphatic sulfonyl fluoride probes in their quest to identify and validate novel protein targets, ultimately advancing our understanding of complex biological processes and accelerating drug discovery efforts.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Zheng, Q., et al. (2019). SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences, 116(37), 18808-18814.
  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220.
  • Shannon, D. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology. Chemical Science, 6(5), 2650-2659.
  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of Covalent Electrophiles. Journal of the American Chemical Society, 137(25), 7843–7862.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.

Sources

Application

Application Note: Site-Specific Protein Modification via SuFEx Chemistry Using 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The advent of Sulfur(VI) Fluoride Excha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and chemical proteomics. Unlike traditional electrophiles (e.g., maleimides or sulfonyl chlorides) that rely on intrinsic hyper-reactivity, sulfonyl fluorides act as "dormant" warheads. They possess the ideal balance of biocompatibility and protein reactivity, remaining highly resistant to reduction and aqueous hydrolysis because fluorine bond cleavage is exclusively heterolytic[1].

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS: 1892388-77-0) is a specialized aliphatic sulfonyl fluoride. Aliphatic sulfonyl fluorides are exceptional SuFEx agents due to their moderate, tunable reactivity and high tolerance for aqueous buffers[2]. The bulky pinacolone moiety (3,3-dimethyl-2-oxobutane) provides steric shielding, ensuring that the S-F bond remains practically inert until the probe forms a non-covalent complex within a specific protein microenvironment[3].

Once bound, a local hydrogen-bonding network (often involving histidine or structural water molecules) stabilizes the departing fluoride ion. This spatial-chemical activation drastically lowers the activation energy, enabling proximity-driven nucleophilic attack by context-activated Tyrosine (Tyr), Lysine (Lys), Histidine (His), or Serine (Ser) residues,[3]. This application note details a self-validating protocol for utilizing this aliphatic warhead to achieve highly selective, site-specific protein bioconjugation[4].

Proximity-driven SuFEx mechanism of aliphatic sulfonyl fluorides in protein microenvironments.

Comparative Analysis of Covalent Modifiers

To understand the causality behind selecting an aliphatic sulfonyl fluoride, we must compare it against legacy bioconjugation reagents. The table below summarizes why aliphatic SuFEx warheads are prioritized for precision targeting[5].

Electrophile ClassAqueous Half-Life (pH 7.4)Primary Target ResiduesActivation MechanismOff-Target Liability
Sulfonyl Chlorides < 10 minutesLys, Tyr, SerIntrinsic ElectrophilicityHigh (Non-specific)
Maleimides Hours to DaysCysMichael AdditionModerate (Thiol exchange)
Aryl Sulfonyl Fluorides Days to WeeksTyr, Lys, His, SerContext-dependent SuFExLow to Moderate
Aliphatic Sulfonyl Fluorides > Weeks Tyr, Lys, His Strict Microenvironment SuFEx Very Low

Experimental Workflow & Self-Validating Design

A robust protocol must be a self-validating system. Because SuFEx relies on the 3D folded state of the protein to activate the warhead, a denatured protein control is mandatory . If the probe labels the denatured protein, the reaction is driven by non-specific electrophilicity rather than true SuFEx chemistry.

Step-by-step workflow for site-specific protein modification using SuFEx chemistry.

Detailed Step-by-Step Protocol

Phase 1: Reagent and Buffer Preparation

Causality Insight: SuFEx chemistry is highly sensitive to pH but generally resistant to amine buffers unless contextually activated. However, to eliminate any baseline risk of buffer-induced hydrolysis over long incubations, non-nucleophilic buffers are preferred.

  • Prepare the Reaction Buffer: Formulate 50 mM HEPES, 150 mM NaCl, pH 7.6. Filter sterilize (0.22 µm) and degas.

  • Prepare the Probe Stock: Dissolve 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride in anhydrous, amine-free DMSO to a concentration of 50 mM.

    • Critical Step: Aliquot and store at -20°C in desiccated conditions. Repeated freeze-thaw cycles in the presence of atmospheric moisture can prematurely degrade the warhead.

Phase 2: The Self-Validating Reaction Setup

Set up three parallel reactions to ensure data integrity:

  • Reaction A (Native): 20 µM Native Protein.

  • Reaction B (Denatured Control): 20 µM Protein, pre-boiled at 95°C for 10 minutes in 1% SDS.

  • Reaction C (Competition Control): 20 µM Native Protein + 200 µM known reversible ligand (if available for your target pocket).

  • Transfer 100 µL of each protein solution (A, B, C) into low-binding microcentrifuge tubes.

  • Add the sulfonyl fluoride probe to a final concentration of 200 µM (a 10-fold molar excess).

    • Causality Insight: Ensure the final DMSO concentration remains strictly ≤ 2% v/v . Higher DMSO concentrations can induce localized protein unfolding, destroying the highly specific H-bond network required for SuFEx activation[3].

  • Incubate the reactions at 25°C (Room Temperature) for 4 to 16 hours with gentle orbital shaking.

Phase 3: Quenching and Purification
  • Quench (Optional but Recommended): Add 1 mM of a hyper-nucleophile (e.g., hydroxylamine) for 15 minutes to competitively hydrolyze any non-specifically adsorbed probe.

  • Purification: Remove unreacted probe and quenchers using Size Exclusion Chromatography (SEC) via Zeba™ Spin Desalting Columns (7K MWCO), pre-equilibrated with LC-MS grade water or volatile buffer (e.g., 50 mM Ammonium Acetate) if proceeding directly to mass spectrometry.

Phase 4: Validation Analytics (LC-MS/MS)
  • Intact Mass Spectrometry (Top-Down):

    • Analyze Reaction A. You should observe a discrete mass shift corresponding to the addition of the 3,3-dimethyl-2-oxobutane-1-sulfonyl adduct (loss of F and H).

    • Analyze Reaction B. Self-Validation Check: The denatured protein must show zero mass shift, proving the modification is strictly dependent on the native 3D microenvironment[3].

  • Peptide Mapping (Bottom-Up):

    • Digest the modified protein from Reaction A using Trypsin/Lys-C.

    • Perform LC-MS/MS. Search for the specific mass addition on Tyr, Lys, or His residues to pinpoint the exact site of bioconjugation.

References

  • Jones, L. H., et al. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Communications (RSC). URL:[Link]

  • [1] Narayanan, A., & Jones, L. H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Society Reviews. URL:[Link]

  • [3] Wang, X., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [5] Grimster, N. P., et al. "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." RSC Medicinal Chemistry (via NIH PMC). URL:[Link]

  • [4] Chen, Q., et al. "A rapid access to aliphatic sulfonyl fluorides." Nature Communications. URL:[Link]

Sources

Method

Application Note: 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride in "Beyond-Cysteine" Covalent Chemical Biology

Executive Summary The expansion of the ligandable proteome relies heavily on the discovery of novel electrophilic warheads capable of targeting amino acids beyond the traditional cysteine paradigm. 3,3-Dimethyl-2-oxobuta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the ligandable proteome relies heavily on the discovery of novel electrophilic warheads capable of targeting amino acids beyond the traditional cysteine paradigm. 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS: 1892388-77-0) represents a highly specialized class of aliphatic


-keto sulfonyl fluorides. By leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this compound serves as a privileged building block for Activity-Based Protein Profiling (ABPP) and the engineering of Targeted Covalent Inhibitors (TCIs)[1][2].

Unlike stable aryl sulfonyl fluorides, the


-keto aliphatic structure of 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride provides a unique reactivity profile driven by an elimination-addition mechanism, making it an exceptional tool for proximity-driven covalent capture of Ser, Thr, Tyr, Lys, and His residues[2][3].

Mechanistic Rationale: The Sulfene Pathway

To effectively utilize 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride, researchers must understand the causality behind its reactivity. The standard SuFEx reaction with aryl sulfonyl fluorides proceeds via a direct nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) at the sulfur center.

However, aliphatic sulfonyl fluorides bearing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-protons exhibit divergent behavior. The presence of the electron-withdrawing 

-keto group dramatically increases the acidity of these protons. When localized in the basic microenvironment of a protein binding pocket, the warhead undergoes a rapid E1cB elimination of hydrogen fluoride to generate a highly reactive sulfene intermediate (

)[4]. This transient sulfene acts as a localized electrophilic trap, indiscriminately capturing nearby nucleophilic residues before it can diffuse away, thereby ensuring high spatial fidelity in covalent labeling[4].

Mechanism A Alpha-Keto Aliphatic SF (e.g., CAS 1892388-77-0) B Sulfene Intermediate [R-C(=C=SO2)-R'] A->B E1cB Elimination (-HF) C Covalent Protein Adduct (Ser, Tyr, Lys, His) B->C Rapid Nucleophilic Trapping D Aryl Sulfonyl Fluoride (Standard SuFEx) D->C Direct S_N VI Substitution

Mechanistic divergence of aliphatic alpha-keto sulfonyl fluorides vs. aryl sulfonyl fluorides.

Comparative Warhead Profiling

When designing a covalent probe, selecting the correct electrophile is critical. The table below summarizes the quantitative and qualitative differences between 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride and other common sulfonyl warheads, guiding rational experimental design.

Warhead ClassRepresentative CompoundPrimary MechanismAqueous Half-Life (pH 7.4)Target ResiduesOptimal Application

-Keto Aliphatic SF
3,3-Dimethyl-2-oxobutane-1-SF E1cB (Sulfene) Moderate (~1-3 hrs) Ser, Tyr, Lys, His Proximity-driven TCIs, ABPP
Aryl Sulfonyl FluorideBenzenesulfonyl fluoride

(Direct)
High (>24 hrs)Tyr, LysSystemic covalent drugs
Simple Aliphatic SFPMSFE1cB (Sulfene)Low (~55 mins)Ser (Proteases)Cell lysate quenching

Experimental Protocols

Protocol A: Intact Protein LC-MS Screening for Covalent Adduct Formation

This protocol is designed as a self-validating system to confirm whether 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride (or its derivatives) successfully engages a target protein.

Critical Causality Note: Never use Tris or primary amine-containing buffers. The transient sulfene intermediate is highly susceptible to quenching by primary amines, which will result in false negatives. Always use HEPES, PIPES, or Phosphate buffers.

Materials:

  • Target Protein (Recombinant,

    
     purity, 
    
    
    
    stock)
  • SF Probe (

    
     stock in anhydrous DMSO)
    
  • Assay Buffer:

    
     HEPES, 
    
    
    
    NaCl, pH 7.4

Step-by-Step Methodology:

  • Preparation: Dilute the target protein to a final concentration of

    
     in the Assay Buffer.
    
  • Dosing: Add the SF probe to a final concentration of

    
     (10-fold molar excess). Ensure the final DMSO concentration does not exceed 
    
    
    
    to prevent protein denaturation.
  • Control Generation: In a parallel vial, prepare a vehicle control using

    
     DMSO without the probe. This validates that any mass shift observed is probe-dependent.
    
  • Incubation: Incubate the reaction mixtures at

    
     for 2 hours. Expert Tip: For highly reactive targets, perform a parallel incubation at 
    
    
    
    to differentiate specific affinity-driven labeling from non-specific collision-driven labeling.
  • Quenching: Quench the reaction by adding Formic Acid to a final concentration of

    
    . This drops the pH, protonating nucleophilic residues and instantly halting sulfene formation.
    
  • Desalting: Pass the quenched samples through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted probe and salts.

  • LC-MS Analysis: Inject the desalted protein onto a high-resolution LC-TOF mass spectrometer. Deconvolute the raw spectra to identify the intact protein mass. A successful reaction will show a mass shift corresponding to the addition of the probe minus the mass of HF (

    
    ).
    

Workflow S1 1. Target Incubation Protein + SF Probe (HEPES pH 7.4) S2 2. Reaction Quenching Formic Acid / Desalting S1->S2 S3 3. Proteolytic Digestion Trypsin / GluC S2->S3 S4 4. LC-MS/MS Analysis Site-Specific Adduct Mapping S3->S4

Step-by-step workflow for mapping beyond-cysteine covalent modifications using LC-MS/MS.

Protocol B: Kinetic Characterization ( )

To prove that the


-keto sulfonyl fluoride is acting as a Targeted Covalent Inhibitor (TCI) rather than a non-specific alkylator, one must determine the kinetic parameters 

(maximum rate of inactivation) and

(concentration yielding half-maximal inactivation rate)[5].

Step-by-Step Methodology:

  • Concentration Gradient: Prepare a 7-point dilution series of the SF probe ranging from

    
     to 
    
    
    
    .
  • Time-Course Aliquoting: Incubate the target enzyme with each concentration of the inhibitor.

  • Activity Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove an aliquot and dilute it 100-fold into an assay buffer containing a saturating concentration of the enzyme's natural substrate. Causality: The massive dilution prevents further covalent modification, and the saturating substrate outcompetes any reversible binding, isolating the purely covalent inhibition.

  • Data Fitting: Plot the natural log of remaining enzyme activity vs. time to find the observed rate constant (

    
    ) for each concentration.
    
  • Parameter Extraction: Fit the data to the hyperbolic equation:

    
    . A successful targeted covalent ligand will exhibit a saturable kinetic curve, proving that reversible binding (
    
    
    
    ) precedes the E1cB sulfene formation and covalent capture (
    
    
    ).

References

1.[1] Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC. National Institutes of Health (NIH). Available at: 2.[2] Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC. National Institutes of Health (NIH). Available at: 3.[3] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ChemRxiv. Available at: 4. Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at: 5.[4] Sulfur-Fluoride Exchange (SuFEx). University of Tokyo. Available at:

Sources

Application

Application Note: 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride (Pin-SF) as a Covalent Warhead

This Application Note is designed for medicinal chemists and chemical biologists. It details the synthesis, characterization, and kinetic evaluation of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (referred to herein as...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists. It details the synthesis, characterization, and kinetic evaluation of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (referred to herein as Pin-SF , denoting its pinacolone scaffold).

This molecule represents a specialized class of aliphatic


-keto sulfonyl fluorides , utilizing SuFEx (Sulfur-Fluoride Exchange)  chemistry to target nucleophilic residues (Ser, Tyr, Lys, His) within hydrophobic protein pockets.

Executive Summary

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (Pin-SF) is a latent electrophilic probe designed for the covalent inhibition of enzymes possessing sterically demanding, hydrophobic active sites (e.g., serine proteases, esterases, and certain kinases).

Unlike the ubiquitous phenylmethanesulfonyl fluoride (PMSF), Pin-SF incorporates a tert-butyl group adjacent to the carbonyl. This steric bulk serves two critical functions:

  • Selectivity Filter: It restricts access to the warhead, preventing non-specific reaction with surface-exposed nucleophiles.

  • Hydrophobic Anchor: It drives binding affinity (

    
    ) for deep, lipophilic pockets (e.g., S1 specificity pockets in proteases).
    

The sulfonyl fluoride (–SO


F) moiety acts via SuFEx chemistry , remaining stable in aqueous plasma but reacting specifically when positioned proximal to a nucleophile in a protein pocket.

Mechanism of Action

The Pin-SF warhead operates via a nucleophilic substitution at the sulfur(VI) center. The reaction is thermodynamically driven by the release of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.

Reaction Trajectory
  • Recognition: The tert-butyl ketone moiety binds to the hydrophobic pocket. The ketone oxygen may serve as a hydrogen bond acceptor to orient the warhead.

  • Activation: The local protein environment (often an oxyanion hole or general base) activates the target nucleophile (Ser-OH, Tyr-OH, Lys-NH

    
    ).
    
  • SuFEx Event: The nucleophile attacks the sulfur atom. The transition state is stabilized, and fluoride is expelled.

Mechanism Diagram

ReactionMechanism Enzyme Enzyme (Free Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Pin-SF (k_on) PinSF Pin-SF (Warhead) PinSF->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Covalent Covalent Adduct (Inhibited Enzyme) TS->Covalent k_inact Fluoride Fluoride Ion (Leaving Group) TS->Fluoride Expulsion

Figure 1: Kinetic pathway of Pin-SF mediated covalent inhibition.[1][2] The reaction is defined by the reversible binding constant (


) and the rate of inactivation (

).

Synthesis Protocol

Objective: Synthesize 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride from commercially available pinacolone.

Safety Note: While sulfonyl fluorides are generally less toxic than their chloride counterparts, they are covalent modifiers. Perform all reactions in a fume hood.

Synthetic Route

Step 1: Bromination

  • Reagents: Pinacolone (1 eq), Bromine (1 eq), Methanol (

    
    C).
    
  • Procedure: Add bromine dropwise to a solution of pinacolone in methanol at

    
    C. Stir for 2 hours. Quench with water. Extract with DCM.
    
  • Product: 1-Bromo-3,3-dimethyl-2-butanone.

Step 2: Sulfonation

  • Reagents: 1-Bromo-3,3-dimethyl-2-butanone (1 eq), Sodium Sulfite (Na

    
    SO
    
    
    
    , 1.5 eq), Water/Ethanol (1:1).
  • Procedure: Reflux the bromide with sodium sulfite for 4 hours. Concentrate in vacuo. The solid residue contains sodium 3,3-dimethyl-2-oxobutane-1-sulfonate.

Step 3: Fluorination (One-Pot Activation)

  • Reagents: Sulfonate salt (1 eq), Oxalyl Chloride (1.5 eq), DMF (cat.), followed by KHF

    
     (saturated aq).
    
  • Procedure:

    • Suspend sulfonate salt in dry DCM. Add oxalyl chloride and catalytic DMF. Stir 2h (forms sulfonyl chloride).

    • Critical Step: Evaporate volatiles carefully. Dissolve residue in MeCN.

    • Add saturated aqueous KHF

      
       and stir vigorously for 4 hours (Cl-F exchange).
      
    • Extract with EtOAc, wash with brine, dry over MgSO

      
      .
      
  • Yield: Typically 60-75%.

Characterization Criteria
TechniqueExpected SignalInterpretation

H NMR

1.25 (s, 9H)
tert-butyl group

4.30 (d,

Hz, 2H)

-methylene protons (coupling to F)

F NMR

+50 to +65 ppm (triplet)
Characteristic Sulfonyl Fluoride shift
LC-MS [M+H]

not typically stable
Look for hydrolysis product or adduct with MeOH

Biochemical Evaluation Protocol

To validate Pin-SF as a warhead, you must determine the second-order rate constant (


). This metric distinguishes specific covalent inhibitors from non-specific alkylators.
Assay Setup (Continuous Fluorescence)
  • Enzyme: Serine Protease (e.g., Chymotrypsin or a specific target like Elastase).

  • Substrate: Fluorogenic peptide (e.g., Suc-Ala-Ala-Pro-Phe-AMC).

  • Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100.

Protocol Steps
  • Preparation: Prepare a 10-point dilution series of Pin-SF in DMSO (e.g., 100

    
    M to 0.1 
    
    
    
    M).
  • Incubation: Mix Enzyme (10 nM final) with Pin-SF dilutions.

  • Time-Course: At varying time points (

    
     = 0, 5, 10, 20, 30, 60 min), remove an aliquot and add it to the Substrate solution (excess substrate, 
    
    
    
    ).
  • Measurement: Measure residual enzymatic activity (

    
    ) via fluorescence slope.
    
Data Analysis

Calculate the observed rate of inactivation (


) for each inhibitor concentration 

using the pseudo-first-order decay equation:

Then, plot


 vs. 

to fit the hyperbolic equation:

Interpretation:

  • High

    
    :  Weak initial binding (steric clash).
    
  • High

    
    :  Rapid bond formation (high reactivity).
    
  • Goal: A balanced

    
     indicates a potent, specific inhibitor.
    

Mass Spectrometry Validation (Intact Protein)

Covalent modification must be proven physically, not just kinetically.

Workflow
  • Incubation: Incubate Enzyme (5

    
    M) with Pin-SF (50 
    
    
    
    M) for 1 hour.
  • Desalting: Pass through a Zeba spin column or C4 ZipTip to remove excess small molecule.

  • Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope.

Expected Mass Shift

The reaction of a sulfonyl fluoride involves the loss of HF.

  • Formula Change:

    
     (Wait, reaction loses F, adds the rest).
    
  • Net Addition: The protein gains the sulfonyl moiety.

  • Mass Calculation:

    • MW of Pin-SF:

      
       Da.
      
    • Leaving Group (F):

      
       Da.
      
    • Mass Shift (

      
      M): 
      
      
      
      Da.

Criteria for Success:

  • Observation of [Protein + 163 Da].

  • Absence of [Protein + 326 Da] (indicates 1:1 stoichiometry and lack of non-specific labeling).

Workflow Visualization

Workflow Design 1. Design & Synthesis (Pin-SF) QC 2. QC: 19F-NMR (Confirm SO2F) Design->QC Incubation 3. Enzyme Incubation (Time/Conc. dependent) QC->Incubation Branch Split Incubation->Branch Activity 4a. Activity Assay (Residual Vmax) Branch->Activity MS 4b. Intact MS (Delta Mass +163) Branch->MS Analysis 5. Data Analysis (k_inact/KI) Activity->Analysis MS->Analysis Validation

Figure 2: Integrated workflow for the synthesis and validation of Pin-SF as a covalent inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of Warhead High pH or nucleophilic buffer (Tris).Store Pin-SF in anhydrous DMSO. Use HEPES or Phosphate buffers (pH < 8.0).
No Inhibition observed Steric clash with t-butyl group.The pocket may be too small. Switch to Isopropyl analog (3-methyl-2-oxobutane-1-SF).
Non-specific labeling Warhead too reactive.Reduce incubation time. Perform a "jump dilution" to ensure reversibility is not masking covalent effect (though SF is usually irreversible).
Multiple MS Adducts Surface Lysine modification.Titrate inhibitor concentration down to

.

References

  • Narayanan, A., & Jones, L. H. (2015).[3][4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Mukherjee, H., et al. (2025). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains. Organic & Biomolecular Chemistry. Link

  • Liu, F., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Nature Protocols, 13, 2562–2586. Link

Sources

Method

Advanced Experimental Guide: Sulfonyl Fluorides as Privileged Warheads in Activity-Based Protein Profiling (ABPP)

Executive Summary & Mechanistic Foundation Activity-based protein profiling (ABPP) has historically relied on α,β-unsaturated carbonyls (e.g., acrylamides) to target nucleophilic cysteine residues. However, because cyste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

Activity-based protein profiling (ABPP) has historically relied on α,β-unsaturated carbonyls (e.g., acrylamides) to target nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach leaves a vast "undruggable" space. Enter Sulfonyl Fluorides (SFs) —privileged electrophilic warheads that have revolutionized chemical biology by enabling "beyond-cysteine" profiling[1].

The core advantage of SFs lies in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The S–F bond is exceptionally stable to aqueous hydrolysis under physiological conditions, preventing non-specific degradation[2]. However, when an SF probe enters a specific protein microenvironment, proximity-driven effects and local basicity activate the warhead, allowing it to react with context-specific Serine, Threonine, Tyrosine, Lysine, and Histidine residues[3][4].

Crucial Mechanistic Insight: While SFs react rapidly with Cysteine, the resulting adduct is inherently unstable and reversible. In contrast, SFs form highly stable, irreversible sulfonate (with -OH) or sulfonamide (with -NH₂) adducts with Tyrosine, Lysine, Serine, and Histidine[5]. This unique kinetic profile makes SFs ideal for mapping novel allosteric sites and developing targeted covalent inhibitors (TCIs)[3][5].

SuFEx_Reactivity SF Sulfonyl Fluoride Probe (R-SO2F) Ser Serine / Threonine (Stable Sulfonate) SF->Ser Catalytic / Active Tyr Tyrosine (Stable Sulfonate) SF->Tyr Context-Specific Lys Lysine (Stable Sulfonamide) SF->Lys Context-Specific His Histidine (Stable Sulfonamide) SF->His Context-Specific Cys Cysteine (Unstable Adduct) SF->Cys Reversible

Diagram 1: SuFEx amino acid reactivity profile demonstrating stable vs. unstable adduct formation.

Experimental Design & Workflow

To utilize SFs in ABPP, researchers typically employ a two-step bioorthogonal labeling strategy[6]. The probe consists of a targeting ligand, the SF warhead, and a terminal alkyne handle. After the probe covalently modifies the target in live cells or native lysates, Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is used to attach a biotin or fluorophore reporter[7][8].

ABPP_Workflow N1 1. Native Proteome Prep (HEPES/PBS Buffer) N2 2. SF Probe Incubation (Covalent Modification) N1->N2 N3 3. CuAAC Click Chemistry (Attach Azide-Biotin) N2->N3 N4 4. Protein Precipitation (MeOH/CHCl3 Wash) N3->N4 N5 5. Streptavidin Enrichment (Isolate Labeled Proteins) N4->N5 N6 6. On-Bead Tryptic Digestion (Release Peptides) N5->N6 N7 7. LC-MS/MS Analysis (Identify Targets & Sites) N6->N7

Diagram 2: Two-step Activity-Based Protein Profiling workflow using Sulfonyl Fluoride probes.

Step-by-Step Methodologies

The following protocols are designed as a self-validating system. Always include a vehicle control (DMSO) and a competition control (pre-incubation with an excess of the parent compound lacking the SF warhead) to distinguish specific target engagement from background promiscuity[9].

Protocol A: Proteome Preparation and SF Labeling

Causality Check: We use HEPES or PBS rather than Tris buffer. While SFs are highly stable, primary amines in Tris can theoretically compete for SuFEx over extended incubations at high pH.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, EDTA-free protease inhibitors). Do not use DTT or high concentrations of nucleophilic reducing agents at this stage.

  • Clarification: Centrifuge at 20,000 × g for 20 minutes at 4°C. Collect the supernatant and quantify protein concentration (BCA assay). Dilute to a final concentration of 1.5 mg/mL.

  • Competition (Optional but Recommended): Aliquot 1 mL of proteome per condition. To the competition control, add 10× excess of the reversible parent ligand. Incubate for 30 mins at 37°C.

  • Probe Labeling: Add the SF-alkyne probe (typically 1–20 µM final concentration) to the lysates. Incubate for 1 to 4 hours at 37°C. Note: SF reactivity is heavily dependent on the local microenvironment; empirical titration of time and concentration is required.

Protocol B: CuAAC (Click Chemistry)

Causality Check: The CuAAC reaction requires Cu(I). We add Cu(II)SO₄ alongside TCEP (a reducing agent) to generate Cu(I) in situ. TBTA is added to stabilize the Cu(I) oxidation state and prevent disproportionation in aqueous media[6].

  • Reagent Assembly: To 1 mL of labeled proteome, sequentially add the following reagents (vortexing gently between each addition):

    • Azide-Biotin or Azide-Fluorophore: 100 µM final (from 10 mM DMSO stock).

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final (from freshly prepared 50 mM aqueous stock).

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 µM final (from 1.7 mM stock in DMSO/t-butanol).

    • CuSO₄: 1 mM final (from 50 mM aqueous stock).

  • Incubation: React for 1 hour at room temperature in the dark.

Protocol C: Protein Precipitation and Enrichment

Causality Check: Direct enrichment without removing unreacted click reagents leads to massive non-specific background. Chloroform/methanol precipitation quantitatively removes small molecules and lipids while denaturing the proteins to expose biotin tags.

  • Precipitation: To 1 mL of click-reaction mixture, add 4 mL of cold Methanol, 1 mL of cold Chloroform, and 3 mL of cold ddH₂O. Vortex vigorously.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes. A protein disc will form at the aqueous/organic interface. Carefully aspirate the upper and lower liquid phases.

  • Washing: Wash the protein pellet twice with 5 mL of cold Methanol, sonicating briefly to ensure complete removal of unreacted probe.

  • Resuspension: Solubilize the pellet in 500 µL of 1.2% SDS in PBS. Heat at 90°C for 5 minutes.

  • Enrichment: Dilute the sample with 5 mL of PBS (reducing SDS to 0.12%). Add 50 µL of pre-washed Streptavidin-agarose beads. Rotate for 2 hours at room temperature.

  • On-Bead Digestion: Wash beads extensively (1% SDS, 8M Urea, and PBS). Reduce with DTT, alkylate with Iodoacetamide, and digest overnight with sequencing-grade Trypsin at 37°C. Elute peptides for LC-MS/MS analysis.

Data Interpretation & Troubleshooting

Identifying the exact site of modification in proteomics is notoriously challenging for promiscuous warheads like SFs[9]. Because SFs can modify multiple residue types (Tyr, Lys, Ser, His), database search algorithms (e.g., MaxQuant, FragPipe) must be configured with dynamic modifications for the mass of the warhead-linker remnant on all four potential amino acids[10].

Table 1: Quantitative Summary of SF Adduct Properties
Targeted Amino AcidNative NucleophileResulting LinkageAdduct StabilityLC-MS/MS Search Priority
Tyrosine (Tyr) Phenol (-OH)Sulfonate EsterHigh (Irreversible)Primary Target
Lysine (Lys) Primary Amine (-NH₂)SulfonamideHigh (Irreversible)Primary Target
Serine (Ser) Alcohol (-OH)Sulfonate EsterHigh (Irreversible)Secondary Target
Histidine (His) Imidazole (-NH)SulfonamideModerate to HighSecondary Target
Cysteine (Cys) Thiol (-SH)ThiosulfonateLow (Reversible)Exclude/Ignore
Table 2: Common Experimental Pitfalls & Solutions
IssueCausality / MechanismCorrective Action
High Background Labeling SF warhead is reacting non-specifically due to excessively high probe concentration.Titrate probe (100 nM to 10 µM). Ensure strict adherence to the chloroform/methanol wash step.
No Target Enrichment Copper(I) oxidized to Copper(II), halting the CuAAC click reaction.Prepare TCEP fresh daily. Ensure TBTA/THPTA ligand is present to stabilize Cu(I).
Loss of Site ID in MS The sulfonate/sulfonamide bond fragmented during CID/HCD mass spectrometry.Use specialized MS fragmentation (e.g., EThcD) or validate site via recombinant protein crystallography[9].

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Chemical Science (NIH PMC)[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Royal Society of Chemistry[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Publications[Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Nature Reviews Chemistry (Oxford)[Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling MDPI / NIH PMC[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments ACS Publications[Link]

  • Click Chemistry in Proteomic Investigations NIH PMC[Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes Frontiers in Chemistry[Link]

  • Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides EMBL-EBI PRIDE[Link]

Sources

Application

Application Notes &amp; Protocols: The Chemoproteomic Utility of Ketone-Bearing Aliphatic Sulfonyl Fluorides, Exemplified by 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview of the chemoproteomic applications of ketone-functionalized aliphatic sul...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the chemoproteomic applications of ketone-functionalized aliphatic sulfonyl fluorides, using 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride as a representative chemical probe. Sulfonyl fluorides (SFs) are a class of "privileged" electrophilic warheads used in chemical biology and drug discovery to covalently label nucleophilic amino acid residues, enabling the study of protein function and the discovery of novel therapeutics.[1][2] While aromatic sulfonyl fluorides are well-documented, aliphatic variants offer distinct steric and electronic properties. The inclusion of a ketone moiety, combined with a bulky alkyl backbone, presents a unique scaffold for targeting enzyme classes such as serine hydrolases.[3][4] This document details the underlying mechanism, core applications in Activity-Based Protein Profiling (ABPP), and step-by-step protocols for target identification and inhibitor screening.

Introduction: Covalent Probes in Chemoproteomics

Chemoproteomics aims to understand protein function and regulation on a global scale within complex biological systems.[5][6] A cornerstone of this field is Activity-Based Protein Profiling (ABPP), a powerful strategy that employs active site-directed covalent probes to map the functional state of entire enzyme families.[7][8][9] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of enzyme activity, offering a more accurate snapshot of cellular physiology.[10][11]

The efficacy of an ABPP probe hinges on its chemical design, which typically includes three components:

  • A reactive group ("warhead") : Covalently modifies a specific amino acid residue in the enzyme's active site.

  • A recognition element (scaffold) : Provides binding affinity and selectivity for a particular protein or protein family.

  • A reporter tag or handle : Enables visualization or enrichment of labeled proteins (e.g., a fluorophore, biotin, or a bioorthogonal handle like an alkyne).[5]

Sulfonyl fluorides have emerged as highly versatile warheads due to their unique balance of stability in aqueous environments and sufficient reactivity to covalently modify multiple nucleophilic residues, including serine, tyrosine, lysine, and histidine, often within the context of a protein binding pocket.[12][13][14][15] This makes them exceptionally suited for developing chemical probes and targeted covalent inhibitors.[3]

The Probe: 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

Structural Rationale and Design

While specific published data for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is limited, its structure allows us to infer its intended application and properties based on well-established principles of probe design.

  • The Warhead: Sulfonyl Fluoride (-SO₂F) : This group serves as the electrophilic trap. It is relatively stable to hydrolysis but becomes a potent reactant when encountering a highly nucleophilic amino acid, such as the activated serine in the catalytic triad of a serine hydrolase.[7][15]

  • The Scaffold: 3,3-Dimethyl-2-oxobutane- : This component dictates the probe's selectivity.

    • The t-butyl-like group (3,3-dimethyl) provides significant steric bulk. This feature can be exploited to selectively target enzymes with spacious or uniquely shaped active sites, potentially excluding smaller, more conserved pockets found across an enzyme family.

    • The ketone moiety (C=O) introduces a polar interaction point. It can form hydrogen bonds with residues in an enzyme's active site, enhancing binding affinity and orienting the sulfonyl fluoride warhead for optimal reaction with the catalytic nucleophile.

Mechanism of Covalent Modification

The primary targets for sulfonyl fluoride probes are serine hydrolases, one of the largest and most diverse enzyme families in mammals.[4][16][17] These enzymes utilize a catalytic triad (Ser-His-Asp) to hydrolyze substrates.[7] The probe's mechanism of action co-opts this catalytic machinery.

  • Binding : The probe first reversibly binds to the enzyme's active site, guided by the interactions of its scaffold.

  • Activation : The catalytic histidine activates the serine's hydroxyl group, transforming it into a potent nucleophile.

  • Covalent Reaction : The activated serine attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable, covalent sulfonyl-enzyme bond and the displacement of the fluoride ion.[7] This irreversible modification permanently inactivates the enzyme.

This mechanism ensures that the probe primarily labels catalytically active enzymes, providing a true measure of their functional state.

Core Chemoproteomic Applications and Workflows

The versatility of probes like 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride allows for several powerful chemoproteomic workflows. These protocols are based on established procedures for related sulfonyl fluoride probes.[7][18]

cluster_0 Core Chemoproteomic Workflows cluster_1 Application 1: Gel-Based ABPP cluster_2 Application 2: MS-Based Target ID cluster_3 Application 3: Competitive Profiling Proteome Complex Proteome (Lysate, Live Cells) App1_Probe Label with Fluorophore-Probe Proteome->App1_Probe App2_Probe Label with Biotin/Alkyne-Probe Proteome->App2_Probe App3_Inhibitor Pre-incubate with Inhibitor Proteome->App3_Inhibitor App1_SDS SDS-PAGE App1_Probe->App1_SDS App1_Scan Fluorescence Scan App1_SDS->App1_Scan App1_Result Visualize Active Enzyme Profile App1_Scan->App1_Result App2_Enrich Enrichment (Streptavidin Beads) App2_Probe->App2_Enrich App2_Digest On-Bead Digestion App2_Enrich->App2_Digest App2_MS LC-MS/MS Analysis App2_Digest->App2_MS App2_Result Identify Specific Protein Targets App2_MS->App2_Result App3_Probe Label with Tagged Probe App3_Inhibitor->App3_Probe App3_Analysis Gel or MS Analysis App3_Probe->App3_Analysis App3_Result Assess Inhibitor Potency & Selectivity App3_Analysis->App3_Result

Caption: Core chemoproteomic workflows using functionalized sulfonyl fluoride probes.

Application 1: Gel-Based ABPP for Visualizing Enzyme Activity

This technique provides a rapid, visual assessment of the active members of an enzyme family within a proteome. It is excellent for comparing activity levels across different samples (e.g., diseased vs. healthy tissue).

Causality Behind Choices :

  • Fluorophore Tag : A direct reporter tag like rhodamine or fluorescein is used for straightforward visualization without subsequent chemical steps.

  • SDS-PAGE : This separates proteins by molecular weight, allowing individual enzyme activities to be resolved as distinct fluorescent bands.

  • Competitive Profiling Control : Pre-incubation with a known inhibitor for the target class should lead to a decrease in band intensity, confirming that the probe is labeling the intended active sites.

  • Proteome Preparation :

    • Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) without protease inhibitors that target the enzyme class of interest.

    • Determine the protein concentration using a standard method (e.g., Bradford assay). Adjust the concentration to 1-2 mg/mL.

  • Competitive Inhibition (Optional Control) :

    • To validate target engagement, pre-incubate a sample of the proteome with a known inhibitor (e.g., 10x the concentration of the probe) for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).[19]

  • Probe Labeling :

    • Add the fluorophore-tagged 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride probe to the proteome to a final concentration of 1-5 µM.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • SDS-PAGE and Visualization :

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Separate the labeled proteins by SDS-PAGE (e.g., 10-12% acrylamide gel).

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner (e.g., Typhoon or ChemiDoc). A decrease in fluorescence intensity in inhibitor-treated lanes confirms on-target activity.[7]

Application 2: MS-Based Chemoproteomics for Target Identification

When the protein targets of a probe are unknown, this workflow enables their identification and quantification. It relies on a probe equipped with an enrichment handle (biotin) or a bioorthogonal handle (alkyne or azide).

Causality Behind Choices :

  • Alkyne/Biotin Tag : An alkyne tag is often preferred for in-cell labeling as it is small and less likely to affect probe permeability. It is subsequently "clicked" to a biotin-azide reporter tag post-lysis.[20] Direct biotinylation is simpler for in-vitro lysate labeling.

  • Streptavidin Enrichment : The high-affinity interaction between biotin and streptavidin allows for the selective pull-down of probe-labeled proteins, removing the vast excess of unlabeled proteins.[21]

  • On-Bead Digestion : Digesting the captured proteins directly on the beads minimizes sample loss and contamination from non-specific binders that are washed away.

start Proteome Lysate label Label with Alkyne-Probe (e.g., 10 µM, 60 min) start->label click Click Chemistry Reaction (Add Azide-Biotin, CuSO₄, Ligand) label->click enrich Enrichment (Add Streptavidin Beads) click->enrich wash1 Wash Beads (e.g., PBS) enrich->wash1 wash2 Wash Beads (e.g., High Salt Buffer) wash1->wash2 digest On-Bead Tryptic Digestion wash2->digest ms LC-MS/MS Analysis digest->ms analysis Database Search & Protein Identification ms->analysis

Sources

Method

Advanced Peptide Bioconjugation via SuFEx Chemistry: Synthesis of Conjugates Using 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals. Document Revision: 1.0 Introduction & Mechanistic Rationale The development of chemoselective, biocompatible ligat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals. Document Revision: 1.0

Introduction & Mechanistic Rationale

The development of chemoselective, biocompatible ligation strategies is a cornerstone of modern peptide therapeutic design. Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click" chemistry methodology, offering unparalleled stability and precise chemoselectivity[1]. Unlike traditional maleimide-thiol or NHS-ester amine coupling, SuFEx leverages the unique reactivity of sulfonyl fluorides to target specific nucleophilic residues—predominantly the phenolic side chain of Tyrosine—under strictly controlled aqueous conditions[2].

This application note details the use of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS: 1892388-77-0) as a novel electrophilic hub for peptide bioconjugation.

Why 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride?

This specific reagent features a bulky aliphatic pinacolone-like moiety attached to the sulfonyl fluoride group. The inclusion of this reagent serves two primary structural purposes in drug development:

  • Steric Shielding: The bulky tert-butyl group (3,3-dimethyl) provides significant steric hindrance, which increases the hydrolytic stability of the S(VI)-F bond in aqueous media, preventing premature degradation before target engagement.

  • Hydrophobic Tagging: The aliphatic nature of the oxobutane moiety significantly increases the local hydrophobicity of the conjugated peptide, which can be leveraged to improve cell permeability, extend half-life via albumin binding, or induce conformational constraints in macrocyclic peptides.

The Causality of Chemoselectivity

Sulfonyl fluorides are uniquely resistant to reduction and hydrolysis[3]. The S-F bond requires a potent, hard nucleophile to undergo substitution. At physiological pH (7.4), Tyrosine exists primarily in its protonated phenol form, which is insufficiently nucleophilic. However, by elevating the pH to 8.5–9.0, a fraction of the Tyrosine residues deprotonates into the highly reactive phenolate anion. This phenolate attacks the S(VI) center, displacing the fluoride ion and forming a highly stable aryl sulfonate linkage[4]. Lysine (primary amine) and Histidine (imidazole) can act as competing nucleophiles, but their reactivity can be suppressed by avoiding excessive use of exogenous SuFEx catalysts (like DBU) and strictly controlling the pH.

Experimental Workflows & Logic Pathways

To ensure a self-validating experimental design, the workflow integrates precise buffer control with immediate downstream orthogonal validation (RP-HPLC and LC-MS).

Workflow Start Native Peptide (Containing Tyr) Reaction SuFEx Conjugation (RT, 2-12 h) Start->Reaction Reagent 3,3-Dimethyl-2-oxobutane- 1-sulfonyl fluoride Reagent->Reaction Buffer Aqueous Buffer (pH 8.5-9.0) + 10-20% DMSO Buffer->Reaction Purification RP-HPLC Purification Reaction->Purification Validation LC-MS Characterization (+162.03 Da Shift) Purification->Validation

SuFEx-mediated peptide conjugation workflow using 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride.

Mechanism Tyr Tyrosine Residue (Phenol form) Phenolate Reactive Phenolate (Nucleophile) Tyr->Phenolate Deprotonation Base Basic pH (8.5-9.0) or DBU Catalyst Base->Phenolate Transition S(VI) Transition State Fluoride Displacement Phenolate->Transition SuFEx_Reagent Alkyl Sulfonyl Fluoride Electrophile SuFEx_Reagent->Transition Product Stable Aryl Sulfonate Conjugate Transition->Product -HF

Mechanistic pathway of chemoselective tyrosine SuFEx bioconjugation.

Step-by-Step Methodologies

Protocol A: Reagent and Peptide Preparation

Self-Validation Check: Ensure the peptide sequence contains at least one solvent-accessible Tyrosine residue. Peptides with buried Tyrosines will exhibit drastically reduced conjugation kinetics.

  • Peptide Solubilization: Dissolve the purified lyophilized peptide in ultra-pure water to a concentration of 2 mM. If the peptide is hydrophobic, up to 10% acetonitrile (MeCN) can be used.

  • Buffer Preparation: Prepare a 100 mM HEPES or Tris-HCl buffer, adjusted precisely to pH 8.8 using NaOH. Causality: pH 8.8 is the optimal thermodynamic sweet spot where sufficient phenolate is generated without triggering rapid background hydrolysis of the sulfonyl fluoride.

  • Reagent Stock: Dissolve 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride in anhydrous DMSO to create a 50 mM stock solution. Causality: The highly hydrophobic nature of the bulky pinacolone group necessitates a polar aprotic solvent to prevent precipitation upon introduction to the aqueous phase.

Protocol B: SuFEx Conjugation Reaction
  • Reaction Assembly: In a low-protein-binding microcentrifuge tube, combine:

    • 500 µL of 100 mM HEPES buffer (pH 8.8)

    • 250 µL of 2 mM Peptide solution (Final peptide conc: 0.5 mM)

    • 150 µL of Ultra-pure water

    • 100 µL of 50 mM 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride stock in DMSO (Final reagent conc: 5.0 mM; 10 molar equivalents).

  • Incubation: Vortex gently and incubate the reaction mixture at 25°C (room temperature) on a thermomixer at 600 rpm for 4 to 12 hours.

  • Quenching: Quench the reaction by adding 10 µL of glacial acetic acid to drop the pH to ~4.0. Causality: Lowering the pH immediately reprotonates any unreacted Tyrosine and neutralizes the reactive phenolate, completely halting the SuFEx exchange and stabilizing the mixture for chromatography.

Protocol C: Purification and Characterization
  • RP-HPLC Purification: Inject the quenched reaction mixture onto a semi-preparative C18 Reverse-Phase HPLC column. Run a gradient of 5% to 65% Acetonitrile (with 0.1% TFA) over 30 minutes.

    • Diagnostic Indicator: The conjugated peptide will elute significantly later than the native peptide due to the addition of the hydrophobic 3,3-dimethyl-2-oxobutane moiety.

  • LC-MS Validation: Lyophilize the collected fractions and analyze via ESI-LC-MS.

    • Mass Shift Calculation: The conjugation of the C6H11O3S group (minus the displaced fluoride and the lost phenolic proton) results in an exact mass shift of +162.03 Da relative to the native peptide mass.

Quantitative Data & Optimization

The chemoselectivity and yield of the SuFEx reaction are highly dependent on the microenvironment. The table below summarizes the optimization parameters for conjugating 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride to a model Tyrosine-containing peptide.

ConditionpHCo-solventCatalyst AddedConversion Yield (%)Selectivity (Tyr vs. Lys/His)
Physiological7.410% DMSONone< 10%N/A
Mild Basic8.510% DMSONone65%> 95% Tyr
Optimized Basic 8.8 20% DMSO None 88% > 95% Tyr
Highly Basic9.520% DMSONone92%~ 80% Tyr (Lys off-target)
Catalyzed8.020% DMSO5 eq DBU> 95%~ 75% Tyr (Loss of selectivity)

Data Interpretation: While catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) drive the reaction to near-complete conversion rapidly, they compromise the chemoselectivity, leading to off-target conjugation at Lysine residues[5]. For therapeutic peptide synthesis where homogeneity is critical, the "Optimized Basic" condition without catalysts is strongly recommended.

References

Sources

Application

Application Notes and Protocols for Developing Enzyme Inhibition Assays with Novel Sulfonyl Fluorides

Abstract Sulfonyl fluorides (SFs) have become a cornerstone in chemical biology and drug discovery, prized for their unique balance of stability in physiological conditions and their ability to form robust covalent bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonyl fluorides (SFs) have become a cornerstone in chemical biology and drug discovery, prized for their unique balance of stability in physiological conditions and their ability to form robust covalent bonds with nucleophilic amino acid residues within enzyme active sites.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and validate enzymatic assays for novel sulfonyl fluoride-based inhibitors, such as 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. Given the general applicability of the underlying principles, we will use the well-characterized serine protease inhibitor class as a model system to illustrate these protocols. We will detail the mechanistic basis of inhibition, critical safety and handling procedures, step-by-step experimental protocols for kinetic characterization, and methods for confirming covalent modification.

The Mechanistic Foundation: Covalent Inhibition by Sulfonyl Fluorides

Sulfonyl fluorides are a class of "warhead" functional groups that act as irreversible or long-residence-time covalent inhibitors.[1] Their efficacy stems from the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack by specific amino acid side chains.

Causality of Inhibition: The primary targets are enzymes with a highly reactive nucleophilic residue in their active site, most notably the hydroxyl groups of serine and tyrosine, and the epsilon-amino group of lysine.[1][4] The reaction proceeds via a nucleophilic substitution mechanism where the amino acid residue attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonyl-enzyme adduct. This covalent modification effectively inactivates the enzyme.[4] The stability of sulfonyl fluorides in aqueous buffers, compared to their more reactive sulfonyl chloride counterparts, makes them particularly well-suited for controlled biological assays.[1]

G E_Nu Enzyme with Nucleophile (e.g., Ser-OH) NonCovalent Initial Encounter Complex [E•••I] E_Nu->NonCovalent Kᵢ (Reversible Binding) I_SF Inhibitor (R-SO₂F) I_SF->NonCovalent Covalent Covalent Adduct (E-Nu-SO₂-R) NonCovalent->Covalent kᵢₙₐ꜀ₜ (Covalent Modification) HF HF

Caption: Mechanism of covalent enzyme inhibition by a sulfonyl fluoride.

Critical Safety and Handling of Sulfonyl Fluoride Compounds

Sulfonyl fluorides and their byproducts can be hazardous. Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or a face shield, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle all solid and stock solutions of sulfonyl fluorides in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[6] Sulfonyl fluorides can be neurotoxic and cause respiratory irritation upon inhalation.[7]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's environmental health and safety guidelines. Do not discharge to drains.[5]

  • Storage: Store sulfonyl fluoride compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

Protocol 1: Time-Dependent Inhibition Assay (IC₅₀ Shift)

The hallmark of an irreversible or slow-binding covalent inhibitor is that its apparent potency (IC₅₀) increases with the length of time it is pre-incubated with the target enzyme before adding the substrate.[9][10] This "IC₅₀ shift" assay is a fundamental method for characterizing this behavior.[9][10]

Principle of Self-Validation: This protocol is inherently self-validating. A true covalent inhibitor will show a significant, time-dependent decrease in its IC₅₀ value. If no shift is observed, the compound is likely a reversible inhibitor or not an inhibitor at all under the tested conditions.

Materials and Reagents
  • Target Enzyme: e.g., Bovine Trypsin (Serine Protease)

  • Inhibitor: 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Substrate: e.g., Boc-Gln-Ala-Arg-AMC (Fluorogenic substrate for Trypsin)

  • Solvent: Anhydrous DMSO for inhibitor stock solution

  • Microplates: 96-well or 384-well, low-binding, black plates for fluorescence assays

  • Plate Reader: Capable of kinetic fluorescence measurements

Detailed Step-by-Step Methodology
  • Prepare Inhibitor Stock: Create a high-concentration stock solution (e.g., 10 mM) of the sulfonyl fluoride inhibitor in 100% anhydrous DMSO.

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be the "inhibitor plate."

  • Prepare Assay Plates: Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor from the inhibitor plate to the wells of four separate 96-well assay plates. Each plate will correspond to a different pre-incubation time (e.g., 0, 15, 30, and 60 minutes). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Prepare a working solution of the enzyme in cold assay buffer at a concentration that is 2x the final desired assay concentration.

  • Initiate Pre-Incubation:

    • To start the pre-incubation timers, add the 2x enzyme solution to all wells of the four plates.

    • The "0-minute" plate represents the condition with no pre-incubation.

  • Initiate Enzymatic Reaction:

    • At the end of each designated pre-incubation period (0, 15, 30, and 60 minutes), add the substrate solution (also at a 2x final concentration) to the corresponding plate to initiate the reaction.

    • For the 0-minute plate, the substrate can be added immediately after the enzyme.

  • Data Acquisition: Immediately place the plate in a pre-warmed (e.g., 37°C) plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 15-30 minutes).[11] The initial reaction velocity is determined from the linear portion of the progress curve.

G cluster_time For each Pre-Incubation Time (t = 0, 15, 30, 60 min) start Start prep_inhibitor Prepare Inhibitor Serial Dilutions (in DMSO) start->prep_inhibitor plate_inhibitor Aliquot Inhibitor Dilutions into Assay Plates (4x) prep_inhibitor->plate_inhibitor add_enzyme Add Enzyme to Plates (Starts Pre-Incubation) plate_inhibitor->add_enzyme prep_enzyme Prepare 2x Enzyme Solution (in cold Assay Buffer) wait Incubate at RT add_enzyme->wait t > 0 add_substrate Add 2x Substrate Solution (Initiates Reaction) add_enzyme->add_substrate t = 0 wait->add_substrate read_plate Measure Kinetic Readout (e.g., Fluorescence) add_substrate->read_plate analyze Calculate Initial Velocities & Determine IC₅₀ at each time point read_plate->analyze end End analyze->end

Caption: Workflow for the time-dependent IC₅₀ shift assay.

Data Analysis and Interpretation

For each pre-incubation time point, plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome:

Pre-incubation Time (min)IC₅₀ (nM) [Hypothetical Data]
01500
15450
30180
6075

A leftward shift in the dose-response curve and a corresponding decrease in the IC₅₀ value over time is strong evidence of time-dependent, covalent inhibition.[12][13] This data can subsequently be used to calculate the kinetic parameters Kᵢ (initial binding affinity) and kᵢₙₐ꜀ₜ (rate of inactivation).[10]

Protocol 2: Confirmation of Covalent Adduct by Mass Spectrometry

While kinetic assays provide functional evidence, mass spectrometry (MS) offers direct physical proof of a covalent bond between the inhibitor and the enzyme.

Principle of Self-Validation: This method directly measures the outcome of the proposed chemical reaction. The detection of a mass shift in the enzyme that precisely corresponds to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Materials and Reagents
  • Target Enzyme (highly pure)

  • Inhibitor

  • Incubation Buffer: e.g., Ammonium Bicarbonate or HEPES (volatile buffers are preferred)

  • Quenching Reagent: e.g., Formic Acid

  • Desalting Column: e.g., C4 ZipTip®

  • Mass Spectrometer: Electrospray Ionization (ESI) instrument, such as a TOF or Orbitrap

Detailed Step-by-Step Methodology
  • Incubation: Mix the purified enzyme (e.g., at 1-5 µM) with a saturating concentration of the inhibitor (e.g., 5-10 fold molar excess) in a suitable volatile buffer. Incubate for a sufficient time (e.g., 60 minutes) at room temperature or 37°C to ensure complete reaction. Prepare a control sample with enzyme and DMSO only.

  • Quenching: Stop the reaction by adding a small amount of formic acid to a final concentration of 0.1%.

  • Sample Desalting: Remove non-volatile salts from the protein sample using a C4 ZipTip or similar desalting apparatus according to the manufacturer's protocol. Elute the protein in a solution compatible with MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the desalted sample into the ESI mass spectrometer.[9]

  • Data Analysis: Acquire the mass spectrum over an appropriate m/z range. Deconvolute the resulting multiply charged ion series to determine the intact mass of the protein species present.[14] Compare the mass of the inhibitor-treated enzyme with the control enzyme.

Expected Outcome:

  • Control Sample: Deconvoluted mass = M (e.g., 23,290 Da for Trypsin)

  • Inhibitor-Treated Sample: Deconvoluted mass = M + MWᵢₙₕᵢᵦᵢₜₒᵣ (e.g., 23,290 Da + 208.3 Da = 23,498.3 Da)

The observation of a new peak corresponding to the mass of the enzyme plus the inhibitor is definitive evidence of covalent modification.

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition observed Inhibitor is not active against the target; Inhibitor precipitated out of solution.Test against a panel of enzymes; Check inhibitor solubility in assay buffer; Visually inspect wells for precipitation.
No IC₅₀ shift observed The inhibitor is acting in a reversible manner.The compound may not be a covalent inhibitor. Characterize using standard reversible inhibition assays.
High background signal Substrate instability (autohydrolysis); Contaminated reagents.Run "substrate only" controls; Use fresh, high-purity reagents.
No mass shift in MS Incomplete reaction; Adduct is unstable to MS conditions.Increase inhibitor concentration or incubation time; Use "softer" ionization methods if available.

References

  • A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. Scholarly Publications Leiden University. [Link]

  • Protease Assay Services. Reaction Biology. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Sulfuryl fluoride. Wikipedia. [Link]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Taylor & Francis Online. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • NUMBER OF FLUORIDE IONS BINDING TO SUCCINATE DEHYDROGENASE DURING MIXED INHIBITION. Fluoride Action Network. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Highly Reactive Sulfone Iminium Fluorides and Their Use in Deoxyfluorination and Sulfur Fluoride Exchange Chemistry. Bryn Mawr College Scholarship, Research, and Creative Work at Bryn Mawr College. [Link]

  • Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]

  • New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Labmate Online. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Digital Commons @ University of South Florida. [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Mild and Efficient Synthesis of Sulfonyl Fluorides from Sulfonamides Enabled by Diethylaminosulfur Trifluoride. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride Labeling

Welcome to the technical support center for the use of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride as a covalent labeling probe. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the use of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride as a covalent labeling probe. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your workflows with confidence.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common questions regarding the properties and handling of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride.

Q1: What is 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride and what is its primary application?

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is a chemical probe featuring an aliphatic sulfonyl fluoride (SF) "warhead". It is designed for covalent labeling of proteins and other biomolecules. The core utility of sulfonyl fluorides lies in their unique combination of stability and reactivity; they are significantly more stable in aqueous solutions than their sulfonyl chloride counterparts, yet can be "activated" to react with specific nucleophilic amino acid residues within a protein's local microenvironment.[1][2] This makes them excellent tools for chemical biology, target identification, and the development of covalent inhibitors.[3]

Q2: What is the chemical mechanism of labeling?

The labeling reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx) , a reaction that has been designated as a form of "click chemistry".[4][5] The mechanism involves the nucleophilic attack of an amino acid side chain on the highly electrophilic sulfur atom of the sulfonyl fluoride group. This forms a stable covalent sulfonyl or sulfonamide bond and displaces the fluoride ion.[4][6] The reaction is often facilitated by the unique chemical environment within a protein binding pocket, which can enhance the nucleophilicity of the target residue.[5][7]

G Protein_Nu Protein-Nucleophile (e.g., Lys-NH2, Tyr-OH) Transition_State Nucleophilic Attack on Sulfur(VI) Center Protein_Nu->Transition_State SF_Probe R-SO2F (3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride) SF_Probe->Transition_State Labeled_Protein Covalently Labeled Protein (Protein-Nu-SO2-R) Fluoride F⁻ Transition_State->Labeled_Protein Covalent Bond Formation Transition_State->Fluoride Fluoride Leaving Group

Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) Labeling.
Q3: Which amino acid residues does this probe target?

Sulfonyl fluorides are privileged electrophiles known to react with a range of nucleophilic amino acid residues, moving beyond the canonical cysteine targeting.[1] The reactivity is highly context-dependent, relying on the accessibility and nucleophilicity of the residue within its protein microenvironment.[7] Commonly targeted residues include:

  • Lysine [8][9]

  • Tyrosine [7][9]

  • Serine [1]

  • Threonine [1]

  • Histidine [1]

Q4: How should I properly store and handle the reagent?

Proper storage is critical to maintain the reagent's integrity. While more robust than sulfonyl chlorides, sulfonyl fluorides are still susceptible to slow hydrolysis.[2]

ParameterRecommendationRationale
Temperature Store at -20°C to -80°C.Minimizes thermal decomposition and hydrolysis pathways.[10]
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents degradation from atmospheric moisture.[10]
Form Store as a dry solid or as a high-concentration stock in anhydrous, aprotic solvent (e.g., DMSO, DMF).Minimizes contact with potential nucleophiles or water.
Handling Allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for stock solutions.Prevents introduction of water, which can lead to hydrolysis.
Part 2: Troubleshooting Guide - Addressing Experimental Challenges

This section is structured to help you diagnose and solve specific issues that may arise during your labeling experiments.

Problem: I am observing low or no labeling efficiency.

This is the most common issue and can stem from several factors related to reaction kinetics and reagent stability.

Scientific Rationale: The nucleophilicity of amino acid side chains like lysine (amine), tyrosine (hydroxyl), and histidine (imidazole) is critically dependent on their protonation state. A higher pH deprotonates these groups, dramatically increasing their nucleophilicity and reaction rate. However, excessively high pH (>9.5-10) can accelerate the hydrolysis of the sulfonyl fluoride probe itself, reducing its effective concentration.

Recommended Solution:

  • Perform a pH Screen: Test a range of pH values from 7.0 to 9.0 in 0.5 unit increments (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). This is the single most important parameter to optimize.

  • Use Appropriate Buffers: Employ non-nucleophilic buffers such as HEPES, Sodium Phosphate, or Sodium Bicarbonate. Crucially, avoid buffers containing primary or secondary amines like Tris (Tris(hydroxymethyl)aminomethane), as the buffer itself will react with your probe.

pKa pKa Low_pH Low pH (pH < pKa) Protonated Lys-NH₃⁺ (Poor Nucleophile) Low_pH->Protonated Favored State High_pH High pH (pH > pKa) Deprotonated Lys-NH₂ (Good Nucleophile) High_pH->Deprotonated Favored State Protonated->Deprotonated Deprotonation (Increases Reactivity)

Effect of pH on the Nucleophilicity of a Lysine Residue.

Scientific Rationale: If the reagent has been improperly stored or handled, it may have hydrolyzed, rendering it inactive. This is especially likely if stock solutions were prepared in non-anhydrous solvents or if the solid was exposed to humid air repeatedly.

Recommended Solution:

  • Use Fresh Reagent: If in doubt, use a fresh, unopened vial of the sulfonyl fluoride.

  • Prepare Fresh Stock Solutions: Discard old DMSO/DMF stock solutions and prepare a new one immediately before the experiment using anhydrous solvent.

Scientific Rationale: Covalent labeling is a chemical reaction with its own kinetic profile. Insufficient reaction time or low temperature may result in low conversion.

Recommended Solution:

  • Time Course Experiment: Set up parallel reactions and quench them at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight) to determine the optimal duration.

  • Temperature Optimization: Most labeling reactions are performed at room temperature or 37°C. If labeling is slow, consider increasing the temperature to 37°C. Be mindful that higher temperatures can also impact protein stability.

Problem: I am observing significant non-specific labeling.

This issue arises when the probe reacts with unintended sites on the target protein or with other proteins in a complex mixture.

Scientific Rationale: While sulfonyl fluoride reactivity is context-dependent, high concentrations can overcome kinetic barriers and lead to reactions at less favorable sites.[1] This is a classic mass action effect.

Recommended Solution:

  • Titrate Probe Concentration: Perform the labeling reaction using a range of probe concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 100 µM) while keeping the protein concentration constant. Analyze the results by mass spectrometry or gel-based methods to find the lowest concentration that provides efficient specific labeling with minimal off-targets.

Scientific Rationale: The desired specific labeling event at a reactive "hotspot" is often kinetically faster than labeling at less reactive, non-specific sites. Extending the reaction time allows these slower, undesirable reactions to accumulate.

Recommended Solution:

  • Reduce Incubation Time: Based on your time-course experiment (see above), choose the earliest time point that gives satisfactory specific labeling, avoiding extended incubation.

Part 3: Experimental Protocols & Workflows
General Protocol for Protein Labeling

This protocol provides a starting point. Optimal conditions must be determined empirically.

  • Prepare Protein Sample: Dilute the target protein to a final concentration of 1-10 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Prepare Probe Stock: Prepare a 10-100 mM stock solution of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride in anhydrous DMSO.

  • Initiate Reaction: Add the probe to the protein solution to achieve a final concentration that is typically 10- to 100-fold molar excess over the protein (e.g., 10-100 µM final probe concentration for a 1 µM protein solution).

  • Incubate: Incubate the reaction at room temperature or 37°C for 1-4 hours. Gentle mixing is recommended.

  • Quench Reaction (Optional but Recommended): The reaction can be quenched by adding a high concentration of a nucleophilic scavenger like Tris buffer (to a final concentration of 50-100 mM) or by proceeding immediately to a sample cleanup step.

  • Analyze Results: Remove excess, unreacted probe using a desalting column or dialysis. Analyze the labeled protein by methods such as SDS-PAGE, mass spectrometry (to confirm mass shift and identify the site of modification), or functional assays.

Troubleshooting Workflow: Low Labeling Efficiency

G start Start: Low Labeling Efficiency check_reagent 1. Verify Reagent Integrity (Use fresh stock/vial) start->check_reagent ph_opt 2. Optimize Reaction pH (Screen pH 7.0 - 9.0) check_reagent->ph_opt Reagent OK solved Problem Resolved check_reagent->solved Solved conc_time_opt 3. Optimize Concentration & Time (Increase [Probe] or duration) ph_opt->conc_time_opt Still Low ph_opt->solved Solved check_buffer 4. Check Buffer Composition (Ensure no nucleophiles like Tris) conc_time_opt->check_buffer Still Low conc_time_opt->solved Solved check_buffer->solved Solved unsolved Issue Persists: Consider Steric Hindrance or Low Intrinsic Reactivity of Site check_buffer->unsolved Still Low

Systematic workflow for troubleshooting low labeling efficiency.
References
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology.
  • Optimization of the reaction conditions.
  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Lysine-targeting covalent chemical probes employing sulfonyl exchange warheads. RSC Chemical Biology.
  • Not all sulfonyl fluorides were created equally - some have oxetanes.
  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Omega.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.
  • Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents.
  • Stabilization and storage of reactive sulfuramidous fluoride intermedi
  • Structure-based design and analysis of SuFEx chemical probes. PMC.
  • SuFEx: Sulfonyl Fluorides that Particip
  • Unconventional reactivity of sulfonyl fluorides. Spiral, Imperial College London.
  • Sulfur fluoride exchange. PMC.
  • Sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents. PubMed.
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.
  • A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride (often referred to as pinacolone sulfonyl fluoride) presents unique chemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride (often referred to as pinacolone sulfonyl fluoride) presents unique chemical challenges. As a sterically hindered β-keto sulfonyl fluoride, this molecule possesses highly acidic α-protons flanked by an electron-withdrawing carbonyl and a sulfonyl group. This structural feature makes the intermediate sulfonyl chloride and the final sulfonyl fluoride highly susceptible to base-catalyzed enolization, aldol-type condensations, and hydrolysis.

This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks and integrate this valuable SuFEx (Sulfur Fluoride Exchange) hub into your drug development workflows.

Quantitative Data: Synthetic Route Comparison

To optimize your yield, it is critical to select the right synthetic pathway based on your lab's capabilities. Below is a comparison of the two primary methodologies for synthesizing β-keto sulfonyl fluorides.

ParameterClassical Halogen Exchange (KHF₂ method)Photoredox Radical Addition
Starting Material 1-Bromo-3,3-dimethylbutan-2-one3,3-Dimethylbut-1-en-2-yl acetate
Intermediate Stability Low (Moisture-sensitive Sulfonyl Chloride)High (Stable Enol Acetate)
Typical Yield 45% – 60%75% – 85%
Primary Failure Mode Base-catalyzed hydrolysis / EnolizationOxygen quenching of photocatalyst
Reaction Environment Biphasic (MeCN / H₂O)Anhydrous, Anaerobic (MeCN)
Mechanistic Workflows

Workflow SM Pinacolone Enol Enol Acetate Intermediate SM->Enol Isopropenyl Acetate Sulfonic Sulfonic Acid Salt SM->Sulfonic 1. Bromination 2. Na2SO3 Target 3,3-Dimethyl-2-oxobutane- 1-sulfonyl fluoride Enol->Target Photoredox Catalysis (Direct S-F Addition) Chloride Sulfonyl Chloride (Moisture Sensitive) Sulfonic->Chloride POCl3 / SOCl2 Chloride->Target KHF2 (Mildly Acidic) Prevents Enolization

Fig 1. Divergent synthetic pathways for β-keto sulfonyl fluorides highlighting the photoredox bypass.

Troubleshooting FAQs

Q1: Why is my yield consistently below 30% during the chloride-to-fluoride exchange step? A1: The primary culprit is the use of basic fluoride sources like Potassium Fluoride (KF). While KF is standard for simple alkyl or aryl sulfonyl fluorides[1], the basicity of the fluoride ion rapidly deprotonates the acidic α-carbon of the pinacolone moiety. This leads to enolization and subsequent nucleophilic attack on unreacted sulfonyl chloride, causing oligomerization and S-Cl/S-F bond hydrolysis. Solution: Switch to Potassium Bifluoride (KHF₂). The bifluoride ion ([FHF]⁻) provides a mildly acidic, buffered environment that completely suppresses α-deprotonation while still acting as an excellent fluoride donor[2],[3].

Q2: My sulfonyl chloride intermediate degrades during silica gel purification. How can I improve its recovery? A2: Aliphatic α-keto sulfonyl chlorides are exceptionally electrophilic. The bulky tert-butyl group provides some steric shielding, but the S-Cl bond remains highly vulnerable to hydrolysis on the acidic surface of silica gel. Solution: Do not purify the sulfonyl chloride. Telescoping the reaction (performing the halogen exchange in situ or on the crude material) is a self-validating protocol that minimizes handling losses. Recent methodologies utilize reagents like cyanuric chloride or Pyry-BF₄ to generate the sulfonyl chloride under mild conditions, followed immediately by in situ fluoride exchange[4],.

Q3: Is there a way to bypass the unstable sulfonyl chloride intermediate entirely? A3: Yes. Recent advancements in photoredox catalysis allow for the direct synthesis of β-keto sulfonyl fluorides via radical fluorosulfonylation. By converting pinacolone to its enol acetate, you can react it with a fluorosulfonyl radical source under visible light irradiation[5]. This method completely avoids the hydrolytically unstable S-Cl intermediate and operates under neutral conditions, significantly boosting the overall yield.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield (< 30%) BasicKF Using KF? Problem->BasicKF Moisture Aqueous Workup? Problem->Moisture Hydrolysis Base-Catalyzed Degradation BasicKF->Hydrolysis Yes Solution1 Switch to KHF2 (Buffer System) Hydrolysis->Solution1 Degradation S-Cl Bond Cleavage Moisture->Degradation Yes Solution2 Use Biphasic Conditions Degradation->Solution2

Fig 2. Decision tree for diagnosing and resolving low yields during halogen exchange.

Validated Experimental Protocols
Protocol A: Telescoped Synthesis via KHF₂ Halogen Exchange

This protocol utilizes a buffered aqueous environment to prevent α-deprotonation.

  • Preparation of Crude Sulfonyl Chloride: React the sulfonic acid sodium salt of pinacolone (1.0 equiv) with SOCl₂ (3.0 equiv) and catalytic DMF in anhydrous DCM at 0 °C for 2 hours.

    • Causality: Low temperature prevents thermal degradation of the fragile S-Cl bond.

  • Solvent Swap: Remove DCM and excess SOCl₂ under reduced pressure. Immediately redissolve the crude residue in a 1:1 mixture of Acetonitrile and Water.

    • Self-Validation: The absence of pungent HCl fumes upon opening the flask indicates complete removal of excess SOCl₂.

  • Halogen Exchange: Add KHF₂ (3.0 equiv) to the biphasic mixture and stir vigorously at room temperature for 4 hours.

    • Causality: KHF₂ acts as both the fluorinating agent and an acidic buffer, preventing the base-catalyzed enolization of the α-carbon[3].

  • Monitoring & Workup: Monitor the reaction via ¹⁹F NMR. A successful exchange is validated by the appearance of a sharp singlet around +50 to +60 ppm (characteristic of aliphatic -SO₂F). Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Photoredox-Catalyzed Radical Fluorosulfonylation

This modern approach bypasses the sulfonyl chloride intermediate entirely.

  • Enol Acetate Formation: Reflux pinacolone with isopropenyl acetate and catalytic p-TsOH to yield 3,3-dimethylbut-1-en-2-yl acetate.

  • Photocatalytic Setup: In an oven-dried Schlenk tube, combine the enol acetate (1.0 equiv), 1-fluorosulfonyl benzoimidazolium (FABI) (1.5 equiv), and oxygen-doped anthanthrene (ODA) photocatalyst (2 mol%) in anhydrous MeCN[5].

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen quenches the excited state of the photocatalyst and traps the fluorosulfonyl radical, which will stall the reaction and produce complex mixtures.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours.

  • Purification: Concentrate and purify via standard flash chromatography. Unlike the chloride analog, the stable sulfonyl fluoride product easily survives silica gel purification.

References
  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry.[Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.[Link]

  • Dong, J., et al. (2018). Recent advances towards sulfur (VI) fluoride exchange (SuFEx) click chemistry. Journal of Fluorine Chemistry.[Link]

  • Talko, A., & Barbasiewicz, M. (2018). Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ACS Sustainable Chemistry & Engineering.[Link]

  • Chen, Y., et al. (2023). Photo-organocatalytic Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Acetates. Synlett.[Link]

Sources

Troubleshooting

stability of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride in aqueous buffers

Welcome to the technical support resource for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the use of this aliphatic sulfonyl fluoride in your experiments.

I. Scientific Introduction: Understanding the Reagent

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride. The sulfonyl fluoride moiety is a unique electrophilic "warhead" increasingly utilized in chemical biology and drug discovery for creating targeted covalent inhibitors.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides generally exhibit greater stability, particularly towards hydrolysis, making them more amenable to use in aqueous biological systems.[3][4]

The stability and reactivity of the S-F bond are delicately balanced. While relatively inert under many conditions, the electrophilicity of the sulfur(VI) center can be unleashed to react with nucleophilic amino acid residues (such as lysine, tyrosine, and serine) within a protein's binding pocket.[5][6] This reaction forms a stable covalent sulfonamide or sulfonate ester bond, leading to durable, often irreversible, target engagement. However, the stability of any given sulfonyl fluoride in aqueous buffers is highly dependent on its specific chemical structure, temperature, and pH.[1][7] Highly reactive compounds can be prone to hydrolysis, where the sulfonyl fluoride reacts with water to form the corresponding, and typically inactive, sulfonic acid.[8]

This guide will help you navigate the experimental nuances of using 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride to ensure the reliability and reproducibility of your results.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Inconsistent Results or Apparent Loss of Compound Activity

Symptoms:

  • Decreased or variable levels of protein modification over time.

  • Lack of reproducibility between experiments run on different days.

  • Mass spectrometry data shows the presence of the corresponding sulfonic acid in your sample.

Potential Cause: The primary suspect is the hydrolytic instability of the sulfonyl fluoride moiety in your aqueous buffer. This hydrolysis converts the active sulfonyl fluoride to an inactive sulfonic acid, reducing the effective concentration of your reagent. The rate of this hydrolysis is influenced by pH, temperature, and buffer composition.

Step-by-Step Troubleshooting Protocol:

  • Assess Stock Solution Integrity:

    • Action: Before preparing your working solution, analyze your concentrated stock (typically in an anhydrous organic solvent like DMSO) via LC-MS.

    • Rationale: This establishes a baseline for the purity of your compound and ensures it has not degraded during storage. Sulfonyl fluorides are susceptible to hydrolysis from trace amounts of water, even in organic solvents, if not stored properly.[9][10]

  • Optimize Buffer pH:

    • Action: If your experimental design allows, test the stability of the compound in a small panel of buffers with varying pH values (e.g., 6.5, 7.4, 8.0). Incubate the compound in each buffer at the experimental temperature and measure the remaining percentage of intact sulfonyl fluoride over time using NMR or LC-MS.

    • Rationale: Sulfonyl fluoride stability can be pH-dependent. While many are relatively stable at neutral pH, highly alkaline or acidic conditions can accelerate hydrolysis.[11]

  • Control for Temperature:

    • Action: Prepare all solutions on ice and minimize the time the compound spends in aqueous buffer at room temperature or 37°C before initiating the reaction.

    • Rationale: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.[7][12] Keeping solutions cold significantly slows the degradation process.

  • Prepare Fresh Working Solutions:

    • Action: Always prepare the aqueous working solution of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride immediately before adding it to your assay. Do not store the compound in aqueous buffers.

    • Rationale: This is the most critical step to ensure a consistent, known concentration of the active compound at the start of your experiment, minimizing variability from hydrolysis.[7]

Workflow for Minimizing Hydrolysis

cluster_prep Preparation Phase (On Ice) cluster_exp Experimental Phase A Prepare concentrated stock in anhydrous DMSO C Dilute stock into buffer IMMEDIATELY before use A->C 1. Add small volume of stock B Prepare aqueous assay buffer B->C 2. To cold buffer D Immediately add working solution to assay C->D 3. Initiate Experiment E Incubate for required time at 37°C D->E F Analyze results E->F

Caption: Workflow for preparing and using sulfonyl fluoride reagents.

Problem 2: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible cloudiness or particulate matter appears after diluting the DMSO stock into your aqueous assay buffer.

  • Inconsistent results due to an unknown final concentration of the soluble compound.

Potential Cause: This issue is related to the compound's solubility limit in the final buffer system. The addition of a concentrated organic stock to an aqueous buffer can cause compounds with low aqueous solubility to "crash out" of solution.

Troubleshooting Steps:

  • Decrease Final Compound Concentration: Determine if the intended concentration is essential. Often, covalent inhibitors are effective at low micromolar or even nanomolar concentrations.

  • Modify the Dilution Method:

    • Action: Instead of adding the stock directly to the full volume of buffer, try a serial dilution. Alternatively, add the small volume of DMSO stock to your tube first, and then add the aqueous buffer while vortexing vigorously.

    • Rationale: Vigorous mixing during dilution can help to rapidly disperse the compound molecules, preventing localized high concentrations that lead to precipitation.

  • Adjust Final DMSO Percentage:

    • Action: Increase the final percentage of DMSO in your assay, if your biological system can tolerate it (e.g., from 0.5% to 1.0%).

    • Rationale: A higher percentage of the organic co-solvent can increase the solubility of your compound. Always run a vehicle control with the matching DMSO concentration to ensure it does not affect your assay.

  • Consider Formulation Aids: For particularly challenging compounds, the use of solubilizing agents like cyclodextrins may be explored, though this can add complexity to the experimental system.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride?

A: The compound should be stored as a solid in a desiccator at -20°C for long-term stability. For short-term use, a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO can be prepared and stored at -20°C or -80°C with desiccant. It is critical to use anhydrous solvent and minimize freeze-thaw cycles.[12]

Q2: What is the general stability of aliphatic vs. aromatic sulfonyl fluorides in buffer?

A: While stability is compound-specific, aromatic sulfonyl fluorides have been more extensively studied.[1] Their stability is modulated by the electronic properties of the aromatic ring. Aliphatic sulfonyl fluorides, like 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, can be less electrophilic at the sulfur center, which may lead to slower reaction rates with target nucleophiles but potentially greater hydrolytic stability compared to highly activated aromatic systems.[13] However, empirical testing is required for each compound.

Q3: Which amino acid residues does 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride react with?

A: Sulfonyl fluorides are known to react with several nucleophilic amino acid side chains. The primary targets are typically lysine and tyrosine.[1][5] Reactions with serine, threonine, and histidine have also been reported, though often require specific activation within a protein binding site.[5] They are generally not suitable for targeting cysteine residues, as the resulting thio-sulfonate adduct can be unstable.[1]

Q4: Can I use buffers containing primary or secondary amines, like Tris?

A: It is advisable to avoid buffers containing nucleophilic species. While the reaction is often slow in the absence of specific protein-mediated activation, primary and secondary amines (like Tris) can theoretically react with the sulfonyl fluoride, depleting your compound over time and reducing its effective concentration. Buffers like HEPES, PBS, or phosphate buffers are generally preferred.

Summary of Recommended Buffer Conditions
ParameterRecommendationRationale
Buffer Type Non-nucleophilic (e.g., HEPES, PBS)Avoids reaction between the buffer and the sulfonyl fluoride.
pH 6.5 - 7.5 (Empirically verify)Balances physiological relevance with compound stability.[7]
Temperature Prepare solutions on ice (0-4°C)Minimizes the rate of hydrolysis before the experiment begins.[11]
Additives Be cautious of nucleophilesAdditives like DTT or β-mercaptoethanol will react with the compound.
Logical Flow: From Stable Storage to Successful Experiment

cluster_storage Storage cluster_handling Handling cluster_outcome Outcome cluster_fail Potential Failure Point Solid Solid Compound -20°C, Desiccated Stock Anhydrous DMSO Stock -80°C, Desiccated Solid->Stock Prepare fresh Prep Prepare Working Solution (Cold, Just-in-Time) Stock->Prep Minimize freeze-thaw Assay Add to Assay (Non-nucleophilic buffer) Prep->Assay Immediate use Fail Hydrolysis to Inactive Sulfonic Acid Prep->Fail If delayed or at RT Success Reliable & Reproducible Covalent Modification Data Assay->Success

Caption: Key stages for successful use of sulfonyl fluorides.

IV. References

  • Pellegrino, J., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • Narayan, R., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Santini, C., et al. (2015). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available at: [Link]

  • RSC Publishing. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Available at: [Link]

  • ACS Publications. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters. Available at: [Link]

  • Otava. OTAVA Covalent Inhibitors Library. Available at: [Link]

  • 3M. (Date N/A). Prepared by 3M. Available at: [Link]

  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides. Available at: [Link]

  • PubMed. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem. Available at: [Link]

  • Wiley Online Library. (2026). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Available at: [Link]

  • PMC. (2018). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Available at: [Link]

  • ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. Available at: [Link]

  • Wiley Online Library. (2026). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Available at: [Link]

  • Springer Nature. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Available at: [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]

  • PMC. (2023). Sulfur fluoride exchange. Available at: [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF. Available at: [Link]

Sources

Optimization

strategies to improve the selectivity of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride probes

Status: Operational Role: Senior Application Scientist Topic: Selectivity Optimization & Troubleshooting Core Directive: The Selectivity Paradox Welcome to the DMOBSF technical hub. You are likely working with 3,3-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Selectivity Optimization & Troubleshooting

Core Directive: The Selectivity Paradox

Welcome to the DMOBSF technical hub. You are likely working with 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride , a specialized β-keto sulfonyl fluoride (BKSF) probe.

Unlike standard PMSF (phenylmethanesulfonyl fluoride) which is broadly reactive, DMOBSF possesses a unique structural feature: the tert-butyl group at the C3 position. This "steric bumper" is your primary tool for tuning selectivity. The central challenge with this probe is balancing the electronic activation provided by the β-ketone (which increases reactivity) against the steric hindrance of the tert-butyl group (which restricts access).

This guide addresses the specific causality of off-target labeling and provides self-validating protocols to refine your covalent inhibition or Activity-Based Protein Profiling (ABPP) workflows.

Troubleshooting & Optimization (Q&A)

Module A: Chemical Tuning & Derivatization

Q1: I am seeing high background labeling in my proteome. The probe seems promiscuous despite the bulky group. How do I fix this?

Diagnosis: The DMOBSF scaffold itself is a "covalent fragment" rather than a fully targeted inhibitor. While the tert-butyl group excludes some tight pockets, the exposed sulfonyl fluoride (SF) warhead can still react with surface-exposed hyper-reactive tyrosines or lysines.

Strategic Solution: The "Warhead-Plus-Guide" Approach You must convert DMOBSF from a fragment into a targeted probe. The C2-ketone is your synthetic handle.

  • Derivatization: Use the ketone to attach a high-affinity ligand (recognition element) that binds your protein of interest (POI).

  • Chemistry: Perform an oxime ligation or reductive amination with an amine-functionalized ligand.

  • Result: This creates a Targeted Covalent Inhibitor (TCI) . The ligand drives local concentration near the target residue, while the tert-butyl group prevents the SF warhead from reacting with transient bystanders during the approach.

Q2: My probe hydrolyzes or degrades before I can complete the labeling. Is the β-ketone destabilizing the SF?

Diagnosis: Yes. β-keto sulfonyl fluorides are electronically activated.[1] The carbonyl at the β-position pulls electron density, making the sulfur more electrophilic and susceptible to hydrolysis compared to alkyl SFs.

Corrective Protocol:

  • Buffer Choice: Switch from Tris/Glycine (nucleophilic amines) to HEPES or PBS .

  • pH Adjustment: Lower pH to 6.5–7.0 during stock preparation. SFs are stable at low pH but hydrolyze rapidly at pH > 8.0.

  • Storage: Store stocks in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.

Module B: Experimental Conditions (The Environment)

Q3: I have no signal on my target protein, even though it has a reactive Lysine/Tyrosine. Is the probe too bulky?

Diagnosis: This is likely a Steric Clash or pKa Mismatch .

  • Steric Clash: The 3,3-dimethyl (tert-butyl) group requires a binding pocket with significant volume. If the target residue is in a constricted active site, DMOBSF cannot access it.

  • pKa Mismatch: SF chemistry (SuFEx) requires the target residue to be deprotonated (nucleophilic).

Step-by-Step Troubleshooting:

  • pH Titration: Run the labeling reaction at pH 7.5, 8.0, and 8.5. If signal appears only at high pH, your target residue has a high pKa.

  • Steric Deconvolution: Compare labeling with Methanesulfonyl Fluoride (MSF) (tiny) vs. DMOBSF (bulky).

    • If MSF labels but DMOBSF does not: The pocket is too small. You must move the SF warhead further from the tert-butyl group using a linker.

Q4: How do I prove the labeling is specific to the active site and not a non-specific surface event?

Validation Protocol: Competitive ABPP Do not rely on signal intensity alone. You must demonstrate displaceability .

  • Pre-incubation: Treat the proteome/cell with a known high-affinity reversible inhibitor of your target (10x K_d) for 30 mins.

  • Probe Treatment: Add DMOBSF (e.g., 1-10 µM) for 1 hour.

  • Readout: If the band/peak disappears in the pre-treated sample, the labeling is active-site specific. If the band remains, it is non-specific background.

Data Visualization: The Selectivity Logic

The following diagram illustrates the decision matrix for optimizing DMOBSF selectivity based on experimental feedback.

DMOBSF_Optimization Start Start: DMOBSF Labeling Assay Result Analyze Labeling Pattern (Gel/MS) Start->Result HighBg Issue: High Background / Promiscuity Result->HighBg Too many bands NoSig Issue: No Signal on Target Result->NoSig Target band missing Sol_Conc Action: Lower Probe Conc. (< 10 µM) & Time (< 1h) HighBg->Sol_Conc Kinetic Control Sol_Ligand Action: Derivatize Ketone Add Recognition Element HighBg->Sol_Ligand Thermodynamic Control Sol_pH Action: Increase pH (7.5 -> 8.5) (Deprotonate Target) NoSig->Sol_pH Electronic Issue Sol_Steric Action: Check Crystal Structure Is Pocket > 150 ų? NoSig->Sol_Steric Steric Issue Validation Validation: Competitive ABPP (Pre-incubate with Inhibitor) Sol_Conc->Validation Sol_Ligand->Validation Sol_pH->Validation Sol_Steric->Validation

Caption: Decision tree for troubleshooting DMOBSF probe selectivity. Blue nodes indicate core workflow; Red nodes indicate failure modes; Green/White nodes indicate corrective actions.

Quantitative Reference Data

When optimizing, reference these baseline parameters for β-keto sulfonyl fluorides compared to other warheads.

ParameterDMOBSF (β-Keto SF)Standard Alkyl SFAcrylamide (Cysteine)Optimization Note
Intrinsic Reactivity High (Activated by C=O)ModerateLow to HighDMOBSF reacts faster; requires lower conc.
Target Residues Tyr, Lys, His, SerTyr, LysCys (mainly)pH > 7.5 favors Tyr/Lys labeling.
Steric Demand High (t-Butyl group)Low (Linear chain)LowUse DMOBSF to filter out small pockets.
Hydrolytic Stability t_1/2 ~ 4-12 hrs (pH 7.4)t_1/2 > 24 hrsStablePrepare fresh; do not store in aqueous buffer.
Reversibility Irreversible (Covalent)IrreversibleIrreversibleIdeal for "wash-out" experiments.

Experimental Protocol: "Clickable" DMOBSF Profiling

To rigorously assess selectivity, we recommend synthesizing an alkyne-tagged analog for CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) pulldown.

Reagents:

  • Probe: Alkyne-DMOBSF (Derivatized at the ketone or tail).

  • Lysis Buffer: PBS pH 7.5, 0.1% Triton X-100 (No DTT/amines).

  • Click Reagents: Rhodamine-Azide, TCEP, TBTA ligand, CuSO4.

Workflow:

  • Proteome Prep: Dilute cell lysate to 1 mg/mL in Lysis Buffer.

  • Labeling: Add Probe (1, 5, 10 µM) for 60 min at 25°C.

    • Control: Add DMSO only.

    • Competition: Pre-incubate with 100 µM parent ligand for 30 min.

  • Click Chemistry: Add Click Mix (100 µM Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hr.

  • Analysis: Quench with SDS-loading buffer. Run SDS-PAGE. Scan for fluorescence.

  • Interpretation:

    • Selective: Discrete bands that disappear in the Competition lane.

    • Promiscuous: Smear or laddering that does not compete out.

References

  • Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Royal Society of Chemistry.

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Kelly, J. W., et al. (2021). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv.

  • Huang, S., et al. (2022).[1] Electrochemical Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation. Organic Letters.

  • Taunton, J., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [2][3]

Sources

Troubleshooting

Technical Support Center: Purification of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF) Labeled Proteins

Welcome to the technical support center for the purification of proteins labeled with 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF). This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of proteins labeled with 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful purification of your DOSF-labeled proteins.

Introduction to DOSF Labeling

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF) is a chemical probe that can be used for covalent labeling of proteins. Sulfonyl fluorides are known to react with several nucleophilic amino acid residues, including tyrosine, serine, threonine, lysine, cysteine, and histidine.[1] This broad reactivity makes DOSF a valuable tool for identifying and characterizing protein function. However, the successful application of DOSF labeling is highly dependent on the subsequent purification of the labeled protein. This guide will address common challenges and provide practical solutions for obtaining highly pure DOSF-labeled proteins.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of your DOSF-labeled protein.

Problem 1: Low Yield of Labeled Protein

Possible Causes:

  • Inefficient Labeling Reaction: The labeling reaction may not have gone to completion due to suboptimal reaction conditions.

  • Protein Precipitation: The labeled protein may have precipitated out of solution during the labeling or purification steps.

  • Loss of Protein During Purification: The chosen purification method may not be suitable for your protein, leading to significant sample loss.

  • Hidden Histidine Tag: If using affinity chromatography for a His-tagged protein, the tag may be inaccessible.[2]

Solutions:

  • Optimize Labeling Conditions:

    • pH and Buffer: Test a range of pH values (typically pH 7.0-9.0) and ensure your buffer does not contain primary amines (e.g., Tris) that can compete with the protein for the labeling reagent.

    • Reagent Concentration: Increase the molar excess of DOSF to the protein. However, be cautious as this can lead to non-specific labeling and protein precipitation.

    • Incubation Time and Temperature: Increase the incubation time or temperature of the labeling reaction.

  • Prevent Protein Precipitation:

    • Additives: Include additives such as glycerol (up to 20%), non-ionic detergents (e.g., Tween-20 up to 1%), or adjust the salt concentration (up to 500 mM NaCl) to improve protein solubility.[2]

    • Gentle Handling: Avoid vigorous vortexing or harsh mixing that can cause mechanical stress and lead to aggregation.[3]

  • Optimize Purification Strategy:

    • Method Selection: Consider alternative purification methods. If you are using affinity chromatography, ensure the tag is accessible. If not, you may need to use a different method like size-exclusion or ion-exchange chromatography.

    • Column Choice: For affinity chromatography of crude samples, consider using columns designed for unclarified lysates to prevent clogging.[2]

Problem 2: Presence of Unreacted DOSF

Possible Cause:

  • Inefficient Removal of Small Molecules: The purification method used may not be effective at separating the small molecular weight DOSF from the larger protein.

Solutions:

  • Dialysis: Perform extensive dialysis against a large volume of buffer with multiple buffer changes. This is a simple and effective method for removing small molecules.[3][4]

  • Size-Exclusion Chromatography (Desalting Columns): Use a desalting column to separate the labeled protein from unreacted DOSF based on size. This is a rapid and efficient method.[3]

  • Specialized Resins: Utilize resins specifically designed for the removal of small molecules from protein samples.[5]

Problem 3: Non-Specific Labeling

Possible Cause:

  • High Concentration of DOSF: Using a large molar excess of DOSF can lead to labeling of non-target proteins or multiple sites on the target protein.

Solutions:

  • Titrate DOSF Concentration: Perform a titration experiment to determine the optimal molar ratio of DOSF to your protein that results in specific labeling with minimal non-specific background.

  • Enrichment of Labeled Proteins: If non-specific labeling is unavoidable, consider using enrichment strategies to isolate your protein of interest. This can be achieved through affinity chromatography if your protein has a tag, or by using antibodies for immunoprecipitation.

Problem 4: Protein Aggregation

Possible Cause:

  • Hydrophobic Nature of the Label: The addition of the DOSF label can increase the hydrophobicity of the protein, leading to aggregation.

  • Over-labeling: Multiple DOSF molecules attached to a single protein can alter its surface properties and promote aggregation.[3]

Solutions:

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of your buffer is away from the isoelectric point (pI) of your protein to maintain a net charge and promote repulsion between protein molecules.[3]

    • Additives: Include solubility-enhancing additives like arginine, glycerol, or non-ionic detergents in your buffers.

  • Dynamic Light Scattering (DLS): Use DLS to assess the aggregation state of your protein before and after labeling. This can help you identify conditions that minimize aggregation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar excess of DOSF for labeling my protein?

A1: A good starting point is a 10 to 20-fold molar excess of DOSF to your protein. However, the optimal ratio is protein-dependent and should be determined empirically through a titration experiment.

Q2: What are the best purification methods to separate my DOSF-labeled protein from unreacted reagent?

A2: The most common and effective methods are dialysis and size-exclusion chromatography (desalting columns).[3][4] These techniques separate molecules based on size, efficiently removing the small DOSF molecule from the much larger protein.

Q3: My protein is precipitating after labeling with DOSF. What can I do?

A3: Protein precipitation after labeling can be due to increased hydrophobicity or over-labeling. Try optimizing your buffer by adding solubilizing agents like glycerol, non-ionic detergents (e.g., Tween-20), or adjusting the salt concentration.[2] Also, consider reducing the molar excess of DOSF used in the labeling reaction.

Q4: How can I confirm that my protein is successfully labeled with DOSF?

A4: The most definitive way to confirm labeling is through mass spectrometry (MS). By analyzing the mass of the intact protein or peptides after digestion, you can detect the mass shift corresponding to the addition of the DOSF label.[6][7]

Q5: Can I use affinity chromatography to purify my DOSF-labeled protein?

A5: Yes, if your protein has an affinity tag (e.g., His-tag, GST-tag), affinity chromatography is an excellent method for purification. It will not only purify your protein from other cellular proteins but can also help in removing any non-specifically labeled proteins.

Experimental Protocols

Protocol 1: General Workflow for DOSF Labeling and Purification

This protocol outlines a general workflow for labeling a protein with DOSF and subsequent purification.

DOSF Labeling and Purification Workflow cluster_0 Labeling cluster_1 Purification A Protein Solution B Add DOSF A->B 10-20x molar excess C Incubate B->C 1-2 hours at RT or overnight at 4°C D Remove Excess DOSF (Dialysis or Desalting) C->D E Further Purification (e.g., Affinity Chromatography) D->E Optional, for higher purity F Characterization (SDS-PAGE, Mass Spec) E->F

Caption: A typical experimental workflow for protein labeling and purification.

Protocol 2: Removal of Unreacted DOSF using a Desalting Column

This protocol provides a step-by-step guide for removing unreacted DOSF using a desalting column.

Materials:

  • DOSF-labeled protein sample

  • Desalting column (e.g., PD-10)

  • Equilibration buffer (the same buffer your protein is in)

  • Collection tubes

Procedure:

  • Equilibrate the column: Wash the desalting column with 3-5 column volumes of equilibration buffer.

  • Load the sample: Apply your labeled protein sample to the top of the column.

  • Elute the protein: Add equilibration buffer to the column and collect the fractions. The labeled protein will elute first in the void volume, while the smaller unreacted DOSF will be retained and elute later.

  • Pool fractions: Collect the protein-containing fractions. You can monitor the protein elution using a spectrophotometer at 280 nm.

Data Presentation

Table 1: Troubleshooting Summary
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Inefficient labeling, Protein precipitation, Purification lossOptimize labeling conditions, Add solubilizing agents, Try alternative purification methods
Unreacted DOSF Inefficient removal of small moleculesUse dialysis or a desalting column
Non-specific Labeling High DOSF concentrationTitrate DOSF concentration, Use enrichment strategies
Protein Aggregation Increased hydrophobicity, Over-labelingOptimize buffer conditions, Use DLS to monitor aggregation

References

  • PubMed. (2009, March 15). [Sulfonation modification-assisted enrichment and identification of histidine-containing peptides by strong cation exchange chromatography and mass spectrometry]. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 15). Chemical reagents for the enrichment of modified peptides in MS-based identification. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid and an efficient method to remove unreacted small-molecules using a versatile resin packed in a convenient Spin-and-Go format | Request PDF. Retrieved from [Link]

  • (2015, May 5). 1 Modified method for purification of SUMO fusion proteins Derek Pacheco. Retrieved from [Link]

  • PubMed Central. (n.d.). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Retrieved from [Link]

  • PubMed Central. (2025, January 23). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidative protein labeling in mass-spectrometry-based proteomics. Retrieved from [Link]

  • Purdue University Graduate School. (2023, August 21). Methodology to Access Sulfonyl Fluorides. Retrieved from [Link]

  • Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]

  • ChemRxiv. (2025, September 26). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. Retrieved from [Link]

  • Frontiers. (n.d.). Toward the analysis of functional proteoforms using mass spectrometry-based stability proteomics. Retrieved from [Link]

  • PubMed Central. (n.d.). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Retrieved from [Link]

  • PubMed Central. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]

  • PubMed. (2021, July 26). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Retrieved from [Link]

  • PubMed Central. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing the Reactivity of 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

Welcome to the technical support guide for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this sulfonyl fluoride in complex experimental settings. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Understanding the Core Reactivity

Q1: What makes 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride a unique electrophile?

A1: 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is a member of the sulfonyl fluoride (SF) class of compounds. These molecules are characterized by a remarkable balance between stability and reactivity.[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are notably stable, even in the presence of water and other nucleophiles under physiological conditions.[2][3][4] This stability is attributed to the strong sulfur-fluorine bond.[5]

However, this "nearly moribund" bond can be "sparked to life" in specific chemical environments, such as the binding pocket of a protein.[5] This context-dependent reactivity allows for the selective modification of nucleophilic amino acid residues like lysine, tyrosine, serine, and threonine.[1][3][6] The bulky 3,3-dimethyl-2-oxobutane group can also introduce steric hindrance that may influence its reactivity profile compared to simpler alkyl or aryl sulfonyl fluorides.

Q2: My reaction with 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is sluggish or not proceeding. What are the likely causes?

A2: The inertness of the sulfonyl fluoride group is its key feature, but this can also lead to slow reaction rates.[5] Several factors could be at play:

  • Insufficient Activation: Sulfonyl fluorides often require activation to react. In biological systems, this activation can occur within an enzyme's active site through hydrogen bonding and a favorable electrostatic environment.[7] In chemical synthesis, this may require the use of a base or a catalyst.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often used to facilitate Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[8] Non-polar solvents may retard the reaction.[8]

  • Steric Hindrance: The bulky t-butyl-like structure of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride can sterically hinder its approach to the nucleophile. If your target nucleophile is in a sterically congested environment, the reaction may be slow or not occur at all.

Section 2: Troubleshooting Guide for Complex Mixtures

Scenario 1: Off-Target Labeling in a Proteomic Experiment

Issue: "I am using 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride as a covalent probe, but I'm observing significant off-target labeling of proteins in my cell lysate."

Root Cause Analysis and Solutions:

Sulfonyl fluorides, while more selective than many other electrophiles, can still exhibit some degree of promiscuity, especially at higher concentrations.[6] The issue likely stems from a combination of factors related to probe concentration, incubation time, and the inherent reactivity of certain off-target proteins.

Troubleshooting Workflow:

G start High Off-Target Labeling Observed concentration Optimize Probe Concentration start->concentration Initial Step time Reduce Incubation Time concentration->time If still high quencher Introduce a Scavenger/Quencher time->quencher If still high analysis Analyze Labeled Proteins (MS) quencher->analysis Post-treatment result Reduced Off-Target Labeling analysis->result Successful Optimization

Caption: Troubleshooting workflow for off-target labeling.

Detailed Steps & Explanations:

  • Titrate the Probe Concentration: The most common cause of off-target labeling is using too high a concentration of the probe.

    • Protocol: Perform a dose-response experiment, starting from a low concentration (e.g., 1 µM) and titrating up to your current working concentration. Analyze the labeling of your target protein versus a known off-target or total protein labeling at each concentration.

    • Rationale: At lower concentrations, the probe is more likely to react with high-affinity binding sites, such as the active site of your target protein. Higher concentrations can lead to reactions with lower-affinity sites on other proteins.

  • Optimize Incubation Time: Longer incubation times increase the likelihood of reactions with less reactive, off-target nucleophiles.

    • Protocol: Conduct a time-course experiment at your optimized concentration. Aliquots should be taken at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr) and the reaction quenched immediately.

    • Rationale: This helps to identify the optimal time window where labeling of the target is maximized while minimizing off-target reactions.

  • Employ a Nucleophilic Scavenger: Introducing a small molecule nucleophile after a specific time can quench any unreacted probe.

    • Protocol: After the desired incubation period for target labeling, add a quenching agent like N-acetyl-cysteine or glutathione at a concentration significantly higher than the initial probe concentration.

    • Rationale: These scavengers will rapidly react with any remaining 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, preventing it from reacting with other proteins during subsequent sample processing steps.

Scenario 2: Hydrolysis of the Sulfonyl Fluoride Moiety

Issue: "I'm observing a significant amount of the corresponding sulfonic acid in my reaction mixture, suggesting my compound is degrading."

Root Cause Analysis and Solutions:

While sulfonyl fluorides are generally stable to hydrolysis, they can degrade under certain conditions, particularly when "activated" without a readily available nucleophile to react with.[9]

Key Factors Influencing Hydrolysis:

FactorInfluence on StabilityRecommended Conditions
pH Extremes in pH can promote hydrolysis.Maintain pH between 6.5 and 7.5 for most biological applications.
Temperature Higher temperatures can accelerate hydrolysis.Perform reactions at the lowest temperature that allows for a reasonable reaction rate (e.g., 4°C to 37°C).
Buffer Components Certain buffer species can catalyze hydrolysis.Avoid buffers with highly nucleophilic components if possible. Phosphate and HEPES buffers are generally well-tolerated.

Experimental Protocol to Assess Stability:

  • Incubation: Incubate 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride at your working concentration in your experimental buffer.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of remaining sulfonyl fluoride and the formation of the sulfonic acid byproduct.

  • Comparison: Run a parallel experiment in a control buffer (e.g., phosphate-buffered saline) to determine if specific components of your experimental buffer are contributing to instability.

Section 3: Frequently Asked Questions (FAQs)

Q3: Can 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride react with amino acids other than serine?

A3: Yes. While classically known as serine protease inhibitors, sulfonyl fluorides are privileged electrophiles that can react with a variety of context-specific nucleophilic amino acid residues.[6] These include lysine, tyrosine, threonine, cysteine, and histidine.[1][3][6] The specific residue that is modified depends on its accessibility and nucleophilicity within the protein's binding pocket.[6]

Q4: How should I store 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride?

A4: To ensure its long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from light and moisture.[10] For long-term storage, keeping it at -20°C is recommended. For frequent use, preparing aliquots of a stock solution in an anhydrous solvent like DMSO or DMF and storing them at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

Q5: What is the difference in reactivity between a sulfonyl fluoride and a sulfonyl chloride?

A5: The primary difference lies in their stability and selectivity. Sulfonyl chlorides are generally more reactive but also more prone to hydrolysis and side reactions.[3] For instance, reactions with carbon nucleophiles can sometimes yield a mixture of sulfonated and chlorinated products.[11] Sulfonyl fluorides are significantly more stable, particularly in aqueous environments, and react more selectively to give only the sulfonylation product.[4][11] This makes sulfonyl fluorides better suited for applications in complex biological systems where stability and selectivity are paramount.[2][12]

Q6: Are there ways to activate 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride for synthetic applications?

A6: Yes, for synthetic purposes where a biological catalyst (i.e., an enzyme) is not present, sulfonyl fluorides can be activated using various methods. The use of organic super bases or fluoride sources in catalytic amounts can enable SuFEx reactions.[8] More recently, methods involving Lewis acids like calcium triflimide (Ca(NTf2)2) have been developed to activate sulfonyl fluorides for reactions with amines under mild, room-temperature conditions.[13]

References
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx)
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Regioselective Postmodification of Aryl Sulfonyl Fluorides via Iridium(I)-Catalysed C-H Borylation.
  • SuFEx: Sulfonyl Fluorides that Particip
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • SuFEx Activation with Ca(NTf2)
  • Research Chemicals(S)-N-(R)-3,3-Dimethylbutal-2-yl)-3,3-dimethyl-2-{(1-methyl-1H-imidazol-2-yl)methylaminobutanamide. sriramchem.
  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Not all sulfonyl fluorides were created equally - some have oxetanes.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Unconventional reactivity of sulfonyl fluorides. Cell.com.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate.

Sources

Troubleshooting

protocol refinement for minimizing off-target effects of sulfonyl fluoride probes

Ticket Status: OPEN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Protocol Refinement for Minimizing Off-Target Effects in SF Probes

Welcome to the SuFEx Precision Support Center

You have reached the Tier-3 technical support desk. If you are working with sulfonyl fluoride (SF) probes, you are utilizing "privileged" warheads—electrophiles that are uniquely stable in aqueous buffer yet hyper-reactive within specific protein microenvironments (Sharpless et al., 2014).

However, this "sleeping beauty" reactivity often leads to a common frustration: promiscuity . If your mass spec data looks like a "starry night" or your gel bands are smeared, you are likely forcing the SuFEx (Sulfur-Fluoride Exchange) chemistry beyond its specificity window.

Below are the three most common "Tickets" (issues) we resolve, structured as troubleshooting modules with validated protocols.

Ticket #001: "My Probe is Labeling Everything" (Specificity Loss)

User Complaint: "I see broad background labeling on my SDS-PAGE, and my MS data shows hundreds of hits. Is the probe decomposing?"

Root Cause Analysis: Unlike reactive cysteines (targeted by acrylamides), SF probes target Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser).[1] This reaction is context-dependent and heavily influenced by pH.

  • The Trap: Running experiments at pH > 8.0 or high concentrations (>50 µM) forces the SF warhead to react with solvent-exposed residues rather than the specific nucleophile in the binding pocket.

  • The Science: Tyr-SF coupling is often accelerated by a proximal basic residue (e.g., Lys/His) that lowers the phenol pKa. If you raise the bulk buffer pH, you artificially activate non-catalytic Tyrosines across the proteome (Jones et al., 2021).

Troubleshooting Protocol: The "pH-Concentration Matrix"

Do not assume standard PBS (pH 7.4) is optimal. You must tune the reaction kinetics to favor the microenvironment over the bulk solvent.

Step-by-Step Optimization:

  • Buffer Preparation: Prepare three buffers: MES (pH 6.5), HEPES (pH 7.2), and Tris/PBS (pH 8.0).

  • Lysate Prep: Dilute proteome to 1 mg/mL. Avoid amine-containing buffers (Tris) if targeting Lysine, unless pH is < 7.5.

  • Matrix Setup:

    • Row A: pH 6.5 | Row B: pH 7.2 | Row C: pH 8.0

    • Col 1: 1 µM Probe | Col 2: 10 µM Probe | Col 3: 50 µM Probe

  • Incubation: 1 hour at 37°C (or RT).

  • Readout: Western Blot (streptavidin) or In-gel fluorescence.

  • Selection Criteria: Choose the condition with the distinct bands (signal) and cleanest background (noise). Note: Many specific SF probes work best at pH 7.2–7.5, not 8.0.

Visual Workflow: Specificity Optimization

OptimizationWorkflow Start START: High Background Signal CheckpH Check Buffer pH Start->CheckpH HighpH pH > 7.8 CheckpH->HighpH LowpH pH 6.5 - 7.5 CheckpH->LowpH ReducepH Action: Lower pH to 7.2 (Reduces surface Tyr reactivity) HighpH->ReducepH CheckConc Check Probe Conc LowpH->CheckConc ReducepH->CheckConc HighConc > 10 µM CheckConc->HighConc LowConc < 10 µM CheckConc->LowConc Titrate Action: Perform Matrix Titration (1, 5, 10, 50 µM) HighConc->Titrate Time Check Incubation Time LowConc->Time Titrate->Time ShortTime Action: Limit to < 60 mins (Kinetic Selectivity) Time->ShortTime

Figure 1: Decision tree for optimizing signal-to-noise ratio in SuFEx labeling experiments.

Ticket #002: "Is This Target Real?" (Validation)

User Complaint: "I have a strong band at 45 kDa, but how do I prove it's my target and not just a sticky protein?"

Root Cause Analysis: SF probes are covalent.[2][3][4] Once they bond, they don't let go. You cannot wash them off. Therefore, standard "wash" steps in Western blotting are insufficient to prove specificity. You need Chemical Competition and Negative Control Probes .

The "Twin-Pillar" Validation Protocol

Pillar A: The Self-Competition Assay This proves the binding is saturable and occurs at the specific active site.

  • Pre-incubation: Aliquot lysate into two tubes.

    • Tube 1 (Comp): Add 10x–20x excess of the non-clickable parent inhibitor (or the probe itself if doing MS) for 30 mins.

    • Tube 2 (Vehicle): Add DMSO.

  • Labeling: Add the clickable SF probe (1x concentration) to both tubes. Incubate 1 hour.

  • Click & Detect: Append reporter tag (rhodamine/biotin).

  • Result: The band/peak in Tube 1 must disappear or be significantly reduced (>80%).

Pillar B: The Negative Control (The "Dead" Warhead) You must synthesize or acquire a "dead" analog.

  • Active Probe: R-SO₂-F (Sulfonyl Fluoride)[5]

  • Negative Control:[6][7] R-SO₂-Me (Methyl Sulfone) or R-SO₃- (Sulfonate).

  • Why: The Methyl Sulfone mimics the shape and electrostatics but cannot perform SuFEx chemistry. If the Negative Control still pulls down the protein, your interaction is non-covalent (background sticking).

Data Interpretation Table
ObservationCompetition Result (Excess Inhibitor)Negative Control Result (Non-reactive)Diagnosis
Ideal Hit Signal DisappearsNo SignalValidated On-Target Covalent Event
Non-Specific Signal PersistsSignal PersistsBackground "Sticky" Protein (e.g., Albumin, Tubulin)
Non-Covalent Signal DisappearsSignal PersistsHigh-affinity non-covalent binder (survived wash)
Hyper-Reactive Signal PersistsNo SignalProbe reacting with surface residues indiscriminately
Visual Workflow: Validation Logic

ValidationLogic Signal Observed Signal Comp Competition Assay (Excess Parent) Signal->Comp NegCtrl Negative Control (Methyl Sulfone) Signal->NegCtrl CompYes Signal Blocked? Comp->CompYes NegYes Signal Absent? NegCtrl->NegYes Valid VALID TARGET CompYes->Valid Yes Artifact ARTIFACT / NOISE CompYes->Artifact No NegYes->Valid Yes NonCov NON-COVALENT NegYes->NonCov No (Signal remains)

Figure 2: Logic flow for validating SF probe targets. Both pathways must lead to "Valid" for confirmation.

Ticket #003: "Mass Spec is Too Noisy" (Proteomics)

Root Cause Analysis: Label-free quantification is often insufficient for covalent probe discovery because of the variability in enrichment efficiency. You need Quantitative Proteomics (SILAC or TMT) to distinguish "background binders" (ratio ~1:1) from "specific targets" (high ratio).

Recommended Workflow: Isotopic Competition (SILAC-ABPP)

Do not just enrich and identify. You must quantify the loss of labeling in the presence of a competitor.

  • Culture: Grow cells in "Light" (K0/R0) and "Heavy" (K8/R10) media.

  • Treatment:

    • Light Lysate: Treat with DMSO (Vehicle).[2]

    • Heavy Lysate: Treat with Competitor (20x excess) for 30 min.

  • Labeling: Treat BOTH with SF-Probe (1x) for 1 hour.

  • Combine & Enrich: Mix lysates 1:1

    
     Click Biotin 
    
    
    
    Streptavidin Enrichment
    
    
    Tryptic Digest
    
    
    LC-MS/MS.
  • Analysis: Look for high Light:Heavy (L/H) ratios.

    • L/H ~ 1.0: Background protein (bound to beads/probe equally in both).

    • L/H > 5.0: Specific Target (Competitor blocked the Heavy channel, so signal is only in Light).

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2021). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides." Chemical Science.

  • Taunton, J., et al. (2017).[3][8] "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[3] [3]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology.

  • BenchChem Technical Support. (2025). "A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes."

For further assistance, please reply with your specific buffer composition and probe structure ID.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry analysis of proteins modified by 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride

An In-Depth Guide to the Mass Spectrometry Analysis of Proteins Modified by 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride (DOSF) Introduction: Expanding the Druggable Proteome with "Beyond Cysteine" Covalent Probes In the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Proteins Modified by 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride (DOSF)

Introduction: Expanding the Druggable Proteome with "Beyond Cysteine" Covalent Probes

In the landscape of chemical biology and drug discovery, covalent inhibitors and chemical probes have garnered immense interest for their ability to provide prolonged duration of action and enhanced potency.[1][2] Historically, drug development has heavily focused on targeting the nucleophilic cysteine residue due to its high reactivity.[3][4] However, this approach limits the scope of accessible targets, as over 85% of proteins are considered "undruggable" due to the lack of suitable binding pockets or reactive cysteines.[5]

The emergence of sulfonyl fluoride-based electrophiles, such as 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF), represents a paradigm shift. These probes participate in Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a "click chemistry" reaction that enables them to target a broader range of nucleophilic amino acid residues.[6][7] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometry (MS) based analysis of proteins modified by DOSF. We will explore its reactivity, compare it to other covalent modifiers, and detail robust experimental workflows for identifying modification sites, thereby empowering researchers to leverage this powerful tool for target validation and drug discovery.

The Unique Reactivity Profile of DOSF

The utility of DOSF and other sulfonyl fluorides stems from their unique reactivity, which is dictated by the protein's local microenvironment.[8] Unlike traditional electrophiles that are highly specific for cysteine, DOSF can form stable covalent bonds with a variety of nucleophilic residues, including tyrosine, lysine, serine, threonine, and histidine.[2][6][9][10] This "beyond-cysteine" targeting capability significantly expands the portion of the proteome that can be interrogated and potentially drugged.[9]

The reaction proceeds via the SuFEx mechanism, where a nucleophilic amino acid side chain attacks the electrophilic sulfur atom, displacing the fluoride ion.[7] The reactivity of a specific residue is context-dependent; for instance, reactive tyrosine residues are often located near basic amino acids (lysine, arginine), while reactive lysines are frequently found near acidic residues (glutamate, aspartate), which modulate their pKa and enhance nucleophilicity.[8]

Comparative Analysis: DOSF vs. Alternative Covalent Probes

The choice of a chemical probe is critical and depends on the research question. DOSF offers distinct advantages and disadvantages compared to more conventional reagents.

FeatureDOSF (Sulfonyl Fluoride) Iodoacetamide / MaleimideN-Hydroxysuccinimide (NHS) Esters
Primary Target(s) Tyrosine, Lysine, Serine, Histidine, Threonine[6][9]Cysteine (Thiol)[4]Lysine (Primary Amines)[4][11]
Reaction Chemistry Sulfur(VI)-Fluoride Exchange (SuFEx)Nucleophilic Substitution / Michael AdditionAcylation
Selectivity Context-dependent, broad "beyond-cysteine"Highly selective for CysteineSelective for primary amines (Lysine, N-terminus)
Key Advantage Expands targetable proteome; can identify novel reactive sites.[9]High specificity for a single, often functionally important, residue.Well-established for surface labeling and cross-linking.
Considerations Broader reactivity can complicate analysis; requires careful data interpretation.Limited by the low abundance of cysteine residues in binding sites.[8]Can be prone to hydrolysis; primarily labels surface-exposed residues.
Common Application Activity-Based Protein Profiling (ABPP), Target ID & Validation[5]Cysteine reactivity profiling, blocking free thiols.[12]Bioconjugation, surface accessibility mapping.

Mass Spectrometry Workflows for Site Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for mapping covalent modification sites with high precision.[9] The two primary workflows are Bottom-Up Proteomics and Activity-Based Protein Profiling (ABPP).

Bottom-Up Proteomics Workflow

This is the most common strategy for identifying modification sites on a purified protein or in less complex mixtures.[13][14] The protein is enzymatically digested into smaller peptides, which are more amenable to MS/MS analysis, allowing for high spatial resolution and precise localization of the modification.[13]

cluster_prep Sample Preparation cluster_analysis Analysis P Protein Labeling with DOSF D Denaturation, Reduction, & Alkylation P->D T Proteolytic Digestion (e.g., Trypsin) D->T LC Peptide Separation (LC) T->LC MS Mass Spectrometry (MS/MS) LC->MS DA Database Search & Site Localization MS->DA

Caption: Standard bottom-up proteomics workflow for identifying DOSF modification sites.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful chemoproteomic strategy used to identify the protein targets of a probe within a complex biological sample, such as a cell lysate.[5][9] This approach utilizes a modified DOSF probe that includes a reporter tag (e.g., an alkyne or biotin) for enrichment. This is essential for detecting low-abundance targets that would otherwise be missed.[15]

cluster_cell In-Situ / In-Vitro cluster_enrich Enrichment & Digestion cluster_analysis Analysis PL Proteome Labeling with Tagged DOSF Probe L Cell Lysis PL->L C Click Chemistry (e.g., with Biotin-Azide) L->C E Enrichment of Labeled Proteins (e.g., Streptavidin Beads) C->E W Wash & On-Bead Digestion E->W LCMS LC-MS/MS Analysis W->LCMS ID Protein Target Identification LCMS->ID

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to identify protein targets.

Detailed Experimental Protocols

Protocol 1: Bottom-Up Analysis of a DOSF-Labeled Purified Protein

This protocol outlines the standard procedure for preparing a DOSF-modified protein for MS analysis.

  • Protein Labeling:

    • Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add DOSF (typically from a 10-100 mM stock in DMSO) to the protein solution at a desired molar excess (e.g., 10-fold).

    • Incubate at room temperature or 37°C for 1-4 hours. The optimal time and concentration should be determined empirically.

    • Quench the reaction by adding an excess of a nucleophilic scavenger like Tris buffer or by proceeding immediately to denaturation.

  • Sample Preparation (In-Solution Digestion):

    • Denaturation: Add urea to the labeled protein solution to a final concentration of 8 M.[16]

    • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Alkylation: Add iodoacetamide (IAM) to a final concentration of 20-25 mM and incubate for 45 minutes in the dark at room temperature. This step is crucial to cap free cysteine residues, preventing them from re-forming disulfide bonds or reacting non-specifically.

    • Digestion: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.

    • Desalt the peptides using a C18 StageTip or ZipTip to remove salts and detergents that interfere with mass spectrometry. Elute the peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a low organic solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Analyze the peptides using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.[1][17]

    • Use a Data-Dependent Acquisition (DDA) method, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

Data Analysis and Interpretation

Accurate data analysis is critical for confidently identifying modification sites.[18]

  • Database Searching:

    • Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).[14]

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) corresponding to the organism of interest.

    • Crucially, configure the search to include a variable modification corresponding to the mass of the 3,3-Dimethyl-2-oxobutane-1-sulfonyl moiety (C₆H₁₁O₃S) on the potential target residues.

    • Calculated Mass Shift: +163.043 Da

    • Specify Potential Target Residues: Tyrosine (Y), Lysine (K), Serine (S), Threonine (T), and Histidine (H).

    • Include other relevant variable modifications, such as methionine oxidation and N-terminal acetylation, and a fixed modification for cysteine carbamidomethylation (+57.021 Da).

  • Validation of Modified Peptides:

    • Manually inspect the MS/MS spectra of putative modified peptides. A high-quality spectrum will have a continuous series of b- and y-ions that allow for unambiguous sequence determination.

    • The mass difference between fragment ions containing the modification and those without will confirm the site of adduction.

    • Use a high mass accuracy and a stringent False Discovery Rate (FDR), typically 1%, for both peptide and protein identification.

Conclusion

The use of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride and related SuFEx probes opens up exciting avenues for exploring protein function and discovering novel therapeutic targets.[8] By reacting with a wider range of amino acids than traditional covalent modifiers, DOSF provides a more comprehensive tool for mapping the reactive proteome. A thorough understanding of mass spectrometry workflows—from meticulous sample preparation to rigorous data analysis—is paramount for success. The methods and protocols described in this guide provide a robust framework for researchers to confidently identify and validate protein modification sites, ultimately accelerating the journey from fundamental biological insight to the development of next-generation covalent therapies.

References

  • BenchChem. A Comparative Guide to LC-MS/MS Methods for Identifying Sulfamoyl Fluoride Modification Sites. BenchChem.
  • Carreira, R. J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Scientific Reports.
  • Plowright, A. T., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • Kruppa, G. H., & Schoen, A. E. (n.d.). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.
  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Domainex.
  • Chuh, K. N., & Pratt, M. R. (2016). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry.
  • Álvarez-Benito, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.
  • Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry.
  • Ward, J. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.
  • Vinogradova, E. V., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. eLife.
  • Madunic, K. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry.
  • Narayanan, A., & Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC.
  • Antunes, J. C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC.
  • ResearchGate. (n.d.). General workflow for LC-MS-based peptide and protein quantification. ResearchGate. Available from: [Link]

  • QB3/Chemistry Mass Spectrometry Facility. (n.d.). Identification of Protein Modifications. University of California, Berkeley.
  • Jones, L. H. (2025). Synthetic modification of protein surfaces to mediate induced-proximity pharmacology. ResearchGate.
  • Beilstein Journals. (2024). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journals.
  • Zhang, D., & Sun, T. S. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC.
  • Wang, Y., et al. (2023). [Advances in applications of activity-based chemical probes in the characterization of amino acid reactivities]. PubMed.
  • Zhao, X. Z., et al. (2024). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. Nature.
  • Moses, J. E. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Jones, L. H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
  • The Rockefeller University. (2020). New faculty member designs chemical probes to dissect and alter immune protein function. The Rockefeller University.
  • Parker, C. G., & Simon, G. M. (2021). Reactive chemistry for covalent probe and therapeutic development. PMC.
  • van Rooden, E. J., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry.

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Comparative

A Discerning Guide to Covalent Modifiers: A Comparative Study of Sulfonyl Fluorides and Other Electrophilic Warheads

For Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the strategic use of covalent inhibitors has re-emerged as a powerful approach to achieve durable and potent pha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the strategic use of covalent inhibitors has re-emerged as a powerful approach to achieve durable and potent pharmacological effects.[1][2] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent modifiers form a stable, chemical bond with their target protein.[3] This irreversible or slowly reversible interaction can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[4] The success of this strategy is exemplified by a growing number of FDA-approved drugs, from the century-old aspirin to modern targeted cancer therapies like osimertinib.[5][6]

The efficacy and safety of a covalent inhibitor are critically dependent on the nature of its "warhead"—the electrophilic functional group responsible for forming the covalent bond. The choice of warhead dictates the reactivity, the targeted amino acid residue, and the overall selectivity profile of the molecule. This guide provides an in-depth comparative analysis of sulfonyl fluorides, a versatile class of electrophiles, against two of the most widely used cysteine-targeting warheads: acrylamides and chloroacetamides. Through a discussion of their underlying chemical principles, supported by experimental data and protocols, this guide aims to provide researchers with the insights necessary to make informed decisions in the design and application of covalent modifiers.

The Electrophilic Arsenal: A Comparative Overview

The selection of a covalent warhead is a pivotal decision in the design of a targeted covalent inhibitor. This choice is guided by the desired reactivity profile and the specific nucleophilic amino acid residues available within the target protein's binding site. Below, we compare the key characteristics of three prominent classes of covalent modifiers.

Table 1: Comparative Analysis of Covalent Warheads
FeatureSulfonyl FluoridesAcrylamidesChloroacetamides
Target Residues Lys, Tyr, His, Ser, Thr, Cys[2][7]Cys (predominantly)[8][9]Cys, His[10][11]
Mechanism Nucleophilic Substitution (SuFEx)[3]Michael Addition[12]Nucleophilic Substitution (S_N2)
Relative Reactivity Tunable (Moderate to High)[2]Moderate[8]High[10][13]
Key Characteristics Versatile targeting beyond Cys; generally stable in aqueous media, allowing for exploration of a wider range of targetable nucleophiles.High selectivity for the highly nucleophilic cysteine thiolate; widely used in approved drugs.[9]High reactivity can ensure target modification but may lead to off-target effects if not carefully controlled within a high-affinity scaffold.[10][13]
Representative Drugs/Probes Phenylmethylsulfonyl fluoride (PMSF), a serine protease inhibitor.Ibrutinib, Osimertinib[9][12]RHA-059, UPR1376 (investigational)[10]

Understanding the Mechanisms of Covalent Modification

The distinct reactivity profiles of these warheads stem from their unique chemical properties and mechanisms of action.

cluster_0 General Mechanism of Targeted Covalent Inhibition Initial Binding Reversible Binding (Non-covalent Complex Formation) Covalent Reaction Irreversible/Slowly Reversible Covalent Bond Formation Initial Binding->Covalent Reaction k_inact

Caption: General two-step mechanism of targeted covalent inhibition.

Sulfonyl Fluorides: Versatility Beyond Cysteine

Sulfonyl fluorides (SFs) have gained prominence due to their remarkable balance of stability and reactivity.[7] They are generally stable in aqueous environments but can be "activated" for reaction within the microenvironment of a protein's binding pocket. Their reactivity is governed by a process known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction where a nucleophilic amino acid side chain displaces the fluoride ion.[3] A key advantage of SFs is their ability to react with a broad range of nucleophilic residues, including the side chains of lysine, tyrosine, histidine, serine, and threonine.[2] This expands the "targetable proteome" beyond the limitations of cysteine-focused warheads. The reactivity of aryl sulfonyl fluorides can be finely tuned by modifying the electronic properties of the aromatic ring, providing a means to optimize potency while minimizing off-target reactivity.[6]

Acrylamides: The Cysteine-Selective Workhorse

Acrylamides are perhaps the most widely used class of covalent warheads in modern drug discovery, featured in several FDA-approved kinase inhibitors.[9] As α,β-unsaturated carbonyl compounds, they act as Michael acceptors.[12] Their moderate electrophilicity makes them highly selective for the most nucleophilic amino acid residue, cysteine, particularly in its deprotonated thiolate form. This high selectivity is a significant advantage, as it reduces the likelihood of off-target modifications. The reaction proceeds via a conjugate addition mechanism, forming a stable thioether linkage.[12]

Chloroacetamides: A More Reactive Option

Chloroacetamides are another class of cysteine-targeting electrophiles that react via a nucleophilic substitution (S_N2) mechanism.[10] They are generally more reactive than acrylamides, which can be advantageous in ensuring complete and rapid target modification.[13] However, this heightened reactivity also presents a greater risk of off-target reactions.[10] Therefore, the use of chloroacetamides requires a high-affinity binding scaffold to ensure that the warhead is precisely positioned to react with the intended nucleophile, outcompeting reactions with other biological nucleophiles.

Experimental Validation of Covalent Modifiers

The characterization of a covalent inhibitor requires a suite of experiments to determine its potency, selectivity, and mechanism of action. Below are protocols for two fundamental assays in the evaluation of covalent modifiers.

Protocol 1: Intact Protein Mass Spectrometry for Determining Rate of Covalent Modification

This method directly measures the formation of the covalent adduct between a protein and an inhibitor over time.

Objective: To determine the rate of covalent modification of a purified protein by an electrophilic compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).

    • Prepare a stock solution of the covalent modifier in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Incubate the purified protein (at a final concentration of, for example, 1-5 µM) with a molar excess (e.g., 10-fold) of the covalent modifier.

    • The reaction is typically performed at a constant temperature (e.g., 25°C or 37°C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of 0.1% formic acid or another suitable quenching agent.

  • LC-MS Analysis:

    • Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified and modified protein species.

    • Deconvolute the mass spectra to determine the masses of the protein species present. The formation of the covalent adduct will result in a mass increase corresponding to the molecular weight of the inhibitor.

  • Data Analysis:

    • Quantify the relative abundance of the unmodified and modified protein at each time point.

    • Plot the percentage of modified protein as a function of time to determine the reaction kinetics.

cluster_1 Workflow for Intact Protein Mass Spectrometry Incubation Incubate Protein with Covalent Modifier Time Points Quench Reaction at Various Time Points Incubation->Time Points LC-MS LC-MS Analysis Time Points->LC-MS Data Analysis Determine Rate of Covalent Modification LC-MS->Data Analysis

Caption: Workflow for assessing the rate of covalent modification.

Protocol 2: Competitive Chemoproteomic Profiling

This method, often referred to as Activity-Based Protein Profiling (ABPP), is used to assess the proteome-wide selectivity of a covalent modifier in a complex biological sample.

Objective: To identify the protein targets of a covalent modifier and assess its selectivity across the proteome.

Methodology:

  • Cell Lysate Preparation:

    • Prepare a cell lysate from the cell line or tissue of interest.

    • Determine the total protein concentration of the lysate.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of the test covalent modifier for a defined period.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor for a suspected target).

  • Probe Labeling:

    • Add a broad-spectrum, alkyne- or biotin-tagged covalent probe that reacts with the same class of amino acid residues as the test compound.

    • Incubate to allow the probe to label any available sites not blocked by the test compound.

  • Click Chemistry (for alkyne-tagged probes):

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify and quantify the labeled proteins.

    • A decrease in the signal for a particular protein in the presence of the test compound indicates that the compound has engaged that target.

cluster_2 Workflow for Competitive Chemoproteomic Profiling Lysate Prep Prepare Cell Lysate Competition Incubate Lysate with Test Covalent Modifier Lysate Prep->Competition Probe Labeling Add Tagged Covalent Probe Competition->Probe Labeling Enrichment Enrich Labeled Proteins Probe Labeling->Enrichment MS Analysis LC-MS/MS Analysis and Target Identification Enrichment->MS Analysis

Caption: Workflow for assessing proteome-wide selectivity.

Conclusion: The Rational Selection of a Covalent Warhead

The resurgence of covalent inhibitors in drug discovery is driven by their potential for high potency and prolonged therapeutic effects. The choice of the electrophilic warhead is a critical determinant of a covalent modifier's success, influencing its reactivity, selectivity, and overall pharmacological profile.

Sulfonyl fluorides offer the exciting prospect of targeting a wider range of nucleophilic amino acid residues, thereby expanding the druggable proteome. Their tunable reactivity provides a means to balance on-target efficacy with off-target safety. In contrast, acrylamides and chloroacetamides are well-established, potent warheads for targeting the highly nucleophilic cysteine residue. Acrylamides are favored for their proven selectivity, while the higher reactivity of chloroacetamides can be harnessed within high-affinity scaffolds.

Ultimately, the rational design of a targeted covalent inhibitor requires a deep understanding of the interplay between the binding scaffold and the electrophilic warhead. By carefully considering the target protein's binding site and employing rigorous experimental validation, researchers can select the optimal covalent modifier to achieve the desired therapeutic outcome.

References

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • Kim, H., Hwang, Y. S., Kim, M., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(6), 862-875. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Bull, J. A., & Maguire, R. J. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-137. [Link]

  • Pellecchia, M., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 29(18), 2626-2630. [Link]

  • Herm-Götz, A., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 60(15), 6249-6279. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1331-1334. [Link]

  • Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(24), 3326-3337.
  • University of the Sciences in Philadelphia. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695. [Link]

  • Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Retrieved from [Link]

  • Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 364-370. [Link]

  • Qin, H.-L., & Sun, X.-L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14227-14231. [Link]

  • Melvin, R. L. (2022). Synthesis of Highly Reactive Sulfone Iminium Fluorides and Their Use in Deoxyfluorination and Sulfur Fluoride Exchange Chemistry. Organic Letters, 24(32), 5962-5966. [Link]

  • Hořejší, M., et al. (2021). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 60(16), 8758-8763. [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Chemistry, 7(10), 710-726. [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]

  • Pellecchia, M., et al. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 62(11), 5267-5283. [Link]

  • Barber, D. S., & Stevens, S. M. (2020). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology, 2, 589410. [Link]

  • Meroueh, S. O., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 11(10), 1169-1178. [Link]

  • ResearchGate. (2026, January 17). Photo-organocatalytic Synthesis of β-Keto Sulfonyl Fluorides via Radical Fluorosulfonylation of Vinyl Acetates. Retrieved from [Link]

  • Wang, X., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2724-2732. [Link]

  • Amblard, F., et al. (2017). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Al-Ostoot, F. H. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Statsyuk, A. V., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3125-3135. [Link]

  • ResearchGate. (2026, January 17). A radical rearrangement approach to β-keto sulfonyl fluorides. Retrieved from [Link]

  • Semantic Scholar. (2019, May 7). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]

  • PubMed. (2024, January 9). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Retrieved from [Link]

  • Adeniyi, A. A., Muthusamy, R., & Soliman, M. E. (2016). New drug design with covalent modifiers. Expert Opinion on Drug Discovery, 11(1), 79–90.

Sources

Validation

validating target engagement of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride probes in cells

Executive Summary: The SuFEx Advantage In the landscape of covalent inhibition, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DMOBSF) represents a distinct class of electrophiles utilizing Sulfur-Fluoride Exchange (SuFEx...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx Advantage

In the landscape of covalent inhibition, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DMOBSF) represents a distinct class of electrophiles utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional acrylamides (which target cysteine) or fluorophosphonates (specific to serine hydrolases), sulfonyl fluorides (SFs) possess a unique "privileged" reactivity. They are relatively stable in aqueous cytosol but react rapidly with nucleophilic side chains (Tyr, Lys, His, Ser, Thr) only when positioned precisely within a protein binding pocket.

This guide details the validation of DMOBSF target engagement. Because DMOBSF is an alkyl sulfonyl fluoride (structurally distinct from aryl-SFs like PMSF), its validation requires specific competitive profiling against broad-spectrum reporters to confirm occupancy in a cellular environment.

Comparative Analysis: DMOBSF vs. Standard Probes

To validate DMOBSF, one must understand how it behaves relative to established chemical biology tools. The following table contrasts DMOBSF with standard alternatives to justify experimental design choices.

Table 1: Performance Matrix of Covalent Probes
FeatureDMOBSF (Alkyl-SF) PMSF (Aryl-SF) Fluorophosphonate (FP-Rh) Acrylamides
Chemistry SuFEx (Alkyl-SO₂F)SuFEx (Aryl-SO₂F)PhosphorylationMichael Addition
Target Scope Context-Dependent (Ser, Tyr, Lys, His)Broad Serine ProteasesSerine Hydrolases (Specific)Cysteine (Specific)
Stability Moderate (pH dependent)Low (Rapid hydrolysis in water)HighHigh
Cell Permeability Generally High (Lipophilic core)HighVariableHigh
Validation Mode Competitive ABPP (Best)Activity AssaysDirect FluorescenceDirect/Competitive
Key Advantage Access to non-catalytic nucleophiles; tunable reactivity via the ketone group.Cheap, standard protease inhibitor.Gold standard for Serine Hydrolase profiling.High specificity for Cys.

Expert Insight: DMOBSF contains a


-keto sulfonyl fluoride motif. The adjacent ketone (2-oxo) can enhance the electrophilicity of the sulfur center or participate in hydrogen bonding within the active site, potentially altering selectivity compared to simple alkyl SFs [1, 2].

Strategic Validation Framework

Because DMOBSF is likely a "cold" (non-fluorescent/non-tagged) inhibitor in your initial screens, you cannot visualize it directly. You must use Competitive Activity-Based Protein Profiling (ABPP) .

The Logic of Competitive ABPP[1]
  • Treatment: Live cells are treated with DMOBSF.

  • Competition: The probe binds its targets (Target X).

  • Labeling: Lysates are treated with a "Scout Probe" (e.g., TAMRA-FP for serine hydrolases or an Alkyne-SF broad probe).

  • Readout: If DMOBSF engaged Target X, the Scout Probe cannot bind. Target X disappears from the gel/mass spec data.

Diagram 1: Competitive ABPP Workflow

The following diagram illustrates the causality of the competitive engagement assay.

ABPP_Workflow Cells Live Cells DMOBSF Incubate with DMOBSF (Target) Cells->DMOBSF Step 1: Engagement Lysis Cell Lysis DMOBSF->Lysis Step 2: Harvest Probe Add Broad Probe (e.g., FP-TAMRA) Lysis->Probe Step 3: Competition Click CuAAC Click (If Alkyne Probe) Probe->Click Step 4 (Optional) SDS SDS-PAGE Probe->SDS Direct Tag Click->SDS Step 5: Separation Readout Fluorescence/MS (Loss of Signal) SDS->Readout Validation

Caption: Workflow for validating DMOBSF via competitive displacement of a broad-spectrum reporter probe.

Detailed Experimental Protocols

Protocol A: Gel-Based Competitive ABPP (Screening)

Use this to quickly visualize if DMOBSF hits the expected protein family (e.g., Serine Hydrolases).

Materials:

  • DMOBSF (10 mM stock in DMSO).

  • Broad-spectrum Probe: FP-TAMRA (for serine hydrolases) or SF-Alkyne (general SuFEx).

  • Cell Line: Relevant model (e.g., HEK293T or cancer line).

Step-by-Step:

  • Live Cell Treatment: Grow cells to 80% confluence. Treat with DMOBSF (concentration range: 1, 10, 50

    
    M) for 1 hour  at 37°C. Include a DMSO-only control.
    
  • Harvest: Wash cells 2x with cold PBS. Scrape and pellet (500 x g, 5 min).

  • Lysis: Resuspend in PBS (pH 7.4) + 0.1% Triton X-100. Sonicate briefly. Spin down debris. Normalize protein concentration to 1 mg/mL.

  • Labeling (The Competition): Add the Scout Probe (e.g., FP-TAMRA at 1

    
    M final) to the lysate. Incubate 30 min at Room Temp (RT).
    
    • Note: If DMOBSF successfully targeted the protein, the active site is blocked; FP-TAMRA cannot bind.

  • Quench: Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Readout: Run on SDS-PAGE. Scan for fluorescence.

    • Success Criteria: Disappearance of specific bands in DMOBSF-treated lanes compared to DMSO control [3, 4].

Protocol B: LC-MS/MS Target Identification (Deep Dive)

Use this to identify exactly which residue DMOBSF modified.

The "Mass Shift" Logic: Sulfonyl fluorides modify residues by ejecting the fluoride ion.

  • Reaction: Protein-Nu + R-SO₂-F

    
     Protein-Nu-SO₂-R + HF
    
  • Mass Added: You must search for the mass of the sulfonyl moiety (R-SO₂-).

  • Calculation for DMOBSF:

    • Full Formula:

      
       (Approx MW: 182.2 Da)
      
    • Leaving Group: Fluoride (19 Da)

    • Added Mass (Modification): ~163.2 Da (Verify exact mass based on isotopic distribution).

Workflow:

  • Enrichment: Perform Competitive ABPP (as above) but use a Biotin-FP probe instead of TAMRA.

  • Streptavidin Pull-down: Enrich biotinylated proteins (those not blocked by DMOBSF).

  • Digestion: On-bead trypsin digestion.

  • TMT Labeling (Optional): For quantitative comparison between DMSO and DMOBSF samples.

  • LC-MS/MS: Analyze peptides.

  • Data Analysis:

    • Loss of Signal: Proteins identified in DMSO but absent in DMOBSF samples are targets.

    • Direct Detection (Advanced): If you have a pure protein, incubate with DMOBSF, digest, and search for the +163 Da shift on Ser/Tyr/Lys residues [1, 5].

Protocol C: Cellular Thermal Shift Assay (CETSA)

Use this if you lack a specific competitor probe or want label-free validation in intact cells.

Principle: Covalent binding of DMOBSF stabilizes the target protein, shifting its melting curve (


) to higher temperatures.

Step-by-Step:

  • Treatment: Treat live cells with DMOBSF (10-50

    
    M) or DMSO for 1 hr.
    
  • Aliquot: Split cell suspension into 8-10 PCR tubes.

  • Heating: Heat each tube to a different temperature (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells (freeze-thaw x3).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable proteins pellet out; stable proteins stay in supernatant).

  • Western Blot: Run supernatant on SDS-PAGE. Blot for your specific target protein.

  • Result: The DMOBSF-treated sample should show soluble protein at higher temperatures than the DMSO control.

Mechanistic Visualization

Understanding the chemical event is crucial for troubleshooting. DMOBSF is a SuFEx agent.[1] It does not react indiscriminately; it requires a proton shuttle (often a neighboring Histidine) to activate the nucleophile.

Diagram 2: SuFEx Reaction Mechanism

SuFEx_Mechanism Target Target Protein (Nucleophile: Tyr/Ser/Lys) Transition Transition State (Penta-coordinate Sulfur) Target->Transition Nucleophilic Attack DMOBSF_Node DMOBSF (Sulfonyl Fluoride) DMOBSF_Node->Transition SuFEx Activation Product Covalent Adduct (Stable Sulfonate/Sulfonamide) Transition->Product Bond Formation Leaving Fluoride Ion (F-) (Leaving Group) Transition->Leaving Ejection

Caption: The SuFEx mechanism. The fluoride leaving group is key to the stability and specificity of the probe until it enters the binding pocket.

Troubleshooting & Optimization

  • Issue: No Competition Observed.

    • Cause: DMOBSF might have low cell permeability or the incubation time is too short.

    • Fix: Increase incubation to 4 hours. Ensure DMOBSF is fully soluble in the media (avoid precipitation).

  • Issue: High Background Labeling.

    • Cause: If using a generic SF-alkyne as a competitor, it might label too many off-targets.

    • Fix: Lower the concentration of the reporter probe. Use a more specific reporter (e.g., FP-Biotin) if the target is a serine hydrolase.

  • Issue: Probe Hydrolysis.

    • Cause: Alkyl sulfonyl fluorides are generally stable, but high pH buffers can accelerate hydrolysis.

    • Fix: Keep buffers at pH 7.4. Avoid storing DMOBSF in aqueous solution; add to media immediately before use.

References

  • Jones, L. H., et al. (2019).[2] "Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes." Methods in Enzymology. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • BenchChem. (2025).[3] "A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes." BenchChem Technical Guides. Link

  • Prevet, H., & Collins, I. (2019).[4] "Labelled chemical probes for demonstrating direct target engagement in living systems."[2][4] Future Medicinal Chemistry. Link

  • Liu, Y., et al. (2012). "Sulfonyl fluoride analogues as activity-based probes for serine proteases."[5] ChemBioChem. Link

Sources

Comparative

A Senior Application Scientist's Guide: A Head-to-Head Comparison of α-Substituted Sulfonyl Fluorides for Covalent Probe Development

For the modern researcher in chemical biology and drug discovery, the landscape of covalent inhibitors is rapidly expanding beyond the canonical cysteine-targeting warheads. Among the most promising and versatile electro...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in chemical biology and drug discovery, the landscape of covalent inhibitors is rapidly expanding beyond the canonical cysteine-targeting warheads. Among the most promising and versatile electrophiles are sulfonyl fluorides (SFs), which possess a unique balance of aqueous stability and reactivity.[1] This privileged functionality allows for the covalent modification of a broad range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, thereby unlocking a significant portion of the previously "undruggable" proteome.[2]

The true power of the SF warhead, however, lies in its tunability. The chemical nature of the group at the alpha (α) position to the sulfonyl fluoride moiety acts as a critical control knob, modulating the electrophile's reactivity, selectivity, and overall performance. This guide provides a head-to-head comparison of key classes of α-substituted sulfonyl fluorides, offering field-proven insights and experimental frameworks to empower researchers to select and validate the optimal tool for their biological target.

The Sulfonyl Fluoride Core: The Foundation of Reactivity

Before comparing α-substituents, it is crucial to understand the inherent properties of the sulfur(VI)-fluoride bond that make it so advantageous. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater thermodynamic stability and are resistant to reduction, as the S-F bond cleavage is exclusively heterolytic.[1][3]

This stability is elegantly paired with a "tunable" reactivity. The foundation of this chemistry is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation "click chemistry" transformation.[3][4] In a biological context, the protein's local microenvironment—specifically the precise positioning and enhanced nucleophilicity of an amino acid side chain—catalyzes the exchange of the fluoride for a covalent sulfur-amino acid bond.[4] This "context-dependent" reactivity is the key to achieving target specificity while minimizing off-target modifications.[5]

The general mechanism involves the nucleophilic attack by an amino acid residue (e.g., the ε-amino group of lysine) on the electrophilic sulfur center of the sulfonyl fluoride, leading to the formation of a stable sulfonamide or sulfonate ester linkage and the displacement of a fluoride ion.[6]

G cluster_0 Non-Covalent Binding cluster_1 Covalent Modification P Target Protein Lys Nucleophilic Lysine (pKa perturbed) SF α-Substituted Sulfonyl Fluoride (R-SO₂F) Lys->SF Initial Recognition (Ki) Covalent_Complex Covalently Modified Protein (R-SO₂-Lys) SF->Covalent_Complex Nucleophilic Attack (k_inact) F_ion Fluoride Ion (F⁻) G Lysate Proteome Lysate DMSO Vehicle Control (DMSO) Lysate->DMSO Inhibitor α-Substituted SF Inhibitor Lysate->Inhibitor Probe_C Broad-Spectrum Tagged SF Probe DMSO->Probe_C 1. Incubate Probe_E Broad-Spectrum Tagged SF Probe Inhibitor->Probe_E 1. Incubate & Block Targets Probe Broad-Spectrum Tagged SF Probe Click Click Chemistry (Add Reporter Tag) Analysis SDS-PAGE & In-Gel Fluorescence MS Enrichment & LC-MS/MS (Proteomics) Result_Control Result: Target protein is fluorescently labeled Result_Inhibitor Result: Signal for target protein is significantly reduced Click_C Click Chemistry (Add Reporter Tag) Probe_C->Click_C 2. Label Analysis_C SDS-PAGE & In-Gel Fluorescence Click_C->Analysis_C 3. Analyze Analysis_C->Result_Control Click_E Click Chemistry (Add Reporter Tag) Probe_E->Click_E 2. Label Unblocked Sites Analysis_E SDS-PAGE & In-Gel Fluorescence Click_E->Analysis_E 3. Analyze Analysis_E->Result_Inhibitor

Sources

Validation

Comparative Analysis of Alternatives to 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride for Serine Protease Inhibition

This guide provides a detailed comparison of alternatives to 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, a compound often utilized as a covalent inhibitor for serine proteases. Our focus is to equip researchers, partic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of alternatives to 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride, a compound often utilized as a covalent inhibitor for serine proteases. Our focus is to equip researchers, particularly those in drug development and chemical biology, with the necessary data and methodologies to select the most appropriate tool for their specific application. We will delve into the mechanistic nuances, comparative efficacy, and experimental considerations for several key alternatives.

Introduction: The Role and Limitations of 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride belongs to the class of sulfonyl fluorides, which are widely recognized as mechanism-based irreversible inhibitors of serine proteases. The core of its function lies in the electrophilic nature of the sulfonyl fluoride moiety, which readily reacts with the nucleophilic serine residue in the active site of these enzymes. This reaction forms a stable sulfonyl-enzyme conjugate, effectively inactivating the protease.

While effective in certain contexts, 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is not a universally optimal choice. Its broad reactivity can lead to off-target effects, and its physicochemical properties may not be suitable for all experimental systems, particularly in cell-based assays or in vivo studies. This necessitates a careful consideration of alternative inhibitors that may offer improved selectivity, potency, or cell permeability.

Comparative Analysis of Key Alternatives

The selection of an appropriate serine protease inhibitor is contingent on the specific experimental goals. Below, we compare 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride with several common alternatives, highlighting their respective strengths and weaknesses.

Phenylmethylsulfonyl Fluoride (PMSF)

PMSF is arguably one of the most widely used serine protease inhibitors. Its affordability and broad-spectrum activity make it a staple in protein purification protocols to prevent proteolytic degradation.

  • Mechanism of Action: Similar to other sulfonyl fluorides, PMSF irreversibly sulfonates the active site serine of proteases.

  • Advantages:

    • Broad-spectrum inhibition of serine proteases like trypsin, chymotrypsin, and thrombin.

    • Cost-effective and readily available.

  • Limitations:

    • Low Solubility in Aqueous Solutions: PMSF is typically dissolved in organic solvents like ethanol, isopropanol, or DMSO before being added to aqueous buffers.

    • Short Half-Life in Aqueous Solutions: PMSF is unstable in water, with a half-life ranging from 30 minutes to a few hours depending on the pH and temperature. This necessitates fresh preparation and addition to buffers immediately before use.

    • Toxicity: PMSF is a toxic and corrosive compound that requires careful handling.

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF)

AEBSF was developed as a more stable and less toxic alternative to PMSF. Its primary amino group confers greater water solubility.

  • Mechanism of Action: AEBSF also acts as an irreversible inhibitor by sulfonating the active site serine.

  • Advantages:

    • High Water Solubility: AEBSF is readily soluble in water, eliminating the need for organic solvents.

    • Greater Stability: It is significantly more stable in aqueous solutions at low pH compared to PMSF.

    • Lower Toxicity: AEBSF is less toxic than PMSF and other related inhibitors.

  • Limitations:

    • While having a broad range of activity, its specificity profile may not be suitable for all applications requiring selective inhibition of a particular protease.

Diisopropyl Fluorophosphate (DFP)

DFP is a potent, irreversible inhibitor of serine proteases and esterases. It is a highly toxic organophosphorus compound and is also used as a component of nerve agents.

  • Mechanism of Action: DFP phosphorylates the active site serine, forming a very stable covalent bond.

  • Advantages:

    • High Potency: DFP is a very potent inhibitor.

  • Limitations:

    • Extreme Toxicity: DFP is highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

    • Lack of Specificity: It reacts with a wide range of serine hydrolases, leading to significant off-target effects.

Boronic Acids (e.g., Bortezomib)

Boronic acids represent a class of reversible covalent inhibitors. The boron atom forms a covalent bond with the catalytic serine, but this bond is reversible.

  • Mechanism of Action: The boron atom of the boronic acid is attacked by the active site serine, forming a tetrahedral boronate intermediate that mimics the transition state of peptide hydrolysis.

  • Advantages:

    • Reversibility: The reversible nature of the inhibition can be advantageous in certain applications where transient inhibition is desired.

    • High Potency and Specificity: Boronic acid-based inhibitors can be designed to be highly potent and selective for specific proteases. Bortezomib, for example, is a highly specific proteasome inhibitor used in cancer therapy.

  • Limitations:

    • The synthesis of specific boronic acid inhibitors can be complex and expensive.

Quantitative Comparison of Inhibitor Properties

InhibitorClassMechanismSolubility (Aqueous)Half-Life (Aqueous, pH 7.5)Key AdvantagesKey Disadvantages
3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride Sulfonyl FluorideIrreversibleModerateVariableCan be tailored for specificityPotential for off-target effects
PMSF Sulfonyl FluorideIrreversibleLow~30-60 minutesBroad-spectrum, inexpensiveUnstable, low solubility, toxic
AEBSF Sulfonyl FluorideIrreversibleHigh> 24 hours (at pH < 7)Stable, water-soluble, low toxicityBroad spectrum may lack specificity
DFP OrganophosphateIrreversibleModerateStablePotentExtremely toxic, non-specific
Boronic Acids Boronic AcidReversible CovalentVariableNot ApplicablePotent, specific, reversibleCan be complex to synthesize

Experimental Protocols

General Protocol for Evaluating Inhibitor Potency (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a serine protease inhibitor using a chromogenic or fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO for PMSF, water for AEBSF).

    • Prepare a stock solution of the serine protease in a suitable assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength).

    • Prepare a stock solution of a specific chromogenic or fluorogenic substrate for the target protease.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of the protease to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the protease and inhibitor for a predetermined time to allow for covalent modification (for irreversible inhibitors).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for Assessing Inhibitor Specificity

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Cellular Validation A Select Target Serine Protease B Determine IC50 for Lead Inhibitor A->B Biochemical Assay A->B C Select Panel of Related Serine Proteases A->C B->B B->C Proceed if Potent B->C D Determine IC50 for Each Off-Target Protease B->D B->D C->B C->D Biochemical Assays C->D E Treat Cells with Inhibitor C->E C->E D->C D->D D->E Proceed if Selective D->E D->E F Activity-Based Protein Profiling (ABPP) E->F E->F E->F E->F E->F G Analyze Probe Labeling of Serine Hydrolases F->G F->G F->G

Caption: Workflow for evaluating inhibitor specificity.

Mechanistic Considerations and Structural Insights

The choice of an inhibitor should also be guided by the structural features of the target protease's active site. The "S1 pocket," which accommodates the side chain of the substrate's P1 residue, is a key determinant of specificity.

G Inhibitor Inhibitor (e.g., Sulfonyl Fluoride) Protease S1 Pocket Catalytic Triad (Ser, His, Asp) Inhibitor->Protease:cat Nucleophilic Attack by Serine Covalent_Complex Irreversible Covalent Complex (Sulfonyl-Enzyme Adduct) Protease->Covalent_Complex Inactivation

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Novel Sulfonyl Fluoride Probes: A Case Study with 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF)

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice and validation of a reactive warhead are paramount to achieving experimental succes...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice and validation of a reactive warhead are paramount to achieving experimental success. This guide provides a detailed comparison of sulfonyl fluoride-based probes and other electrophilic alternatives, offering in-depth insights into their cross-reactivity and selectivity. By presenting quantitative comparative data, detailed experimental protocols, and visual workflows, we aim to empower researchers to make informed decisions for their specific applications in chemical biology and drug discovery, using the novel 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF) probe as a guiding example.

The Landscape of Covalent Probes: A Comparative Overview

The efficacy of an activity-based probe (ABP) is determined by the interplay of its three core components: the reactive group ("warhead"), a recognition element, and a reporter tag.[8][9] The warhead dictates the probe's reactivity and its preference for certain amino acid residues. The 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (DOSF) probe utilizes a sulfonyl fluoride warhead, valued for its unique stability-reactivity balance.[10] Unlike highly reactive warheads that indiscriminately label proteins, sulfonyl fluorides can be tuned to achieve a desired level of selectivity, forming stable covalent bonds with their targets.[1][11]

The decision to use a sulfonyl fluoride warhead is a strategic one, grounded in a comparative understanding of available electrophiles. The utility of a covalent probe is defined by its ability to label its intended target under physiological conditions while minimizing non-specific interactions.[5]

Table 1: Comparative Analysis of Common Electrophilic Warheads

Electrophilic WarheadTarget ResiduesRelative ReactivityKey Characteristics & Considerations
Aryl Sulfonyl Fluoride Tyr, Lys, Ser, His[3][4]Moderate to HighBroad residue reactivity beyond cysteine; tunable based on electronics; good balance of stability and reactivity.[1]
Fluorosulfate Tyr, Lys, His[5]HighGenerally more reactive than corresponding sulfonyl fluorides; offers a different profile for library screening.[5]
Acrylamide CysHighWidely used "workhorse" for targeting cysteines; reactivity can be tuned.[5]
Chloroacetamide Cys, HisHighAnother common and highly reactive cysteine-targeting electrophile.[5]
Epoxide Cys, Asp, Glu, His, LysModerateCan react with a broad range of nucleophiles, potentially leading to lower selectivity.[5]

This comparison underscores the rationale for selecting a sulfonyl fluoride warhead like that in DOSF. Its capacity to engage a diverse set of nucleophilic residues opens up a significant portion of the proteome that is inaccessible to cysteine-directed probes, providing a powerful tool for interrogating proteins that lack a reactive cysteine in a binding pocket.

The Imperative of Cross-Reactivity Analysis

A comprehensive understanding of a probe's selectivity is critical for the validation of chemical probes and the development of drug candidates.[7][12] Off-target interactions can lead to cellular toxicity, confound experimental results, and are a major cause of drug attrition in clinical development.[13][14] Conversely, in some therapeutic contexts, "on-target" polypharmacology can be beneficial, but this must be a known and characterized activity, not an accidental discovery.[12]

The observed labeling profile of a probe is not solely a function of its intrinsic reactivity. Factors such as the probe's stability in aqueous media, its ability to cross the cell membrane, its intracellular distribution, and the applied concentration all significantly influence which proteins are labeled and to what extent.[6][15] Therefore, a multi-faceted experimental approach is required to confidently map the on- and off-target interaction landscape of a novel probe like DOSF.

Core Methodologies for Selectivity and Cross-Reactivity Profiling

Accurate evaluation of a probe's cross-reactivity is a cornerstone of its validation. The following section provides detailed, step-by-step methodologies for the key experiments used to characterize covalent probes in a cellular environment.

Methodology 1: Proteome-Wide Selectivity by Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is the gold-standard chemoproteomic method for defining the cellular targets of a small molecule on a proteome-wide scale.[16][17] The experiment involves pre-treating cells with a range of concentrations of the "competitor" compound (the probe without a reporter tag, e.g., DOSF) before introducing a broad-spectrum, reporter-tagged probe that targets the same class of residues. Proteins that are true targets of the competitor will be occupied, preventing their labeling by the reporter-tagged probe. This reduction in signal is then quantified by mass spectrometry.

ABPP_Workflow cluster_processing Sample Processing cluster_analysis Analysis cell_control Control Cells (+ Vehicle) label_control Add Tagged Broad-Spectrum Probe cell_control->label_control cell_competitor Experimental Cells (+ DOSF Competitor) label_competitor Add Tagged Broad-Spectrum Probe cell_competitor->label_competitor lysis Cell Lysis label_control->lysis click_chem Click Chemistry (Attach Biotin) lysis->click_chem enrich Streptavidin Enrichment click_chem->enrich digest On-Bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Quantitative Data Analysis ms->data

Caption: Workflow for competitive ABPP to identify probe targets.

Experimental Protocol: Competitive ABPP

  • Cell Culture and Treatment: Plate the chosen cell line (e.g., HEK293T, HeLa) and grow to ~80% confluency. Treat the cells with a dose range of the DOSF probe (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for a defined period (e.g., 2-4 hours) in serum-free media.

  • Broad-Spectrum Probe Labeling: Following competitor treatment, add a broad-spectrum, alkyne-tagged sulfonyl fluoride probe (e.g., a generic aryl-SF-alkyne) at a concentration known to give robust labeling (e.g., 5-10 µM) and incubate for a shorter period (e.g., 30 minutes).

  • Cell Lysis: Harvest the cells by scraping, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-tagged proteins that were labeled by the broad-spectrum probe.[16]

  • Protein Enrichment: Incubate the biotinylated proteome with streptavidin-coated agarose or magnetic beads to enrich for the probe-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the enriched proteins into peptides overnight.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a quantitative proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides. The abundance of peptides from probe-labeled proteins in the DOSF-treated samples is compared to the vehicle control. A dose-dependent reduction in a protein's signal indicates it is a target of the DOSF probe.

Methodology 2: Direct Target Engagement by Intact Protein Mass Spectrometry

While competitive ABPP provides a proteome-wide view, it is an indirect measurement. To definitively confirm that DOSF forms a covalent bond with a putative target protein, intact protein mass spectrometry is essential. This experiment validates the specific covalent modification and can help identify the modified residue.

IntactMS_Workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis Analysis protein Purified Target Protein incubation Incubate (e.g., 1h, 37°C) protein->incubation probe DOSF Probe probe->incubation quench Quench Reaction (e.g., Formic Acid) incubation->quench desalt Desalt Sample (e.g., C4 ZipTip) quench->desalt ms Intact Protein MS (e.g., ESI-Q-TOF) desalt->ms deconvolution Deconvolution & Mass Shift Analysis ms->deconvolution

Sources

Validation

Confirming the Site of Modification for 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride Adducts: A Comparative Analytical Guide

Executive Summary & Chemical Rationale The compound 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS 1892388-77-0)[1] represents a highly specialized class of covalent modifiers. Unlike standard aryl sulfonyl fluorides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS 1892388-77-0)[1] represents a highly specialized class of covalent modifiers. Unlike standard aryl sulfonyl fluorides used in traditional Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this probe features a bulky tert-butyl group (pinacolone moiety) and a β-keto functionality.

The β-keto group acts as an electron-withdrawing center, significantly increasing the electrophilicity of the sulfonyl group. This enables unique reactivity profiles, targeting nucleophilic amino acid residues beyond cysteine, such as lysine, tyrosine, serine, and histidine[2]. Upon covalent adduction, the probe loses hydrogen fluoride (HF), resulting in a precise mass shift of +162.035 Da on the target residue. However, this electronic activation also means the probe can undergo quantitative displacement and hydrolysis from the target protein's active site under certain microenvironmental conditions[3]. Therefore, confirming the exact site of modification requires robust, self-validating analytical workflows that prevent artifactual loss of the adduct during measurement.

Comparative Analysis of Analytical Platforms

To objectively evaluate the adduction site, researchers must choose between mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While MS provides precise site localization[2], NMR spectroscopy offers complementary atomic-level structural data, where the shift of the 19F signal provides direct evidence of adduct formation[4].

Below is a quantitative and qualitative comparison of the primary analytical platforms used to confirm these specific β-keto sulfonyl adducts.

Analytical PlatformLimit of DetectionSpatial ResolutionThroughputAdduct Stability ToleranceKey Advantage
Bottom-Up LC-MS/MS Low fmolSingle Amino AcidHighLow (Requires ETD)Unambiguous site mapping in complex mixtures[2].
Top-Down Intact MS Low pmolGlobal ProteoformLowModerateReveals absolute modification stoichiometry and multi-site combinations.
19F/1H NMR High nmolAtomic ConformationVery LowHighDirect observation of the electronic environment and adduct conformation[4].

Analytical Workflow Visualization

Workflow A 1. Adduction Reaction B 2. Proteolytic Digestion A->B Quench & Denature C 3. LC-MS/MS (HCD/ETD) B->C Desalt (C18) D 4. Spectral Deconvolution C->D Raw Spectra E 5. Site Confirmation D->E PSM Validation

LC-MS/MS workflow for confirming sulfonyl fluoride modification sites.

Self-Validating Experimental Protocol: Bottom-Up LC-MS/MS

As a Senior Application Scientist, I cannot overstate the importance of building causality and self-validation into your sample preparation. The β-keto sulfonyl adduct is prone to neutral loss; therefore, standard proteomics pipelines will frequently yield false negatives. The following protocol is designed as a self-validating system.

Phase 1: Controlled Adduction & Quenching
  • Incubation: React the target protein (10 μM) with a 10-fold molar excess (100 μM) of 3,3-dimethyl-2-oxobutane-1-sulfonyl fluoride in HEPES buffer (pH 7.4) for 2 hours at 37°C.

    • Causality: The 10-fold excess ensures pseudo-first-order kinetics, driving the reaction to completion while minimizing non-specific, low-affinity secondary site modifications.

  • Quenching & Denaturation: Add Urea to a final concentration of 8M, followed by 10 mM Dithiothreitol (DTT) for 30 minutes at 55°C. Alkylate with 20 mM Iodoacetamide (IAA) for 30 minutes in the dark.

    • Self-Validation: IAA irreversibly caps all free cysteines. This prevents the sulfonyl fluoride probe from migrating or cross-reacting with proximal cysteines during the extended digestion phase, ensuring the mapped site reflects the true biological target.

Phase 2: Orthogonal Proteolytic Digestion
  • Sample Splitting: Divide the alkylated sample into two equal aliquots.

  • Digestion: Digest Aliquot A with Trypsin (1:50 w/w) and Aliquot B with GluC (1:50 w/w) overnight at 37°C.

    • Causality: Sulfonyl fluorides frequently modify lysine residues[2]. Trypsin cannot cleave at modified lysines, which can result in excessively large, poorly ionizing peptides. By using GluC (which cleaves at Asp/Glu) in parallel, we ensure the modified basic residue is captured within a peptide of optimal length (7-20 amino acids).

    • Self-Validation: A true positive modification (+162.035 Da) must be independently observed in the overlapping sequence regions of both the Trypsin and GluC digests.

Phase 3: Tandem Mass Spectrometry Acquisition
  • LC Separation: Desalt peptides using C18 StageTips and separate via a 60-minute gradient on a nano-UHPLC system.

  • MS/MS Alternating Acquisition: Configure the mass spectrometer to alternate between Higher-energy C-trap dissociation (HCD) and Electron Transfer Dissociation (ETD) for the top 10 most abundant precursors.

Fragmentation Start Precursor Ion Selection (+162.034 Da Shift) Decision Adduct Stability Assessment Start->Decision HCD HCD (Higher-Energy CID) Yields b/y ions Decision->HCD Default Path ETD ETD (Electron Transfer) Yields c/z ions Decision->ETD If Neutral Loss Observed Result1 High Sequence Coverage (Stable Adducts: Tyr/His) HCD->Result1 Result2 Preserved Modification (Labile Adducts: Lys/Ser) ETD->Result2

Decision matrix for MS/MS fragmentation to prevent neutral loss of the adduct.

Data Interpretation & Mechanistic Insights

When analyzing the spectral data, the primary diagnostic marker is the +162.035 Da mass shift on the intact peptide precursor. However, the β-keto functionality makes the adduct highly susceptible to neutral loss during collisional activation (HCD).

If you observe an intense peak corresponding to the unmodified peptide mass in the MS/MS spectrum of a modified precursor, this indicates the adduct has been stripped off before backbone fragmentation. This is why ETD is critical : ETD gently cleaves the peptide backbone (generating c and z ions) while leaving the labile 3,3-dimethyl-2-oxobutane-1-sulfonyl adduct intact on the amino acid side chain, allowing for unambiguous pinpointing of the modified residue.

Finally, always compare your results against a vehicle-treated control sample. A confirmed site of modification must satisfy three strict criteria:

  • Presence of the +162.035 Da shift on the precursor ion.

  • Site-determining fragment ions (e.g., z-ions) containing the mass shift.

  • Complete absence of these specific modified features in the vehicle control.

References

  • Jones, L. et al. "Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides." Journal of the American Society for Mass Spectrometry, 2018.[Link]

Sources

Comparative

A Comparative Efficacy Guide to Aliphatic Sulfonyl Fluorides as Serine Hydrolase Inhibitors

This guide provides an in-depth comparison of the efficacy of 3-Methyl-2-oxobutane-1-sulfonyl fluoride and related aliphatic sulfonyl fluorides as covalent inhibitors of serine hydrolases. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the efficacy of 3-Methyl-2-oxobutane-1-sulfonyl fluoride and related aliphatic sulfonyl fluorides as covalent inhibitors of serine hydrolases. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and experimental considerations for this important class of chemical probes and therapeutic candidates.

Introduction: The Power and Precision of Sulfonyl Fluorides

Sulfonyl fluorides (SFs) have emerged as a privileged class of covalent inhibitors, prized for their unique combination of stability and reactivity.[1] Unlike more reactive sulfonyl chlorides, the S-F bond is remarkably stable under physiological conditions, rendering the molecule inert until it encounters a suitably activated nucleophile within an enzyme's active site.[2][3][4] This "affinity-driven activation" allows for highly specific and irreversible inactivation of target enzymes, making SFs invaluable tools for chemical biology and drug discovery.[2][5]

The primary targets for sulfonyl fluorides are serine hydrolases, a vast and functionally diverse enzyme superfamily characterized by a catalytic serine residue.[5][6][7] The SF warhead acts as an electrophile, and the hydroxyl group of the active site serine performs a nucleophilic attack, forming a stable, covalent sulfonyl-enzyme conjugate and rendering the enzyme inactive.[5][7] This guide will focus on aliphatic sulfonyl fluorides, using 3-Methyl-2-oxobutane-1-sulfonyl fluoride as a focal point to explore how structural modifications influence inhibitory potency and selectivity.

Mechanism of Covalent Inhibition

The efficacy of a sulfonyl fluoride inhibitor is fundamentally tied to its ability to be recognized by the target enzyme's active site and to covalently modify the catalytic serine. The process involves the nucleophilic hydroxyl group of the serine residue attacking the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonyl-enzyme bond, effectively and irreversibly inactivating the enzyme.[5][7]

IC50 Determination Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilution of inhibitor (e.g., 3-Methyl-2-oxobutane-1-sulfonyl fluoride) C Add inhibitor dilutions to respective wells A->C B Add fixed concentration of target enzyme to each well of a 96-well plate B->C E Pre-incubate enzyme and inhibitor (e.g., 15-30 min at 37°C) to allow for covalent modification C->E Step 1 D Include controls: Enzyme + Vehicle (0% inhibition) and No Enzyme (100% inhibition) F Initiate reaction by adding a fluorogenic substrate E->F Step 2 G Measure fluorescence kinetically over time (e.g., 1-3 hours) at appropriate Ex/Em wavelengths F->G Step 3 H Calculate the initial reaction rate (slope) for each concentration G->H Step 4 I Normalize rates to the vehicle control (0% inhibition) H->I J Plot % Inhibition vs. log[Inhibitor] I->J K Fit data to a four-parameter logistic curve to determine the IC₅₀ value J->K Step 5

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3,3-Dimethyl-2-oxobutane-1-sulfonyl Fluoride

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists Executive Summary: Immediate Action Required 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary: Immediate Action Required

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS: 1892388-77-0) is a highly reactive electrophile and a potent serine protease inhibitor. Improper handling poses severe risks of neurotoxicity and chemical burns .

  • Primary Disposal Method: Commercial incineration via a licensed hazardous waste contractor.

  • Lab-Scale Deactivation: Alkaline hydrolysis (pH > 12) followed by fluoride waste segregation.

  • Critical Hazard: DO NOT mix with acids. Acidification of hydrolysis byproducts generates Hydrogen Fluoride (HF) gas.

Chemical Profile & Hazard Mechanism

To safely dispose of this reagent, one must understand its reactivity. It belongs to the class of


-keto sulfonyl fluorides . Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to hydrolysis under neutral conditions but react rapidly with nucleophiles (like serine residues in enzymes or hydroxide ions in base).
Parameter Data
Chemical Name 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride
CAS Number 1892388-77-0
Molecular Formula C₆H₁₁FO₃S
Functional Class Sulfonyl Fluoride (SuFEx reagent), Protease Inhibitor
Key Hazards Fatal if inhaled/swallowed (Acute Tox. 2), Causes severe burns (Skin Corr. 1B), Water Reactive (slowly releases HF).

Why It Is Dangerous: The sulfonyl fluoride group (


) is a "warhead" designed to covalently modify proteins.[1] Upon contact with skin or mucous membranes, it alkylates cellular machinery, leading to immediate necrosis and potential systemic toxicity.
Operational Disposal Protocol: The Self-Validating System

Core Directive: You must establish a "Self-Validating System" where every step includes a verification check to ensure the hazard is neutralized before moving to the next stage.

Method A: Commercial Incineration (Preferred)
  • Protocol: Segregate as "Toxic, Corrosive, Organic Fluorine Compound."

  • Container: Polyethylene (HDPE) or Teflon-lined container. Do not use glass for long-term storage of waste that may generate trace HF.

  • Labeling: Must explicitly state "Contains Sulfonyl Fluoride – DO NOT ACIDIFY."

Method B: Laboratory Deactivation (Small Spills < 5g)

Use this protocol for residual amounts in glassware or small spills. This relies on Alkaline Hydrolysis to break the S-F bond.

Reagents Required:

  • 1.0 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • pH Test Strips (Range 0–14).

  • Calcium Chloride (

    
    ) (Optional, for fluoride precipitation).
    

Step-by-Step Procedure:

  • Preparation: Don full PPE (Butyl rubber gloves, face shield, respirator). Work in a fume hood.

  • Solubilization: Dissolve the residue in a minimal amount of acetone or DMSO if it is solid.

  • Hydrolysis (The Kill Step):

    • Slowly add 1.0 M NaOH to the solution. Use a ratio of 20:1 (Volume NaOH : Volume Reagent) to ensure vast molar excess.

    • Mechanism:[2][3] The hydroxide ion attacks the sulfur center, displacing the fluoride ion.

  • Incubation: Stir for 2 hours at room temperature.

  • Validation (Checkpoint 1): Check pH. It must remain > 12 . If pH drops below 10, add more NaOH.

    • Why? High pH prevents the formation of HF gas from the liberated fluoride ions.

  • Fluoride Sequestration (Optional but Recommended):

    • Add excess

      
       solution to precipitate fluoride as Calcium Fluoride (
      
      
      
      , insoluble solid).
  • Final Disposal: Label the waste container as "Alkaline Fluoride Waste – High pH" .

Waste Stream Management & Decision Logic

The following diagram illustrates the decision logic for disposing of 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride.

DisposalLogic Start Waste Identification: 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride QuantityCheck Quantity Assessment Start->QuantityCheck LargeScale Bulk (> 5g) or Pure Reagent QuantityCheck->LargeScale High Risk SmallScale Residue / Small Spill (< 5g) QuantityCheck->SmallScale Manageable Incineration Commercial Incineration (Halogenated Organic Waste) LargeScale->Incineration Deactivation Chemical Deactivation (Alkaline Hydrolysis) SmallScale->Deactivation Step1 Add 1M NaOH (20:1 excess) Deactivation->Step1 Step2 Stir 2 Hours Step1->Step2 CheckPH Validation: Is pH > 12? Step2->CheckPH AddBase Add more NaOH CheckPH->AddBase No (Risk of HF) FinalWaste Segregate as: Alkaline Fluoride Waste CheckPH->FinalWaste Yes (Safe) AddBase->Step2

Figure 1: Decision matrix for the disposal of sulfonyl fluoride reagents. Note the critical pH validation loop to prevent HF formation.

Scientific Rationale: The Hydrolysis Pathway

Understanding the degradation pathway is essential for safety. Sulfonyl fluorides are "Click Chemistry" reagents (SuFEx) precisely because the S-F bond is stable until activated. In the presence of a strong base (OH-), the sulfur atom undergoes nucleophilic attack.

ReactionMechanism Reactant Sulfonyl Fluoride (R-SO2-F) Transition Transition State [Pentacoordinate Sulfur] Reactant->Transition Nucleophilic Attack Reagent Hydroxide Ion (OH-) Reagent->Transition Products Sulfonate (R-SO3-) + Fluoride (F-) Transition->Products Fluoride Elimination HF_Risk RISK: Acidification (H+ + F- -> HF Gas) Products->HF_Risk If pH < 7

Figure 2: Mechanism of Alkaline Hydrolysis. The red dotted line represents the critical failure mode (acidification) that must be avoided.

References
  • Sigma-Aldrich. Safety Data Sheet: 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride (CAS 1892388-77-0).[4]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Sulfonyl Fluoride Derivatives.

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Describes the stability and reactivity profile of the S-F bond).

  • ECHA (European Chemicals Agency). Guidance on the disposal of fluorinated organic compounds.

Sources

Handling

Personal protective equipment for handling 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride

Executive Safety Summary 3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is a specialized electrophilic reagent. While often selected for its stability relative to sulfonyl chlorides, this stability presents a specific "inv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3,3-Dimethyl-2-oxobutane-1-sulfonyl fluoride is a specialized electrophilic reagent. While often selected for its stability relative to sulfonyl chlorides, this stability presents a specific "invisible" hazard: the compound persists on surfaces longer than expected, increasing the risk of inadvertent contact.

Core Hazards:

  • Irreversible Protein Modification: As a sulfonyl fluoride, it is a potent electrophile capable of covalently modifying serine, threonine, and lysine residues.

  • Delayed Corrosivity: Unlike acid chlorides which fume and burn immediately, sulfonyl fluorides may cause delayed deep-tissue damage.

  • Hydrolysis Risk: Upon contact with moisture or basic conditions, the sulfonyl fluoride moiety hydrolyzes to release Hydrofluoric Acid (HF) and the corresponding sulfonic acid.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. This system relies on the "Barrier-in-Depth" principle.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®)Sulfonyl fluorides are often dissolved in organic solvents (DCM, THF) which permeate nitrile rapidly. The inner glove protects against the compound while the outer glove sacrifices itself to the solvent.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient.The hydrolysis product (HF) poses a risk of corneal opacification. Goggles seal the eyes from vapors and splashes that glasses cannot block.
Respiratory Fume Hood Only Face velocity: 80–100 fpmLow vapor pressure does not negate inhalation toxicity. Use a sash height of <18 inches to create a physical barrier.
Body Defense Lab Coat (Buttoned) + Chemical Apron Standard cotton coats absorb liquids. A chemical-resistant apron prevents "soak-through" to the skin during stock solution preparation.
Skin Exposure Calcium Gluconate Gel (2.5%) Mandatory Availability: While the HF release is stoichiometric and slow, the "Precautionary Principle" dictates having HF antidote available for any fluorinated electrophile exposure.

PPE Decision Logic (Visualization)

The following decision tree illustrates the escalation of PPE based on the operational scale.

PPE_Decision_Tree Start Operation Assessment Scale Scale / State? Start->Scale Solid Weighing Solid (<100 mg) Scale->Solid Solid State Solution Handling Solutions / Synthesis Scale->Solution Dissolved HighVol Large Scale (>5g) or Neat Liquid Scale->HighVol Bulk / Neat Level1 Level 1 PPE: Nitrile Gloves (Double) Lab Coat + Goggles Fume Hood Solid->Level1 Solution->Level1 Dilute (<0.1M) Level2 Level 2 PPE: Silver Shield Liners Chemical Apron Face Shield + Goggles Solution->Level2 Conc. (>0.1M) Level3 Level 3 PPE: Full Chemical Suit Respirator Backup Designated Area HighVol->Level3

Figure 1: PPE escalation logic based on physical state and concentration.[2][3][4][5][6][7] Note that solution-phase handling requires higher vigilance due to solvent permeation risks.

Operational Protocol: Step-by-Step

This protocol is designed to be self-validating. If you cannot perform a step (e.g., the balance is outside the hood), STOP .

Phase A: Preparation
  • Quench Check: Prepare a quenching bath before opening the bottle.

    • Recipe: 5% Sodium Bicarbonate (aq) mixed 1:1 with Methanol.

    • Mechanism:[2][4][8] Promotes hydrolysis of the sulfonyl fluoride to the inert sulfonate salt.

  • Balance Setup: Place a micro-balance inside the fume hood. If this is impossible, use a "transfer container" method (tare a vial, move to hood, add solid, seal, move to balance). Never weigh this compound on an open bench.

Phase B: Handling & Weighing
  • Static Control: Sulfonyl fluorides are often fluffy solids prone to static. Use an antistatic gun or polonium strip if available.

  • The "Double-Vial" Technique:

    • Weigh the compound into a tared vial.

    • Cap the vial tightly.[6]

    • Place that vial inside a larger secondary jar (e.g., a wide-mouth Nalgene) for transport across the lab.

    • Why? If the primary vial drops, the secondary container catches the shatter and the chemical.

Phase C: Reaction & Cleanup
  • Solvent Trap: When adding solvent (e.g., DCM), assume the glove breakthrough time drops to <5 minutes. Change outer gloves immediately after any splash.

  • Decontamination: Wipe all surfaces (balance, hood sash, vial exterior) with a paper towel soaked in the Quench Solution (Phase A). Dispose of this towel as hazardous solid waste.

Emergency Response & Disposal

Biological Exposure Pathways

Unlike standard acids, the pain from a sulfonyl fluoride burn may be delayed by 1–4 hours.

Exposure RouteImmediate ActionSecondary Treatment
Skin Contact Wash with soap and water for 15 minutes.[2] Do not scrub (abrasion increases absorption).Apply 2.5% Calcium Gluconate gel if redness or burning persists (treat as HF exposure).
Eye Contact Flush for 15 minutes using an eyewash station.[9] Hold eyelids open.Seek immediate ophthalmological evaluation.
Inhalation Move to fresh air immediately.Monitor for pulmonary edema (delayed onset up to 24h).
Chemical Waste Segregation
  • Do NOT mix with Strong Basic Waste (e.g., NaOH, KOH) in a closed container.

    • Risk:[1][2][4][10] Rapid hydrolysis is exothermic and generates gas (pressure buildup).

  • Correct Stream: Segregate into "Toxic Organic" or "Halogenated Solvent" waste streams. Ensure the waste tag explicitly lists "Sulfonyl Fluoride - Potential HF Generator."

Emergency Workflow Diagram

Emergency_Response Incident Incident Detected Type Type? Incident->Type Spill Spill on Bench/Floor Type->Spill Skin Skin Exposure Type->Skin Isolate 1. Isolate Area (15 ft radius) Spill->Isolate Wash 1. Flush Water (15 Minutes) Skin->Wash Absorb 2. Absorb (Vermiculite/Sand) NO WATER Isolate->Absorb Dispose 3. Collect as Hazardous Waste Absorb->Dispose Assess 2. Pain/Redness? Wash->Assess Gluconate 3. Apply Ca-Gluconate (Seek Medical Help) Assess->Gluconate Yes Monitor 3. Monitor for Delayed Symptoms Assess->Monitor No

Figure 2: Immediate response workflow for spills versus biological exposure. Note the prohibition of water on spills to prevent HF gas generation.[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Perfluorobutane-1-sulfonyl fluoride. (Structural Analog for Corrosivity). Retrieved from [Link]

Sources

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